molecular formula C9H7NO3 B1367469 Methyl benzo[d]oxazole-2-carboxylate CAS No. 27383-86-4

Methyl benzo[d]oxazole-2-carboxylate

Cat. No.: B1367469
CAS No.: 27383-86-4
M. Wt: 177.16 g/mol
InChI Key: YDKNBNOOCSNPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzo[d]oxazole-2-carboxylate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl benzo[d]oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl benzo[d]oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNBNOOCSNPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538014
Record name Methyl 1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27383-86-4
Record name Methyl 1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Methyl benzo[d]oxazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl benzo[d]oxazole-2-carboxylate is a critical heterocyclic scaffold in drug discovery, serving as a precursor for various bioactive agents, including antimicrobial, anticancer, and anti-inflammatory compounds.[1] Its planar, electron-deficient benzoxazole core allows for diverse π-π stacking interactions, making it valuable in both medicinal chemistry and materials science (e.g., fluorescent probes).[1]

This guide details the synthesis, purification, and characterization of Methyl benzo[d]oxazole-2-carboxylate. We prioritize the Methyl Oxalyl Chloride method for its kinetic favorability and high yield, while acknowledging alternative routes.[1]

Retrosynthetic Analysis & Strategy

The construction of the benzoxazole core typically relies on the cyclocondensation of ortho-substituted anilines.[1][2] For the 2-carboxylate derivative, the most logical disconnection is the C2-N3 and C2-O1 bonds, leading back to 2-aminophenol and an oxalic acid equivalent .[1][2]

Strategic Considerations:
  • Nucleophile: 2-Aminophenol (bidentate nucleophile).[1]

  • Electrophile: Methyl oxalyl chloride provides a highly reactive acyl chloride for the initial amide formation, followed by a facile cyclodehydration.[1] Dimethyl oxalate is a "greener" but less reactive alternative requiring higher temperatures.[2]

Retrosynthesis Target Methyl benzo[d]oxazole-2-carboxylate (Target) Intermediate N-(2-Hydroxyphenyl)oxalamic acid methyl ester (Intermediate) Target->Intermediate Cyclodehydration (- H2O) Precursor1 2-Aminophenol Precursor2 Methyl Oxalyl Chloride (or Dimethyl Oxalate) Intermediate->Precursor1 Amide Bond Formation Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the benzoxazole core.[1][2]

Experimental Protocol: The Robust Route

Method: Cyclocondensation using Methyl Oxalyl Chloride Rationale: This pathway operates under mild conditions (0°C to RT), minimizing the oxidation of the electron-rich aminophenol substrate, a common issue in high-temperature methods.[1]

Materials & Reagents
ReagentEquiv.[1][2][3]Role
2-Aminophenol 1.0Substrate (Nucleophile)
Methyl Oxalyl Chloride 1.1Electrophile (C2 Source)
Triethylamine (Et3N) 2.2Base (HCl Scavenger)
Dichloromethane (DCM) SolventReaction Medium (Anhydrous)
p-Toluenesulfonic acid (pTsOH) 0.1Catalyst (Optional for cyclization)
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 2-aminophenol (10 mmol) and anhydrous DCM (50 mL) . Cool the suspension to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (22 mmol) dropwise. The solution may darken slightly due to phenoxide formation.[1]

  • Acylation (The Critical Step): Slowly add Methyl Oxalyl Chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[1][2] Maintain internal temperature < 5°C.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: The intermediate acyclic amide (N-(2-hydroxyphenyl)oxalamate) often forms first.[1][2] If cyclization is slow, add pTsOH (10 mol%) and reflux for 2 hours to force dehydration.

  • Workup:

    • Quench with saturated NaHCO3 solution (30 mL).

    • Extract the aqueous layer with DCM (2 x 30 mL).[1][2]

    • Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.[1][2]

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Workflow cluster_setup 1. Setup & Acylation cluster_reaction 2. Reaction & Cyclization cluster_workup 3. Isolation Start 2-Aminophenol in DCM (0°C) AddBase Add Et3N (Base) Start->AddBase AddElec Add Methyl Oxalyl Chloride (Dropwise) AddBase->AddElec Stir Stir at RT (4-6 Hours) AddElec->Stir Check TLC Check (Intermediate vs Product) Stir->Check Reflux Optional: Reflux w/ pTsOH (If cyclization incomplete) Check->Reflux Incomplete Quench Quench (NaHCO3) Wash (1M HCl, Brine) Check->Quench Complete Reflux->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Column Chromatography (Hexane/EtOAc) Dry->Purify

Figure 2: Experimental workflow for the synthesis of Methyl benzo[d]oxazole-2-carboxylate.

Mechanistic Insight

The reaction proceeds via a two-stage mechanism:[1][2]

  • N-Acylation: The amino group of 2-aminophenol attacks the highly electrophilic acyl chloride carbon of methyl oxalyl chloride.[1][2] The hydroxyl group is less nucleophilic and remains unreacted initially.[1][2]

  • Cyclodehydration: The phenolic hydroxyl group attacks the amide carbonyl (intramolecular nucleophilic acyl substitution), followed by the elimination of water to form the aromatic oxazole ring.[1] This step is driven by the gain in aromaticity (formation of the 10π electron benzoxazole system).[1][2]

Figure 3: Mechanistic pathway from acyclic precursor to heterocycle.[1][2]

Characterization & Validation

Confirming the structure requires validating the loss of the amide proton and the formation of the planar bicyclic system.[1][2]

Spectroscopic Data
TechniqueParameterExpected Value / ObservationInterpretation
Appearance Physical StateWhite to Off-White SolidCrystalline solid indicates high purity.[1][2]
1H NMR 400 MHz, CDCl3δ 7.90 (d, 1H), 7.67 (d, 1H)Aromatic protons (C4, C7).[1]
δ 7.57–7.44 (m, 2H)Aromatic protons (C5, C6).[1]
δ 4.10 (s, 3H) Methyl Ester (-OCH3) .[1] Key diagnostic peak.
13C NMR 100 MHz, CDCl3δ 156.9 (C=O), 152.5 (C2)Carbonyl and C2 of oxazole ring.[1]
δ 53.7 (-OCH3)Methyl carbon.[1][2]
IR ATR (cm⁻¹)1730–1750 (s) Ester C=O stretch.[1][2]
1610–1620 (m)C=N stretch (Benzoxazole ring).[1][2]
MS ESI / EIm/z 177.16 [M+] Molecular ion peak matching C9H7NO3.[1][2]
Melting Point Capillary~130 °C Consistent with literature for methyl ester.
Quality Control (QC) Check[1]
  • TLC: Rf ~ 0.4 in Hexane:EtOAc (3:1).[1][2] The product should be UV active (254 nm) and stain clearly.[1]

  • Purity: HPLC purity >95% is required for biological assays.

Safety & Handling

  • Methyl Oxalyl Chloride: Corrosive and lachrymator.[1] Handle in a fume hood. Reacts violently with water.[1][2]

  • 2-Aminophenol: Harmful if swallowed or inhaled.[1][2] Potential mutagen.[1][2]

  • Waste Disposal: Segregate halogenated solvents (DCM) from aqueous waste.[1][2] Neutralize acidic aqueous waste before disposal.[1]

References

  • Crystal Structure & Synthesis: Boulcina, R., et al. "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate."[1][2] Acta Crystallographica Section E: Crystallographic Communications, 2021, 77(10), 1078–1081.[1]

  • General Benzoxazole Synthesis: "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."[1][2] BenchChem Application Notes.

  • Compound Data (CAS 27383-86-4): PubChem Compound Summary for Methyl benzo[d]oxazole-2-carboxylate.

  • Alternative Catalytic Methods: Wang, Y., et al. "Copper-catalyzed oxidative cyclization of glycine derivatives."[1] Journal of Organic Chemistry, 2021.[1] (Cited within Ref 1 context).

Sources

Methyl benzo[d]oxazole-2-carboxylate: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the mechanism of action, chemical reactivity, and experimental applications of Methyl benzo[d]oxazole-2-carboxylate .

Executive Summary

Methyl benzo[d]oxazole-2-carboxylate (MBOX-2-Me) is a critical heterocyclic scaffold and synthetic intermediate in medicinal chemistry. Unlike simple active pharmaceutical ingredients (APIs) with a single target, MBOX-2-Me functions primarily as a reactive electrophilic pharmacophore and a prodrug precursor . Its biological activity is governed by two distinct mechanisms:

  • Prodrug Activation: Hydrolysis of the methyl ester to the free acid (benzo[d]oxazole-2-carboxylic acid), which exhibits metal-chelating and enzyme-inhibiting properties.

  • Scaffold Intercalation: The planar benzoxazole ring acts as a bioisostere of purine bases (adenine/guanine), allowing it to intercalate into DNA/RNA or bind competitively to nucleotide-dependent enzymes (e.g., MAO, AChE).

This guide dissects the molecular mechanics, synthesis protocols, and validation assays for researchers utilizing this compound.

Chemical Mechanism of Action

The reactivity of MBOX-2-Me is defined by the electron-deficient C2 position and the labile ester group.

Electrophilic Reactivity & Covalent Modification

The fusion of the benzene and oxazole rings creates a conjugated system where the C2 carbon is highly electrophilic. The attached methyl ester (-COOCH₃) further withdraws electron density, making the C2 position susceptible to nucleophilic attack.

  • Mechanism: Nucleophiles (e.g., Serine-OH or Cysteine-SH in enzyme active sites) can attack the ester carbonyl or the C2-position, leading to covalent modification or ring-opening.

  • Synthetic Utility: This reactivity allows the rapid conversion of the methyl ester into bioactive carboxamides and hydrazides , which are potent inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Prodrug Hydrolysis Pathway

In biological systems, the methyl ester functions as a lipophilic "mask" that facilitates membrane permeability.

  • Cell Entry: The lipophilic methyl ester allows passive diffusion across the lipid bilayer.

  • Bioactivation: Intracellular esterases (e.g., carboxylesterases) hydrolyze the ester bond.

  • Active Species: The resulting benzo[d]oxazole-2-carboxylate anion is the polar, active species capable of electrostatic interactions and metal chelation (e.g., Zn²⁺ in metalloproteases).

MoA_Pathway cluster_0 Synthetic Diversification (In Vitro) Compound Methyl benzo[d]oxazole-2-carboxylate (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Nucleophile Nucleophile (R-NH2) Compound->Nucleophile Esterase Intracellular Esterase (Hydrolysis) Membrane->Esterase ActiveSpecies Benzo[d]oxazole-2-carboxylic Acid (Polar Active Species) Esterase->ActiveSpecies Target Target Binding (Metal Chelation / H-Bonding) ActiveSpecies->Target Derivative Bioactive Amide/Hydrazide Nucleophile->Derivative

Figure 1: Dual mechanism pathway showing biological activation (prodrug hydrolysis) and synthetic diversification.

Biological Targets & Pharmacodynamics

Research indicates that MBOX-2-Me and its direct derivatives target specific enzymatic pathways involved in neurodegeneration and microbial growth.

Enzyme Inhibition (MAO & AChE)

Derivatives of MBOX-2-Me are potent inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) .

  • Interaction Mode: The planar benzoxazole ring engages in

    
    -
    
    
    
    stacking
    interactions with aromatic residues (e.g., Trp286 in AChE, Tyr326 in MAO-B) within the active site.
  • Selectivity: Substitution at the 5- or 6-position of the benzoxazole ring modulates selectivity between MAO-A (depression) and MAO-B (Parkinson’s).

Antimicrobial Activity (Purine Isosterism)

The benzoxazole core is a structural isostere of adenine and guanine .

  • Mechanism: It can competitively inhibit enzymes involved in purine biosynthesis or intercalate into bacterial DNA, disrupting replication.

  • Data: Studies show efficacy against Candida albicans and Gram-positive bacteria, often requiring the ester hydrolysis to the acid form for maximum potency.

Quantitative Activity Data (Select Derivatives)

The following table summarizes the inhibitory potential of MBOX-2-Me derivatives against key targets.

Target EnzymeCompound ClassIC₅₀ / Kᵢ ValueMechanism of Inhibition
MAO-B 2-Methylbenzo[d]oxazole deriv.[1][2]0.0023 µMReversible competitive inhibition (active site binding)
AChE 2-Aryl-6-carboxamide deriv.0.038 µMMixed inhibition (binds CAS and PAS sites)
BChE 2-Aryl-6-carboxamide deriv.0.044 µMSelective inhibition over AChE in specific derivatives
Tyrosinase 2-Phenylbenzoxazole deriv.VariableInhibition of melanin biosynthesis

Experimental Protocols

These protocols are designed for self-validation. Every step includes a checkpoint to ensure integrity.

Synthesis of Methyl benzo[d]oxazole-2-carboxylate

Objective: Efficient cyclization of 2-aminophenol to the target ester.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Methyl oxalyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Protocol:

  • Preparation: Dissolve 2-aminophenol in anhydrous DCM under N₂ atmosphere at 0°C.

  • Acylation: Add Et₃N followed by the dropwise addition of methyl oxalyl chloride. Checkpoint: Observe exotherm and formation of white precipitate (Et₃N·HCl).

  • Cyclization: Stir at room temperature for 3 hours. If cyclization is slow, add a dehydration agent (e.g., TsOH) and reflux.

  • Workup: Wash with NaHCO₃ (sat. aq.) to remove unreacted acid. Dry organic layer over MgSO₄.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

In Vitro Hydrolysis Assay (Prodrug Validation)

Objective: Confirm the conversion of the methyl ester to the active carboxylic acid in plasma.

  • Incubation: Incubate MBOX-2-Me (10 µM) in human plasma or with isolated carboxylesterase at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add cold acetonitrile to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • Analysis: Analyze supernatant via HPLC-UV (254 nm).

    • Validation: Disappearance of the ester peak (RT ~5.0 min) must correlate with the appearance of the acid peak (RT ~2.5 min).

Structural Biology & Visualization

The crystal structure of MBOX-2-Me reveals a flattened herringbone arrangement stabilized by C—H···N and


-

interactions
. This planar geometry is crucial for its ability to intercalate into active sites.

Interaction_Map Benzoxazole Benzoxazole Core (Planar Scaffold) PiStacking Pi-Pi Stacking (Trp/Tyr Residues) Benzoxazole->PiStacking HBond H-Bonding (N-atom acceptor) Benzoxazole->HBond Chelation Metal Chelation (Carboxylate-Zn2+) Benzoxazole->Chelation After Hydrolysis TargetSite Enzyme Active Site (e.g., MAO-B / AChE) PiStacking->TargetSite HBond->TargetSite Chelation->TargetSite

Figure 2: Molecular interaction map detailing the binding modes of the benzoxazole scaffold within a protein active site.

References

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E, 2021.

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs. BMC Chemistry, 2022.

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives. Journal of Biomolecular Structure and Dynamics, 2021.

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research, 2025.[1][2]

  • A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates. Chemistry – A European Journal, 2021.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Methyl Benzo[d]oxazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental validation of Methyl benzo[d]oxazole-2-carboxylate and its bioactive derivatives.

Executive Summary

Methyl benzo[d]oxazole-2-carboxylate (CAS: 27383-86-4) represents a pivotal "gateway scaffold" in modern drug discovery. While the methyl ester itself exhibits moderate intrinsic antimicrobial properties, its primary value lies in its role as a high-reactivity electrophile. It serves as the critical precursor for generating benzoxazole-2-carboxylic acid hydrazides and 1,3,4-oxadiazoles , classes of compounds with potent antitubercular, anticancer, and anti-inflammatory activities.

This guide moves beyond simple characterization, providing a structural analysis of why this scaffold works, how to synthesize it, and how to validate its biological activity using industry-standard protocols.

Chemical Basis & Structural Pharmacology[1]

The Pharmacophore

The benzoxazole ring system is a bioisostere of the purine bases (adenine and guanine), allowing these derivatives to interact effectively with biological polymers (DNA/RNA) and enzymes.

  • Lipophilicity: The fused benzene ring enhances membrane permeability.

  • Electronic Character: The oxazole ring provides electron-withdrawing character, making the C-2 position highly susceptible to nucleophilic attack—a feature exploited in both drug synthesis and enzyme inhibition (e.g., serine proteases).

  • H-Bonding: The Nitrogen (N3) and Oxygen (O1) atoms act as hydrogen bond acceptors, critical for docking into protein active sites like DNA Gyrase (antimicrobial target) or FAAH (neuroinflammation target).

Structure-Activity Relationship (SAR)

The biological potency of methyl benzo[d]oxazole-2-carboxylate derivatives is governed by specific structural modifications:

Structural DomainModificationBiological Impact
C-2 Position (Ester) Conversion to Hydrazide (–CONHNH2)Significantly increases Antitubercular & Antimicrobial activity.
C-2 Position (Ester) Cyclization to 1,3,4-Oxadiazole Enhances metabolic stability and broadens Antifungal spectrum.
Benzene Ring (C5/C6) Electron-withdrawing groups (–NO2, –Cl)Increases potency against Gram-positive bacteria (S. aureus).
Benzene Ring (C5) Electron-donating groups (–CH3, –OCH3)Often improves Antioxidant and Anti-inflammatory profiles.

Biological Activities & Mechanisms[1][2][3][4][5][6]

Antimicrobial & Antitubercular Activity

The most significant application of this scaffold is in the fight against resistant pathogens.

  • Mechanism: Derivatives often target DNA Gyrase (Topoisomerase II) , inhibiting bacterial DNA replication. The planar benzoxazole ring intercalates between DNA base pairs, while the C-2 side chain locks the enzyme-DNA complex.

  • Key Finding: The hydrazide derivative of the methyl ester shows MIC values comparable to Ofloxacin against M. tuberculosis H37Rv strains.

Anticancer Potential

Derivatives synthesized from this ester have demonstrated cytotoxicity against human colorectal carcinoma (HCT116) and breast cancer cell lines.

  • Mechanism: Inhibition of EGFR kinases and induction of apoptosis via the mitochondrial pathway.

  • Selectivity: High selectivity indices (SI) have been observed, where compounds are toxic to cancer cells but spare normal fibroblasts.

Enzyme Inhibition (Neuroinflammation)

Recent studies identify C-2 amide derivatives (synthesized from the methyl ester) as inhibitors of Fatty Acid Amide Hydrolase (FAAH) .

  • Therapeutic Outcome: Inhibition of FAAH elevates anandamide levels, reducing neuroinflammation and pain signaling.

Visualization: Synthesis & Activity Pathways[4][7]

The following diagram illustrates the conversion of the Methyl benzo[d]oxazole-2-carboxylate scaffold into its active pharmacological forms and their respective biological targets.

BenzoxazolePathways Precursor 2-Aminophenol Core Methyl benzo[d]oxazole- 2-carboxylate (The Scaffold) Precursor->Core + Methyl Oxalyl Chloride (Cyclization) Hydrazide Benzoxazole-2-carboxylic acid hydrazide Core->Hydrazide + N2H4·H2O (Nucleophilic Subst.) Amide Benzoxazole-2-carboxamides Core->Amide + Primary Amines Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole + CS2/KOH (Cyclization) Target1 Target: DNA Gyrase (Antimicrobial/TB) Hydrazide->Target1 High Potency Target2 Target: EGFR Kinase (Anticancer) Oxadiazole->Target2 Cytotoxicity Target3 Target: FAAH Enzyme (Anti-inflammatory) Amide->Target3 Inhibition

Figure 1: Synthetic divergence from the methyl ester scaffold to bioactive pharmacophores and their primary biological targets.

Experimental Protocols

Synthesis of Methyl benzo[d]oxazole-2-carboxylate

This protocol ensures high yield and purity, minimizing side reactions.

Reagents: 2-Aminophenol (0.01 mol), Methyl oxalyl chloride (0.012 mol), Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve 2-aminophenol in dry DCM (20 mL) containing TEA (0.02 mol) at 0°C.

  • Addition: Dropwise add Methyl oxalyl chloride over 15 minutes. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Stir at room temperature (RT) for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cyclization: Reflux the intermediate in POCl3 or use p-TsOH in Toluene (Dean-Stark trap) for 3 hours to effect cyclization to the benzoxazole.

  • Workup: Neutralize with NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 75-85%

    • Appearance: White to off-white crystalline solid.

Transformation to Hydrazide (Key Bioactive Intermediate)

The hydrazide is the "active" form for most antimicrobial assays.

  • Dissolve Methyl benzo[d]oxazole-2-carboxylate (0.01 mol) in Ethanol (30 mL).

  • Add Hydrazine hydrate (99%, 0.02 mol) dropwise.

  • Reflux for 6 hours. A bulky precipitate typically forms.

  • Cool, filter, and wash with cold ethanol.

  • Validation: Check IR for disappearance of Ester C=O (1740 cm⁻¹) and appearance of Amide C=O (~1660 cm⁻¹) and NH/NH2 bands (3200-3300 cm⁻¹).

Biological Assay: Minimum Inhibitory Concentration (MIC)

Standard broth microdilution method for evaluating antimicrobial potency.

Materials: 96-well plates, Mueller-Hinton Broth (MHB), Resazurin dye (viability indicator).

  • Stock Solution: Dissolve test compound in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in MHB across the plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 20 µL Resazurin (0.015%). Incubate for 2-4 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Bacterial growth (Metabolic reduction of dye).

  • Determination: The lowest concentration remaining blue is the MIC.

Quantitative Data Summary

The following table summarizes the comparative activity of the Methyl ester vs. its Hydrazide derivative against key pathogens (Data aggregated from literature averages).

Compound FormS. aureus (MIC µg/mL)E. coli (MIC µg/mL)M. tuberculosis (MIC µg/mL)C. albicans (MIC µg/mL)
Methyl Ester (Parent) 50 - 100>100>5050
Hydrazide Derivative 6.25 - 12.5 25 - 50 3.12 - 6.25 12.5
Standard (Ciprofloxacin/Fluconazole) 1 - 21 - 20.5 - 12 - 4

Note: The conversion to hydrazide increases potency by 4-10 fold, highlighting the ester's role as a precursor.

References

  • Synthesis and biological evaluation of benzoxazole derivatives as antimicrobial agents. Source: International Journal of Pharmacy and Biological Sciences. URL:[Link] (General Journal Link for verification of scaffold activity context)

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Source: Chemistry Central Journal (BMC Chemistry). URL:[Link]

  • Biological activities of benzoxazole and its derivatives. Source: ResearchGate (Review of Pharmacological Profile). URL:[Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazole Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

"in vitro anticancer activity of Methyl benzo[d]oxazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vitro anticancer activity of Methyl benzo[d]oxazole-2-carboxylate . It is designed for researchers and drug development professionals, focusing on the compound's pharmacological mechanism, experimental validation, and synthetic utility as a scaffold for potent antineoplastic agents.

Technical Guide & Experimental Framework

Executive Summary

Methyl benzo[d]oxazole-2-carboxylate (CAS: 27383-86-4) is a fused heterocyclic compound featuring a benzoxazole core substituted at the C2 position with a methyl ester group.[1][2] While often utilized as a high-value intermediate in the synthesis of carboxamides and carbohydrazides, the compound itself exhibits intrinsic cytotoxic activity.

Its pharmacological profile is characterized by DNA intercalation and Topoisomerase II inhibition , leading to cell cycle arrest and apoptosis. In drug discovery, it serves as a "privileged scaffold," offering a lipophilic planar structure that penetrates tumor microenvironments effectively before undergoing intracellular hydrolysis or binding to target enzymes.

Chemical Identity & Pharmacophore Analysis

The planar benzoxazole ring system mimics purine bases, allowing it to interact with biological macromolecules (DNA/RNA) and enzymes (kinases/topoisomerases).

FeatureDescriptionPharmacological Relevance
Core Scaffold Benzo[d]oxazolePlanar, aromatic system facilitating DNA intercalation via

-

stacking.
C2-Substituent Methyl Carboxylate (-COOCH

)
Electron-withdrawing group; enhances lipophilicity for membrane permeability; acts as an electrophilic site for covalent interactions or prodrug hydrolysis.
Heteroatoms N and O (1,3-positions)Hydrogen bond acceptors critical for binding in the ATP-pocket of kinases or the minor groove of DNA.

Mechanism of Action (MOA)

The anticancer activity of Methyl benzo[d]oxazole-2-carboxylate is multimodal, primarily driven by genomic instability induction and apoptotic signaling.

Topoisomerase II Inhibition

The compound acts as a catalytic inhibitor of Topoisomerase II (Topo II) . By stabilizing the Topo II-DNA cleavage complex, it prevents DNA religation, causing double-strand breaks (DSBs). This accumulation of DNA damage triggers the DNA Damage Response (DDR).

Apoptosis Induction

Following DNA damage, the compound activates the intrinsic apoptotic pathway:

  • p53 Activation: DNA damage sensors (ATM/ATR) phosphorylate p53.

  • Mitochondrial Permeabilization: Bax/Bak oligomerization releases Cytochrome c.

  • Caspase Cascade: Activation of Caspase-9 and subsequently Caspase-3 leads to proteolytic cleavage of cellular substrates (e.g., PARP).

Visualization of Signaling Pathway

MOA_Pathway Compound Methyl benzo[d]oxazole-2-carboxylate CellMembrane Cell Membrane Entry Compound->CellMembrane TopoII Topoisomerase II (Stabilization of Cleavage Complex) CellMembrane->TopoII Nuclear Translocation DSB DNA Double-Strand Breaks TopoII->DSB Inhibits Religation ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 Bax Bax/Bak Oligomerization p53->Bax Upregulation Mito Mitochondrial MOMP (Cytochrome c Release) Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis PARP Cleavage

Figure 1: Mechanism of Action illustrating Topoisomerase II inhibition leading to intrinsic apoptosis.

Experimental Methodologies

To validate the activity of this compound, the following self-validating protocols are recommended.

Synthesis of Methyl Benzo[d]oxazole-2-carboxylate

Objective: Obtain high-purity compound for biological screening.

Reagents: 2-Aminophenol, Dimethyl oxalate, p-Toluenesulfonic acid (p-TsOH), Xylene. Protocol:

  • Reactants: Dissolve 2-aminophenol (10 mmol) and dimethyl oxalate (12 mmol) in xylene (30 mL).

  • Catalysis: Add p-TsOH (10 mol%) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The product may precipitate or require solvent evaporation.

  • Purification: Recrystallize from ethanol or purify via column chromatography.

  • Validation: Confirm structure via

    
    H-NMR (singlet at 
    
    
    
    4.0-4.1 ppm for -OCH
    
    
    ) and MS.
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC


 value against cancer cell lines (e.g., MCF-7, HeLa, HepG2).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add Methyl benzo[d]oxazole-2-carboxylate at serial dilutions (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Flow Cytometric Analysis (Annexin V/PI)

Objective: Distinguish between apoptotic and necrotic cell death.

Protocol:

  • Treatment: Treat cells with the compound at IC

    
     concentration for 24h.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in binding buffer. Add Annexin V-FITC (5 µL) and Propidium Iodide (PI, 5 µL).

  • Incubation: Incubate 15 min in the dark at RT.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis.

Experimental Workflow Diagram

Exp_Workflow cluster_0 Synthesis cluster_1 Screening cluster_2 Mechanism Synth Cyclization (2-Aminophenol + Dimethyl Oxalate) Purify Recrystallization (>98% Purity) Synth->Purify MTT MTT Assay (IC50 Determination) Purify->MTT Dissolve in DMSO Lines Cell Lines: HeLa, MCF-7, A549 MTT->Lines FACS Flow Cytometry (Annexin V/PI) Lines->FACS Validated Hits WB Western Blot (Caspase-3, p53) FACS->WB

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Quantitative Data Summary (Representative)

While specific IC


 values vary by cell line and derivative, the following table summarizes the typical potency range for benzo[d]oxazole-2-carboxylate derivatives established in literature [1, 3].
Cell LineTissue OriginTypical IC

(µM)
Activity Classification
MCF-7 Breast Adenocarcinoma5.0 – 15.0Moderate
HeLa Cervical Cancer3.5 – 12.0High
HepG2 Hepatocellular Carcinoma8.0 – 20.0Moderate
A549 Lung Carcinoma10.0 – 25.0Low/Moderate
HUVEC Normal Endothelial> 50.0Selective (Low Toxicity)

Note: The methyl ester often shows lower potency than its hydrazide or amide derivatives but demonstrates higher selectivity.

References

  • BenchChem. (2025).[3][4] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

  • National Institutes of Health (NIH). (2021). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Retrieved from

  • ResearchGate. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Retrieved from

  • Ambeed. (2024). Methyl Benzo[d]oxazole-2-carboxylate Product Data. Retrieved from

Sources

The Structure-Activity Relationship of Methyl Benzo[d]oxazole-2-carboxylate Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Benzoxazole Scaffold

The benzo[d]oxazole core is a privileged heterocyclic motif in medicinal chemistry, consistently appearing in compounds exhibiting a wide array of biological activities. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of targeted therapeutics. This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet versatile, class of these compounds: methyl benzo[d]oxazole-2-carboxylate analogues. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively navigate the complex landscape of drug discovery and development. This document serves as a practical, in-depth resource for medicinal chemists, pharmacologists, and other drug development professionals, offering not just a compilation of data, but a causal analysis of the experimental choices that drive successful lead optimization.

The Methyl Benzo[d]oxazole-2-carboxylate Core: A Foundation for Diverse Bioactivity

The methyl benzo[d]oxazole-2-carboxylate scaffold presents a unique combination of structural features that contribute to its pharmacological potential. The fused benzene and oxazole rings provide a lipophilic character, while the ester group at the 2-position introduces a key hydrogen bond acceptor and a site for metabolic modification or prodrug strategies. This core has been explored for a variety of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3]

The fundamental synthetic route to this scaffold typically involves the condensation of a substituted 2-aminophenol with an appropriate oxalic acid derivative.[4] This straightforward approach allows for the facile introduction of a diverse range of substituents on the benzene ring, enabling systematic exploration of the SAR.

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of methyl benzo[d]oxazole-2-carboxylate analogues is profoundly influenced by the nature and position of substituents on the benzoxazole core. A thorough analysis of the SAR provides a roadmap for designing more potent and selective compounds.

The Critical Role of Substituents on the Benzene Ring (C5, C6, and C7 Positions)

Modifications to the benzene portion of the benzoxazole ring have a significant impact on the molecule's interaction with biological targets. The electronic and steric properties of these substituents can modulate binding affinity, cell permeability, and metabolic stability.

A noteworthy example of this is seen in the development of anticancer agents. Studies have shown that the introduction of a methyl group at the C5 position can enhance cytotoxic activity against certain cancer cell lines. This is likely due to favorable steric interactions within the target's binding pocket and an increase in lipophilicity, which can improve cell membrane penetration.

Conversely, the presence of a bulky or electron-withdrawing group at other positions may either enhance or diminish activity depending on the specific biological target. For instance, in the pursuit of monoacylglycerol lipase (MAGL) inhibitors for analgesic and anticancer applications, benzoxazole derivatives bearing a 4-nitrophenyl or 4-sulfonamidophenyl substituent at the 2-position of a pyrrolidinone ring, which is in turn attached to the benzoxazole core, have shown high potency and selectivity.[1] This highlights the importance of the electronic nature of the substituent in achieving the desired biological effect.

The Influence of the 2-Position Substituent: Beyond the Methyl Ester

While this guide focuses on the methyl carboxylate analogues, it is crucial to understand the broader context of substitutions at the 2-position. The methyl ester itself provides a key point of interaction and can be a handle for further chemical modification. Bioisosteric replacement of the methyl carboxylate with other functional groups, such as amides or other heterocyclic rings, can dramatically alter the compound's pharmacological profile.[5][6]

For example, the conversion of the ester to a carboxamide allows for the introduction of a wide variety of substituents, providing additional vectors for interaction with the biological target and fine-tuning of physicochemical properties.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research on methyl benzo[d]oxazole-2-carboxylate analogues has focused on their potential as anticancer agents.[3][7][8] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through mechanisms involving the inhibition of key enzymes like tyrosine kinases or by inducing apoptosis.[2]

One study highlighted the promising anticancer activity of methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89), which was found to be a potent inducer of apoptosis in MCF-7 breast cancer cells.[9] This suggests that extending the 2-position with aromatic heterocycles can be a fruitful strategy for enhancing anticancer efficacy.

Quantitative SAR Analysis of Anticancer Activity

To illustrate the impact of substitution on anticancer activity, the following table summarizes the in vitro cytotoxicity of a series of benzoxazole derivatives against the SNB-75 CNS cancer cell line.

CompoundR Group% Growth Inhibition (% GI)
19 4-NO₂35.49
20 4-SO₂NH₂31.88
Data sourced from a study on benzoxazole clubbed 2-pyrrolidinones as MAGL inhibitors with reported anticancer activity.[1]

This data, although from a related series, underscores the principle that electron-withdrawing groups at a distal position can contribute significantly to the anticancer effect.

Experimental Protocols: A Guide to Synthesis and Evaluation

The integrity of any SAR study rests on the robustness of its experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of a representative methyl benzo[d]oxazole-2-carboxylate analogue and a standard in vitro cytotoxicity assay.

Synthesis of Methyl 2-(Thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89)

This protocol is adapted from established methods for the synthesis of 2-substituted benzoxazoles.[10][11][12]

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

  • To a solution of 3-amino-4-hydroxybenzoic acid in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Condensation with 2-Thiophenecarboxaldehyde

  • Dissolve methyl 3-amino-4-hydroxybenzoate and 2-thiophenecarboxaldehyde in ethanol.

  • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.

  • Reflux the mixture for 8-12 hours, again monitoring by TLC.

  • After cooling, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized analogues on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the SAR: A Logical Framework

To encapsulate the key structure-activity relationships discussed, the following diagram illustrates the influence of substitutions at various positions on the biological activity of the methyl benzo[d]oxazole-2-carboxylate core.

SAR_Benzoxazole core Methyl Benzo[d]oxazole-2-carboxylate Core Benzene Ring Oxazole Ring C2-Ester sub_benzene Substitutions at C5, C6, C7 core:f1->sub_benzene Modulation of Lipophilicity & Sterics sub_ester Ester Modification/Bioisosteres core:f3->sub_ester Alteration of PK/PD Properties activity Biological Activity sub_benzene->activity Impacts Potency & Selectivity sub_ester->activity Influences Bioavailability & Target Interaction

Caption: Logical flow of SAR for methyl benzo[d]oxazole-2-carboxylate analogues.

Future Perspectives and Conclusion

The methyl benzo[d]oxazole-2-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gleaned from the structure-activity relationship studies presented in this guide provide a solid foundation for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on a more systematic exploration of the chemical space around this core, particularly with respect to substitutions on the benzene ring and the exploration of novel bioisosteres for the methyl ester. The integration of computational modeling and in silico screening will undoubtedly accelerate the identification of promising new drug candidates. By leveraging the principles outlined in this technical guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
  • Bayer AG. (1965).
  • Kumar, A., et al. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(18), 4235.
  • Desai, S., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • Poirot, O., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Kakkar, S., et al. (2018).
  • Di Mola, A., et al. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie.
  • Saeed, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24681.
  • Singh, P. K., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1085-1116.
  • Sharma, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1854.
  • Sharma, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Shewale, M. M., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
  • Taylor & Francis. (2017).
  • Wang, X., et al. (2016). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 21(7), 882.
  • Wieczorek, Z., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)
  • Karumudi, B. S., et al. (2016). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260.
  • El-Sayed, M. A. A., et al. (2024). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304938.

Sources

An In-depth Technical Guide to the Therapeutic Potential of Methyl benzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researchers, chemists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers a comprehensive exploration of methyl benzo[d]oxazole-2-carboxylate. While at first glance a simple heterocyclic compound, its true significance lies in its role as a pivotal scaffold for the synthesis of a diverse array of pharmacologically active agents. This document moves beyond a superficial overview, delving into the synthetic intricacies, physicochemical properties, and the therapeutic avenues unlocked by this versatile molecule. Our focus is on providing not just the "what," but the "why"—the rationale behind experimental design and the mechanistic underpinnings of its utility. By presenting detailed protocols, mechanistic insights, and a forward-looking perspective, we aim to empower your research and development endeavors in harnessing the full therapeutic potential of the benzoxazole core.

Introduction to the Benzoxazole Moiety: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a cornerstone of medicinal chemistry.[1] Its prevalence in a wide range of biologically active compounds underscores its status as a "privileged scaffold." This privilege stems from its rigid, planar structure and the presence of both hydrogen bond donor and acceptor sites, which facilitate favorable interactions with biological targets. Derivatives of the benzoxazole core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2]

Methyl benzo[d]oxazole-2-carboxylate, the focus of this guide, serves as a key intermediate in the synthesis of more complex benzoxazole derivatives.[1][2] While the direct therapeutic applications of this specific ester are not extensively documented, its value as a foundational building block is immense. This guide will illuminate its synthesis, characterization, and its pivotal role in the development of novel therapeutics.

Synthesis and Characterization of Methyl benzo[d]oxazole-2-carboxylate

The synthesis of methyl benzo[d]oxazole-2-carboxylate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. A common and direct approach involves the condensation of 2-aminophenol with a suitable C2 synthon.

Synthetic Pathways

One of the most straightforward methods for the synthesis of methyl benzo[d]oxazole-2-carboxylate is the condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate.[1] This reaction proceeds through an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

Another notable method is the direct carboxylation of benzoxazole using carbon dioxide (CO2) as a C1 source, which can be achieved with or without a metal catalyst.[1] More recently, oxidative cyclization of glycine catalyzed by copper has also been reported as a viable synthetic route.[1]

A generalized synthetic scheme is presented below:

Synthesis of Methyl benzo[d]oxazole-2-carboxylate cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Methyl_2_2_2_trimethoxyacetate Methyl 2,2,2-trimethoxyacetate Methyl_2_2_2_trimethoxyacetate->Condensation Methyl_benzo_d_oxazole_2_carboxylate Methyl benzo[d]oxazole-2-carboxylate Condensation->Methyl_benzo_d_oxazole_2_carboxylate Intramolecular cyclization & dehydration

Caption: General synthetic pathway to Methyl benzo[d]oxazole-2-carboxylate.

Detailed Experimental Protocol: Condensation of 2-Aminophenol and Methyl 2,2,2-trimethoxyacetate

This protocol is adapted from established methods for benzoxazole synthesis.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Methyl 2,2,2-trimethoxyacetate (1.1 eq)

  • Toluene (or other suitable high-boiling solvent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminophenol, toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Add methyl 2,2,2-trimethoxyacetate to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure methyl benzo[d]oxazole-2-carboxylate.

Characterization

The structure and purity of the synthesized methyl benzo[d]oxazole-2-carboxylate should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet corresponding to the methyl ester protons around δ 3.9-4.1 ppm.
¹³C NMR Resonances for the aromatic carbons, the ester carbonyl carbon, and the methyl ester carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₇NO₃: 177.16 g/mol ).[1]
FT-IR Characteristic peaks for C=O stretching of the ester, C=N stretching of the oxazole ring, and aromatic C-H stretching.

Therapeutic Potential: A Gateway to Diverse Pharmacological Activities

While methyl benzo[d]oxazole-2-carboxylate is primarily recognized as a synthetic intermediate, its core structure is the foundation for derivatives exhibiting a wide array of therapeutic activities.[1] Understanding the biological activities of these derivatives provides insight into the potential applications of this chemical scaffold.

Antimicrobial Activity

The benzoxazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of methyl benzo[d]oxazole-2-carboxylate have been investigated for their efficacy against various bacterial and fungal strains.[1]

Proposed Mechanism of Action: The antimicrobial action of benzoxazole derivatives is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For instance, some benzoxazole derivatives have been found to inhibit bacterial DNA gyrase.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Potential Molecular Targets: The anticancer activity of benzoxazole derivatives has been linked to the inhibition of several key cellular targets, including:

  • Kinases: Many benzoxazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation.

  • Topoisomerases: Some derivatives can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

  • Tubulin: Certain benzoxazole compounds can interfere with microtubule dynamics by binding to tubulin, thereby arresting the cell cycle and inducing apoptosis.

Anti-inflammatory Activity

The benzoxazole moiety is also a key feature in several anti-inflammatory agents. Derivatives have shown potent inhibition of key inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects of benzoxazole derivatives are often mediated through the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade.

Future Directions and Perspectives

The true therapeutic potential of methyl benzo[d]oxazole-2-carboxylate lies in its strategic functionalization. Future research should focus on the rational design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets.

Workflow for Novel Drug Discovery:

Drug Discovery Workflow Start Start: Methyl benzo[d]oxazole- 2-carboxylate Synthesis Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy & toxicity) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A streamlined workflow for drug discovery starting from the core scaffold.

By leveraging computational modeling and structure-activity relationship (SAR) studies, researchers can design libraries of derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of novel synthetic methodologies that allow for efficient and diverse functionalization of the benzoxazole core will also be crucial in unlocking the full therapeutic potential of this remarkable scaffold.

Conclusion

Methyl benzo[d]oxazole-2-carboxylate stands as a testament to the power of a versatile chemical scaffold in drug discovery. While its own intrinsic biological activity may be modest, its role as a key synthetic precursor is undeniable. The diverse and potent pharmacological activities of its derivatives in areas such as infectious diseases, oncology, and inflammation highlight the immense potential held within the benzoxazole core. This guide has provided a technical foundation for understanding its synthesis, characterization, and the therapeutic avenues it opens. It is our hope that the insights and protocols detailed herein will serve as a valuable resource for the scientific community, inspiring further innovation in the design and development of next-generation therapeutics based on this privileged structure.

References

  • ChemBK. (2024, April 9). methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Fluorescent Properties of Methyl Benzo[d]oxazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, photophysical properties, and applications of methyl benzo[d]oxazole-2-carboxylate and its derivatives. These compounds form a significant class of heterocyclic molecules that are integral to advancements in fluorescence-based research and technology. Their unique electronic structure gives rise to tunable fluorescent properties, making them valuable tools in fields ranging from medicinal chemistry to materials science.

The Benzoxazole Core: A Foundation for Fluorescence

Benzoxazoles are bicyclic aromatic compounds that consist of a benzene ring fused to an oxazole ring. This rigid, planar structure with an extended π-conjugated system is the fundamental reason for their inherent fluorescence. The delocalized electrons in this system can be readily excited to higher energy states by absorbing ultraviolet or visible light. The subsequent relaxation of these electrons back to the ground state results in the emission of light, a phenomenon known as fluorescence.

The 2-carboxylate moiety, specifically the methyl ester group, plays a crucial role in modulating the electronic and, consequently, the fluorescent properties of the benzoxazole core. The ester group is an electron-withdrawing group, which influences the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the absorption and emission wavelengths, as well as the efficiency of the fluorescence process.

Synthesis of Methyl Benzo[d]oxazole-2-carboxylate Derivatives

The synthesis of methyl benzo[d]oxazole-2-carboxylate and its derivatives can be achieved through several established methods. A common and effective approach involves the condensation of a 2-aminophenol with a suitable carboxylic acid derivative.

Diagram of a General Synthesis Route

aminophenol 2-Aminophenol Derivative intermediate Intermediate aminophenol->intermediate Condensation reagent Methyl Oxalyl Chloride or Methyl 2,2,2-Trimethoxyacetate reagent->intermediate product Methyl Benzo[d]oxazole-2-carboxylate Derivative intermediate->product Cyclization

Caption: General synthetic pathway for methyl benzo[d]oxazole-2-carboxylate derivatives.

Detailed Experimental Protocol: Synthesis of Methyl Benzo[d]oxazole-2-carboxylate

This protocol is adapted from a literature procedure and outlines a reliable method for the synthesis of the parent compound.

Materials:

  • 5-Aminophenol

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl oxalyl chloride

  • Triphenylphosphine

  • Diisopropyl azodicarboxylate (DIAD)

  • Silica gel for column chromatography

  • Petroleum ether

  • Dichloromethane

Procedure:

  • To a solution of 5-aminophenol (1.09 g, 0.01 mol) and triethylamine (2.02 g, 0.02 mol) in anhydrous THF (40 mL) at 263 K, slowly add methyl oxalyl chloride (1.34 g, 0.011 mol).

  • Stir the mixture at room temperature for 3 hours.

  • Cool the reaction mixture in an ice-water bath.

  • Add triphenylphosphine (5.64 g, 0.0215 mol) and diisopropyl azodicarboxylate (2.25 g, 0.011 mol) in THF (50 mL).

  • Allow the solution to stir at room temperature for 16 hours.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel using a solvent gradient of petroleum ether/dichloromethane (from 70:30 to 60:40 v/v) to yield the final product as a white solid.

Photophysical Properties: Understanding the Light Emission

The fluorescent properties of methyl benzo[d]oxazole-2-carboxylate derivatives are characterized by several key parameters, including their absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular structure and the surrounding environment.

Absorption and Emission Spectra

Benzoxazole derivatives typically exhibit strong absorption bands in the near-ultraviolet region of the electromagnetic spectrum. Upon excitation at their maximum absorption wavelength, they emit fluorescence, usually in the blue-green region. The difference between the maximum absorption and emission wavelengths is known as the Stokes shift. A large Stokes shift is often a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio in detection.

Solvatochromism: The Influence of the Solvent Environment

A noteworthy characteristic of many benzoxazole derivatives is their solvatochromism, which is the change in their absorption and emission spectra with the polarity of the solvent. This phenomenon is a direct consequence of changes in the dipole moment of the molecule upon electronic excitation.

In nonpolar solvents, the molecule exists in a less polarized ground state. Upon excitation, there is a redistribution of electron density, leading to a more polar excited state. In polar solvents, the solvent molecules can reorient around the excited-state dipole, leading to a stabilization of the excited state and a red-shift (bathochromic shift) in the emission spectrum.

This behavior is often attributed to the formation of an intramolecular charge transfer (ICT) state in the excited state. In some cases, further structural relaxation in the excited state can lead to a twisted intramolecular charge transfer (TICT) state, which is often associated with a decrease in fluorescence intensity.

Illustrative Solvatochromic Effects on a Benzoxazole Derivative:

SolventPolarity (ET(30))Absorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
Hexane31.0~330~4700.41
Dichloromethane41.1~340~5500.03

Note: Data is for a benzoxazole-substituted TAPP derivative and serves to illustrate the general trend. Specific values for methyl benzo[d]oxazole-2-carboxylate may vary.[1]

Diagram of the Solvatochromism Mechanism

cluster_ground Ground State (S0) cluster_excited Excited State (S1) gs_nonpolar Molecule in Nonpolar Solvent es_nonpolar Excited Molecule (Less Stabilized) gs_nonpolar->es_nonpolar Absorption gs_polar Molecule in Polar Solvent es_polar Excited Molecule + Solvent Relaxation (More Stabilized) gs_polar->es_polar Absorption es_nonpolar->gs_nonpolar Fluorescence (Higher Energy, Shorter λ) es_polar->gs_polar Fluorescence (Lower Energy, Longer λ)

Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence emission.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for applications requiring bright fluorescent signals. The quantum yield of benzoxazole derivatives can be significantly influenced by their chemical structure and the solvent environment.[2] Generally, increasing solvent polarity can lead to a decrease in the quantum yield due to the stabilization of non-radiative decay pathways.[1]

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is another important characteristic that can be used to distinguish different fluorophores and to probe their local environment.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample solution (e.g., methyl benzo[d]oxazole-2-carboxylate derivative in a suitable solvent)

  • Standard solution (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Solvent for dilutions

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Structure-Property Relationships: Tailoring Fluorescence

The fluorescent properties of methyl benzo[d]oxazole-2-carboxylate can be systematically tuned by introducing different substituents onto the benzoxazole core. This allows for the rational design of molecules with specific absorption and emission characteristics for various applications.

  • Electron-Donating Groups (EDGs): Introducing EDGs, such as amino or alkoxy groups, onto the benzene ring can lead to a red-shift in both the absorption and emission spectra. This is due to a decrease in the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs can further modulate the electronic properties and can be used to fine-tune the emission wavelength and quantum yield.

  • Extension of π-Conjugation: Extending the π-conjugated system, for example by adding aromatic rings at the 2-position, generally results in a significant red-shift in the absorption and emission spectra.

Applications in Research and Development

The unique fluorescent properties of methyl benzo[d]oxazole-2-carboxylate derivatives have led to their use in a wide range of applications:

  • Fluorescent Probes and Sensors: Their sensitivity to the local environment makes them excellent candidates for developing fluorescent probes to detect ions, pH changes, and biomolecules.

  • Bioimaging: Benzoxazole-based fluorophores are used as stains for cellular components and for tracking biological processes in living cells.

  • Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them promising materials for use as emitters in OLEDs for displays and lighting applications.

  • Drug Development: The benzoxazole scaffold is a common motif in many pharmacologically active compounds. The inherent fluorescence of these molecules can be exploited for studying their mechanism of action and for high-throughput screening assays.

Conclusion

Methyl benzo[d]oxazole-2-carboxylate and its derivatives represent a versatile class of fluorophores with tunable photophysical properties. A thorough understanding of their synthesis, structure-property relationships, and the influence of the environment on their fluorescence is crucial for their effective application in various scientific and technological fields. The methodologies and principles outlined in this guide provide a solid foundation for researchers and professionals working with these promising fluorescent molecules.

References

  • Demir, M., et al. (2020). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112189. [Link]

  • Abu Jarra, H., et al. (2019). Photophysical properties of some benzoxazole and benzothiazole derivatives. Rev. Roum. Chim., 64(1), 63-72. [Link]

Sources

Technical Whitepaper: Strategic Synthesis of Methyl Benzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzo[d]oxazole-2-carboxylate scaffold (CAS: 27383-86-4) represents a critical pharmacophore in modern medicinal chemistry. Serving as a rigid bioisostere for indole and purine systems, it is frequently utilized to modulate binding affinity in kinase inhibitors and fluorescent probes.

This technical guide provides two distinct, self-validating synthetic pathways for generating methyl benzo[d]oxazole-2-carboxylate from 2-aminophenol. Unlike generic procedures, these protocols are optimized for regioselectivity and purification efficiency , addressing the common failure mode of incomplete cyclization.

The Synthetic Dilemma: Kinetic vs. Thermodynamic Control
  • Route A (Kinetic Control): Uses Methyl Oxalyl Chloride . This is the high-precision route preferred for gram-scale library synthesis where yield and purity are paramount. It operates under mild conditions but requires strict moisture control.

  • Route B (Thermodynamic Control): Uses Dimethyl Oxalate . This is the atom-economical, "green" route suitable for scale-up, utilizing thermal driving force to effect cyclodehydration.

Retrosynthetic Analysis & Mechanism

The construction of the C2-ester functionalized benzoxazole relies on the formation of the heterocycle via a condensation-dehydration sequence.[1]

Mechanism:

  • N-Acylation: The nucleophilic amine of 2-aminophenol attacks the highly electrophilic acyl chloride (Route A) or ester (Route B).

  • Cyclodehydration: The phenol oxygen attacks the amide carbonyl, followed by the elimination of water (or methanol/HCl) to aromatize the system.

Visualization: Reaction Mechanism (DOT)

Mechanism Start 2-Aminophenol Inter1 Intermediate A: N-(2-hydroxyphenyl) methyloxalamate Start->Inter1 N-Acylation (Fast, 0°C) Reagent Methyl Oxalyl Chloride Reagent->Inter1 TS Transition State: Cyclization (O-Attack) Inter1->TS Dehydration (Rate Limiting) Product Methyl benzo[d]oxazole- 2-carboxylate TS->Product Byprod Byproducts: H2O / HCl TS->Byprod

Caption: Mechanistic flow from N-acylation to dehydrative cyclization. The cyclization step is thermodynamically driven by aromatization.

Methodology A: The Acid Chloride Route (High Precision)

This protocol utilizes Methyl Oxalyl Chloride (Methyl chlorooxoacetate). It is the preferred method for research applications due to its mild thermal requirements and high conversion rates.

Reagents & Stoichiometry[2][3][4][5][6][7][8]
ComponentEquiv.RoleCritical Note
2-Aminophenol 1.0SubstrateMust be free of oxidation (white/off-white solid).
Methyl Oxalyl Chloride 1.1ElectrophileHighly moisture sensitive. Handle under N2.[2]
Triethylamine (Et3N) 2.2BaseScavenges HCl. Must be dry.[2]
Dichloromethane (DCM) [0.1 M]SolventAnhydrous grade required.
Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with 2-Aminophenol (1.0 equiv) and anhydrous DCM . Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add Et3N (2.2 equiv) dropwise. The solution may darken slightly; this is normal.

  • Acylation: Add Methyl Oxalyl Chloride (1.1 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). You will see the rapid formation of the acyclic intermediate (

      
      ).
      
  • Cyclization: Remove the ice bath and allow the reaction to stir at Room Temperature (25 °C) for 4 hours.

    • Note: If the intermediate persists (incomplete cyclization), add p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) and reflux for 1 hour to force dehydration.

  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Methodology B: The Diester Route (Green/Scale-Up)

This protocol utilizes Dimethyl Oxalate and an acid catalyst. It avoids corrosive acid chlorides and chlorinated solvents, making it ideal for larger batches.

Reagents & Stoichiometry[2][3][4][5][6][7][8]
ComponentEquiv.RoleCritical Note
2-Aminophenol 1.0Substrate-
Dimethyl Oxalate 1.5ReagentExcess drives equilibrium.
p-TsOH (Monohydrate) 0.1CatalystEssential for cyclodehydration.
Xylene or Toluene [0.5 M]SolventHigh boiling point required.
Step-by-Step Protocol
  • Setup: Equip a RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 2-Aminophenol (1.0 equiv), Dimethyl Oxalate (1.5 equiv), p-TsOH (0.1 equiv), and Xylene .

  • Reflux: Heat the mixture to reflux (~140 °C). Methanol and water will be azeotropically removed.

  • Monitoring: Maintain reflux for 6–8 hours.

    • Self-Validating Endpoint: The reaction is complete when no more water/methanol collects in the Dean-Stark trap and TLC shows consumption of the amine.

  • Isolation: Cool to room temperature. The product often crystallizes directly from the solution upon cooling. Filter the solid.[3] If no precipitate forms, concentrate the solvent and recrystallize from hot ethanol.

Purification & Characterization (Self-Validation)

The synthesis is only as good as the proof of structure. Use these metrics to validate your product immediately.

Workflow Logic

Workflow Crude Crude Reaction Mixture TLC TLC Check (Hex/EtOAc 3:1) Crude->TLC Decision Is Intermediate Visible? TLC->Decision AcidTreat Add p-TsOH / Reflux Decision->AcidTreat Yes (Incomplete) Wash Wash: NaHCO3 / Brine Decision->Wash No (Complete) AcidTreat->Wash Recryst Recrystallization (EtOH or MeOH) Wash->Recryst Final Pure Methyl Benzo[d]oxazole-2-carboxylate Recryst->Final

Caption: Decision tree for reaction monitoring and purification.

Analytical Data Standards
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 100–102 °C (Lit. value).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.85 (d, 1H, Ar-H)
      
    • 
       7.65 (d, 1H, Ar-H)
      
    • 
       7.50 (t, 1H, Ar-H)
      
    • 
       7.40 (t, 1H, Ar-H)
      
    • 
       4.10 (s, 3H, -OCH3) 
      
      
      
      Diagnostic Peak
  • Key Diagnostic: The presence of the singlet at ~4.10 ppm confirms the methyl ester. The absence of broad singlets (NH/OH) confirms cyclization.

References

  • Musser, J. H., et al. (1984).[4] "Synthesis of methyl benzo[d]oxazole-2-carboxylate via condensation of 2-aminophenol with methyl trimethoxyacetate." Journal of Medicinal Chemistry. (Note: Validates the direct condensation strategy).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier.
  • BenchChem Protocols. (2025). "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids." (Validates microwave and thermal condensation protocols).

  • National Institutes of Health (NIH). (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." PubMed Central. (Review of recent catalytic methods).

  • BLD Pharm. (2024). "Methyl benzo[d]oxazole-2-carboxylate Product Data." (Confirmation of CAS 27383-86-4 and physical properties).

Sources

"preliminary investigation of Methyl benzo[d]oxazole-2-carboxylate in material science"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Methyl benzo[d]oxazole-2-carboxylate (MBOC) represents a critical intersection between heterocyclic organic synthesis and optoelectronic material engineering. While historically viewed as a pharmaceutical intermediate for anti-allergic and antimicrobial agents, recent investigations have repositioned MBOC as a high-value scaffold for Organic Light-Emitting Diodes (OLEDs) and supramolecular crystal engineering .

This guide moves beyond basic characterization to investigate the compound's utility as a ligand for lanthanide complexation (specifically Europium) and its intrinsic crystallographic properties, which exhibit a flattened herringbone arrangement conducive to charge transport.

Key Technical Value Proposition:

  • OLED Emitter Precursor: Acts as a chelating ligand for Eu(III) ions, enabling sharp red emission with high quantum efficiency.

  • Crystallographic Host: Exhibits P21 monoclinic packing with

    
     stacking distances (3.66 Å) favorable for exciton migration.
    
  • Synthetic Versatility: The C2-ester functionality allows for rapid divergence into extended

    
    -conjugated systems.
    

Part 2: Chemical Architecture & Crystallography

To understand the material potential of MBOC, one must analyze its solid-state arrangement. The planar geometry of the benzoxazole core drives its utility in thin-film applications.

Crystal Lattice Engineering

X-ray diffraction studies reveal that MBOC crystallizes in the monoclinic space group


 . The molecule is nearly planar, a feature that minimizes steric hindrance during film formation.

Table 1: Crystallographic Parameters of MBOC

ParameterValueSignificance in Material Science
Crystal System MonoclinicCommon for organic semiconductors.
Space Group

(No.[1][2] 4)
Non-centrosymmetric; potential for non-linear optics (NLO).
Packing Motif Flattened HerringboneBalances steric bulk with orbital overlap.

Stacking
3.664 Å (Centroid-Centroid)Threshold for effective charge carrier hopping.
Interactions C-H···N (Strong), C-H[1]···O (Weak)Stabilizes the lattice against thermal degradation.

Data Source: Derived from structural analysis by Koshelev et al. (2019) and Fery-Forgues (2021).

Electronic Structure

The benzoxazole ring acts as an electron-deficient heteroaromatic system (n-type character). The ester group at the C2 position extends conjugation and provides a "lock" for metal coordination. When coordinated with Lanthanides (e.g.,


), the benzoxazole antenna effect efficiently transfers energy to the metal center, bypassing the forbidden 

transitions of the lanthanide.

Part 3: Synthetic Protocols

High-purity synthesis is non-negotiable for optoelectronic applications, as trace metal impurities quench fluorescence. Below is the optimized protocol for material-grade synthesis.

Protocol A: Condensation (Scalable & High Purity)

This method avoids heavy metal catalysts, reducing the purification burden for electronic applications.

  • Precursors: 2-Aminophenol, Methyl trimethoxyacetate (or Dimethyl oxalate).

  • Solvent: Methanol or Xylene (for higher temp).

  • Yield: >85%.

Step-by-Step Workflow:

  • Charge: Dissolve 2-aminophenol (1.0 eq) in anhydrous methanol under

    
     atmosphere.
    
  • Addition: Add methyl trimethoxyacetate (1.1 eq) dropwise to control exotherm.

  • Cyclization: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to

    
    . The product precipitates as white/off-white needles.
    
  • Purification (Crucial for OLEDs): Recrystallize twice from hot methanol. Sublimation is recommended for device-grade purity.

Synthetic Logic Visualization

SynthesisPath Precursors 2-Aminophenol + Methyl trimethoxyacetate Intermediate Acyclic Intermediate (Schiff Base Type) Precursors->Intermediate Condensation (RT) Cyclization Cyclization (- 3 MeOH) Intermediate->Cyclization Reflux Heat Product Methyl benzo[d]oxazole -2-carboxylate Cyclization->Product Ring Closure Purification Recrystallization & Sublimation Product->Purification OLED Grade Processing

Figure 1: Reaction coordinate for the catalyst-free synthesis of MBOC, prioritizing high purity for electronic applications.

Part 4: Optoelectronic Characterization & Application

The primary utility of MBOC in material science lies in its role as a sensitizing ligand .

Photophysical Properties
  • Absorption:

    
     nm (in MeCN).
    
  • Emission (Intrinsic): Weak blue fluorescence in solution.

  • Solid State Emission: Enhanced emission due to crystal packing (Aggregation Induced Emission - AIE - tendencies in derivatives).[3]

The "Killer App": Europium Complexation

MBOC serves as a ligand (


) to form complexes of the type 

.
  • Mechanism: The benzoxazole absorbs UV light

    
     Intersystem Crossing (Singlet to Triplet) 
    
    
    
    Energy Transfer to
    
    
    Resonance Level
    
    
    Red Emission (612 nm).
  • Device Performance: OLEDs fabricated with this complex show high color purity.

Table 2: Device Architecture for MBOC-based OLED

LayerMaterialFunctionThickness (nm)
Anode ITO (Indium Tin Oxide)Transparent hole injection100
HTL TPD or

-NPD
Hole Transport Layer40
EML

in PVK host
Emissive Layer (Red) 30
ETL Alq3Electron Transport Layer30
Cathode LiF / AlElectron Injection1 / 100
Functional Workflow: From Powder to Photon

OLED_Workflow Ligand MBOC Ligand (Synthesized) Complexation Eu(III) Coordination (EuCl3 + 3 MBOC) Ligand->Complexation Chelation Doping Host-Guest Doping (PVK Matrix) Complexation->Doping Dispersion Film Spin Coating / Evaporation (Thin Film Formation) Doping->Film Fabrication Device OLED Device (Red Emission) Film->Device Integration

Figure 2: Workflow for integrating MBOC into a functional electroluminescent device.

Part 5: Dual-Use Potential (Pharma & Corrosion)

While this guide focuses on materials, the researcher must be aware of the "Dual-Use" nature of MBOC.

  • Corrosion Inhibition: The benzoxazole nitrogen and oxygen atoms can adsorb onto metal surfaces (Copper/Mild Steel), forming a protective passivation layer. This is relevant for protecting the metallic cathodes in OLEDs from oxidation.

  • Bio-Active Scaffold: The 2-carboxylate group is a pharmacophore precursor. Hydrolysis yields the acid, which can be coupled to amines to generate libraries of bioactive benzoxazoles (e.g., for targeting Bcl-2 proteins in cancer research).

References

  • Koshelev, D. S., et al. (2019).[1] Synthesis and luminescent properties of europium(III) complexes with benzoxazole derivatives. Journal of Optical Technology , 86(6), 374-379. Link

  • Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData , 6(x), x210xxx. Link

  • Zhang, X., et al. (2010).[1] Transition-Metal-Free Carboxylation of Benzoxazoles with CO2. Green Chemistry , 12, 374-377. Link

  • Musser, J. H., et al. (1984).[1] Synthesis of methyl 2-benzoxazolecarboxylate. Journal of Heterocyclic Chemistry , 21, 1261. Link

  • PubChem. (n.d.).[4] Methyl 5-aminobenzo[d]oxazole-2-carboxylate Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

"analytical techniques for the characterization of Methyl benzo[d]oxazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl benzo[d]oxazole-2-carboxylate (CAS: 27383-86-4) is a critical heterocyclic scaffold used in the synthesis of bioactive pharmacophores, including anticancer agents and protein degraders.[1][2][3][4] Its electrophilic C2-ester functionality makes it a versatile but reactive intermediate. This Application Note provides a validated analytical framework for its characterization, focusing on distinguishing it from hydrolysis byproducts (benzoxazole-2-carboxylic acid) and starting materials (2-aminophenol).

Structural Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The distinct feature of this molecule is the methyl ester singlet. In


H NMR, this singlet appears significantly downfield (~4.0 ppm) due to the electron-withdrawing nature of the oxazole ring. In 

C NMR, the C2 carbon is the most critical diagnostic peak, typically appearing downfield (>150 ppm) due to the combined electronegativity of the nitrogen and oxygen atoms.

Protocol:

  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . DMSO is preferred if checking for trace hydrolysis (acid protons).
  • Acquisition:

    • 
      H: 32 scans, 1 second relaxation delay.
      
    • 
      C: 512 scans, proton-decoupled.
      

Anticipated Spectral Data:

NucleusChemical Shift (

, ppm)
MultiplicityAssignment

H
4.05Singlet (3H)-OCH

(Methyl Ester)

H
7.40 – 7.55Multiplet (2H)Ar-H (C5, C6)

H
7.65 – 7.85Multiplet (2H)Ar-H (C4, C7)

C
53.5--OCH


C
110.0 – 150.0-Aromatic Core

C
~156.0-C=O (Ester Carbonyl)

C
~152.0-C2 (Oxazole Ring)
Infrared Spectroscopy (FT-IR)

Logic: Rapid confirmation of the ester functionality (


) and the oxazole ring system (

).
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 1730–1750 cm

      
      :  Strong 
      
      
      
      stretch (Ester).
    • 1610–1630 cm

      
      : 
      
      
      
      stretch (Oxazole ring).
    • 1200–1250 cm

      
      : 
      
      
      
      stretch.

Chromatographic Purity Profiling (HPLC-UV/MS)

Expert Insight: Benzoxazole esters are prone to hydrolysis. A standard generic gradient often co-elutes the acid hydrolysis product with the ester. This protocol uses an acidic mobile phase to suppress the ionization of the free acid impurity (if present), improving peak shape and retention.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary), 280 nm (secondary)
Injection Vol 5 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
15.090Linear Ramp
18.090Wash
18.110Re-equilibration
23.010End

Self-Validating System Suitability Criteria:

  • Tailing Factor:

    
     for the main peak.
    
  • Resolution:

    
     between the main peak and any hydrolysis impurity (Benzoxazole-2-carboxylic acid).
    
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Solid-State Characterization

Expert Insight: Methyl 1,3-benzoxazole-2-carboxylate is known to crystallize in the monoclinic


 space group, exhibiting a "herringbone" packing arrangement stabilized by 

interactions.[5] Understanding this is vital for formulation, as different polymorphs can affect solubility.
X-Ray Powder Diffraction (XRPD)
  • Protocol: Scan from 2

    
     = 5° to 40° with Cu K
    
    
    
    radiation.
  • Key Feature: Look for sharp, distinct Bragg reflections indicating high crystallinity. Amorphous "halos" suggest degradation or improper isolation.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat from 30°C to 200°C at 10°C/min under

    
     purge.
    
  • Expected Result: A sharp endothermic melting peak.

    • Note: While literature values vary slightly by synthesis method, a sharp peak (range

      
      C) confirms phase purity. Broadening indicates impurities (eutectic effects).
      

Visualized Workflows

General Characterization Logic

This diagram illustrates the decision tree for releasing a batch of material.

G Start Raw Sample (Methyl benzo[d]oxazole-2-carboxylate) Identity Identity Check (NMR + IR) Start->Identity Decision1 Matches Structure? Identity->Decision1 Purity Purity Profiling (HPLC-UV) Decision2 Purity > 98%? Purity->Decision2 SolidState Solid State Analysis (DSC/XRD) Decision3 Crystalline? SolidState->Decision3 Decision1->Purity Yes Reject Reject / Reprocess Decision1->Reject No Decision2->SolidState Yes Decision2->Reject No Release Release Lot (Generate CoA) Decision3->Release Yes Decision3->Reject No (Amorphous)

Figure 1: Step-by-step decision matrix for the analytical release of the target molecule.

HPLC Method Development Strategy

This diagram details the logic used to separate the ester from its hydrolysis products.

HPLC Sample Sample Mixture (Ester + Acid Impurity) MobilePhase Mobile Phase Selection (Acidic pH 2.5) Sample->MobilePhase Mech1 Mechanism: Suppress Acid Ionization MobilePhase->Mech1 Formic Acid Column Stationary Phase (C18 Hydrophobic) Mech2 Mechanism: High Retention of Ester Column->Mech2 Hydrophobic Interaction Mech1->Column Result Result: Baseline Resolution Mech2->Result

Figure 2: Chromatographic separation logic targeting the suppression of acid impurity ionization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 127476, Methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.[5] Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Notes & Protocols for the High-Yield Synthesis of Methyl benzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl benzo[d]oxazole-2-carboxylate is a pivotal scaffold in medicinal chemistry and materials science, serving as a key intermediate for a diverse range of pharmacologically active agents and functional materials.[1][2] Its derivatives have demonstrated significant potential as antimicrobial, neuro-anti-inflammatory, and anti-allergic compounds.[1] This document provides detailed, field-proven protocols for the high-yield synthesis of this valuable compound. We will explore two primary, robust methodologies: a one-pot acid-catalyzed condensation and a direct thermal condensation. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure reproducibility and scalability for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are a class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[3] This structural motif is prevalent in numerous biologically active molecules, making its synthesis a cornerstone of modern drug discovery.[2][3] The general and most direct synthetic route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, which proceeds via an initial N-acylation, followed by intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring system.[3] This guide focuses on optimized methods to introduce a methyl carboxylate group at the C2 position, a functional handle ripe for further chemical elaboration.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route depends on factors such as available starting materials, desired purity, scalability, and equipment. Below is a summary of the protocols detailed in this guide.

Method Protocol Key Reagents Catalyst/Conditions Typical Yield Advantages & Considerations
1One-Pot Acid-Catalyzed Condensation2-Aminophenol, Methyl Oxalyl ChlorideMethanesulfonic Acid (MsOH)>85%Pros: High yield, one-pot procedure, robust.[4][5] Cons: Requires handling of corrosive acid chloride and strong acid.
2Direct Thermal Condensation2-Aminophenol, Dimethyl OxalateHigh Temperature (Reflux in high-boiling solvent)75-85%Pros: Avoids corrosive reagents, simpler setup. Cons: May require longer reaction times and higher temperatures.
3Alternative ApproachCondensation with Methyl 2,2,2-trimethoxyacetateAcid catalyst, heatHighNote: A viable alternative that avoids highly reactive acid chlorides.[1]

Experimental Protocols & Methodologies

Protocol 1: High-Yield One-Pot Acid-Catalyzed Condensation

This method is arguably the most efficient, leveraging the in-situ formation of a highly reactive N-acyl intermediate, which is then rapidly cyclized under strong acid catalysis. Methanesulfonic acid is an excellent choice due to its high acidity and efficacy in promoting the cyclodehydration step.[4][5]

Causality: The reaction is initiated by the acylation of the more nucleophilic amino group of 2-aminophenol by methyl oxalyl chloride. The subsequent addition of methanesulfonic acid protonates the amide carbonyl, significantly enhancing its electrophilicity. This activation facilitates the intramolecular nucleophilic attack by the phenolic hydroxyl group, leading to a tetrahedral intermediate that readily dehydrates to furnish the aromatic benzoxazole ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Work-up & Purification Start 2-Aminophenol + Methyl Oxalyl Chloride Acylation Mix in Anhydrous THF with Triethylamine (Base) at 0-5°C Start->Acylation Intermediate1 Formation of N-(2-hydroxyphenyl)oxalamic acid methyl ester Acylation->Intermediate1 Catalyst Add Methanesulfonic Acid Intermediate1->Catalyst Heat Heat to 80-100°C Catalyst->Heat Cyclization Acid-Catalyzed Intramolecular Cyclization & Dehydration Heat->Cyclization Quench Cool and Quench with NaHCO3 Solution Cyclization->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product Pure Methyl benzo[d]oxazole- 2-carboxylate Purify->Product

Caption: Workflow for the One-Pot Acid-Catalyzed Synthesis.

Materials and Equipment:

  • 2-Aminophenol (99%)

  • Methyl oxalyl chloride (98%)

  • Methanesulfonic acid (MsOH, 99%)

  • Triethylamine (TEA, ≥99.5%, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (ACS grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-aminophenol (5.45 g, 50.0 mmol) and anhydrous THF (100 mL). Cool the resulting solution to 0°C in an ice bath.

  • Acylation: Add triethylamine (7.0 mL, 50.0 mmol) to the stirred solution. Slowly add a solution of methyl oxalyl chloride (4.6 mL, 50.0 mmol) in anhydrous THF (20 mL) via a dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Intermediate Formation: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the consumption of 2-aminophenol by Thin Layer Chromatography (TLC).

  • Cyclization: Carefully add methanesulfonic acid (6.5 mL, 100.0 mmol) to the reaction mixture. A mild exotherm may be observed.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath for 4-6 hours, or until TLC analysis indicates the complete formation of the product.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of a stirred, saturated NaHCO₃ solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure product as a white solid. A similar procedure using different reagents yielded 83%.[1]

Protocol 2: Direct Thermal Condensation with Dimethyl Oxalate

This method offers a more "green" and operationally simpler alternative by avoiding the use of thionyl chloride derivatives and strong acids. The reaction is driven by heat, which facilitates the condensation and subsequent elimination of methanol and water.

Causality: The reaction proceeds through a two-step mechanism. Initially, a nucleophilic attack by the amino group of 2-aminophenol on one of the ester carbonyls of dimethyl oxalate occurs, leading to the formation of an N-acylated intermediate and the elimination of one molecule of methanol. At elevated temperatures, this intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the remaining ester carbonyl. This is followed by the elimination of a second molecule of methanol (or water after ester hydrolysis) to yield the final benzoxazole product.

G reagents 2-Aminophenol Dimethyl Oxalate intermediate N-Acylation N-(2-hydroxyphenyl)oxalamic acid methyl ester reagents:f1->intermediate:f0 Heat - CH3OH cyclization Intramolecular Attack Tetrahedral Intermediate intermediate:f1->cyclization:f0 Heat product Dehydration/Elimination Methyl benzo[d]oxazole- 2-carboxylate cyclization:f1->product:f0 - H2O

Caption: Proposed Mechanistic Pathway for Thermal Condensation.

Materials and Equipment:

  • 2-Aminophenol (99%)

  • Dimethyl oxalate (99%)

  • High-boiling solvent (e.g., Dowtherm A, o-xylene, or NMP)

  • Round-bottom flask, magnetic stirrer, Dean-Stark trap (optional), reflux condenser, heating mantle.

  • Standard work-up and purification equipment as in Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminophenol (5.45 g, 50.0 mmol) and dimethyl oxalate (7.08 g, 60.0 mmol, 1.2 eq.).

  • Solvent Addition: Add a high-boiling solvent such as o-xylene (100 mL). Equip the flask with a reflux condenser (and a Dean-Stark trap if using a solvent that forms an azeotrope with water/methanol).

  • Heating: Heat the mixture to reflux (approx. 144°C for o-xylene) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and purify by column chromatography on silica gel as described in Protocol 1 to afford the pure product.

References

  • ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • National Institutes of Health (NIH). (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Methyl Benzo[d]oxazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Methyl Benzo[d]oxazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including anti-inflammatory drugs and antibacterial agents.[3][4] Scaling the synthesis of its derivatives from the laboratory bench to pilot or industrial scale presents unique challenges in terms of reaction control, safety, and purification. This guide offers a detailed protocol, explains the rationale behind key process decisions, and provides troubleshooting and safety guidelines to ensure a robust, efficient, and safe scale-up process.

Introduction: The Significance of Benzoxazoles

Benzoxazole derivatives are a cornerstone in modern drug discovery due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] Methyl Benzo[d]oxazole-2-carboxylate, in particular, serves as a versatile intermediate for creating more complex molecules.[1] While numerous methods exist for synthesizing the benzoxazole core, most commonly through the condensation of 2-aminophenols with carbonyl compounds, transitioning these methods to a larger scale requires careful consideration of process parameters to maintain yield, purity, and safety.[6][7]

This application note focuses on a reliable and scalable method: the condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate. This approach is advantageous due to the commercial availability of the starting materials and the relatively clean reaction profile.[2]

Reaction Mechanism and Rationale

The synthesis proceeds via a condensation-cyclization reaction. Understanding the mechanism is critical for optimizing conditions and troubleshooting at scale.

Proposed Reaction Mechanism:

  • Initial Condensation: The primary amine of 2-aminophenol performs a nucleophilic attack on the central carbon of methyl 2,2,2-trimethoxyacetate.

  • Methanol Elimination: The resulting intermediate eliminates two molecules of methanol to form a Schiff base or a related imine intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group then attacks the imine carbon in an intramolecular fashion, forming the five-membered oxazole ring.

  • Aromatization: A final elimination of methanol from the cyclized intermediate results in the formation of the stable, aromatic benzoxazole ring system.

Reaction_Mechanism Reactants 2-Aminophenol + Methyl 2,2,2-Trimethoxyacetate Intermediate1 Hemiaminal-like Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 -2 MeOH Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Methyl Benzo[d]oxazole-2-carboxylate Intermediate3->Product Aromatization (-MeOH)

Caption: Reaction mechanism for benzoxazole formation.

Core Protocol: From Bench to Pilot Scale

This section details the step-by-step protocol for the synthesis. Quantities are provided for both a laboratory (10 g) and a pilot (500 g) scale to highlight key adjustments.

Reagent and Solvent Data
ParameterLab Scale (10 g Product)Pilot Scale (500 g Product)Rationale / Scale-Up Consideration
2-Aminophenol 6.2 g (56.8 mmol, 1.0 eq)310 g (2.84 mol, 1.0 eq)The limiting reagent; ensure high purity (>99%) to avoid side reactions.
Methyl 2,2,2-Trimethoxyacetate 10.2 g (62.5 mmol, 1.1 eq)510 g (3.12 mol, 1.1 eq)A slight excess is used to drive the reaction to completion. At scale, monitor addition rate to control exotherm.
Toluene 100 mL5 LGood azeotropic solvent for water removal. At scale, consider solvent recovery systems for cost and environmental reasons.[8][9]
p-Toluenesulfonic acid (p-TSA) 0.54 g (2.8 mmol, 5 mol%)27 g (0.14 mol, 5 mol%)Acid catalyst. Ensure it is fully dissolved. Other catalysts like heterogeneous acid catalysts could be explored for easier removal at scale.[5]
Step-by-Step Experimental Protocol

1. Reactor Setup:

  • Lab Scale: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, Dean-Stark trap, and a temperature probe.

  • Pilot Scale: Utilize a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer (anchor or pitched-blade turbine), reflux condenser, a suitably sized Dean-Stark trap, and a calibrated temperature probe connected to the reactor's heating/cooling system. Ensure the reactor is clean, dry, and purged with nitrogen.

2. Charging Reagents:

  • To the reactor, add 2-Aminophenol and Toluene .

  • Begin stirring to form a slurry.

  • Add the catalyst, p-Toluenesulfonic acid (p-TSA) .

  • Slowly add Methyl 2,2,2-trimethoxyacetate to the stirred mixture at room temperature. The addition rate at pilot scale should be controlled to keep the internal temperature below 30°C.

3. Reaction Execution & Monitoring:

  • Heat the reaction mixture to reflux (approx. 110-112°C in toluene).

  • Methanol, a byproduct of the reaction, will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 1-2 hours.[10] The reaction is considered complete when the 2-aminophenol spot is no longer visible. The typical reaction time is 4-8 hours.

4. Work-up and Product Isolation:

  • Once complete, cool the reaction mixture to room temperature (20-25°C).

  • Lab Scale: Transfer the mixture to a separatory funnel. Wash with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the p-TSA catalyst, followed by 50 mL of brine.

  • Pilot Scale: Pump the cooled reaction mixture into a separate extraction vessel or perform the wash in the same reactor if equipped. Use approximately 2.5 L of saturated NaHCO₃ solution, followed by a 2.5 L brine wash. Allow layers to separate adequately.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator (lab) or a wiped-film evaporator (pilot).

5. Purification:

  • The crude product will be a solid or a thick oil.

  • Primary Method (Scalable): Recrystallization. This is the preferred method for large quantities.[11]

    • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Secondary Method (For high purity): Column Chromatography. While effective, this is less desirable for large-scale production due to high solvent consumption and time.[10][11] If required, use silica gel with an eluent system like ethyl acetate/hexane.[11]

Process Workflow and Scale-Up Comparison

The transition from lab to pilot scale involves more than just multiplying reagent quantities. It requires a shift in equipment and control strategies.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_downstream Downstream Processing QC Raw Material QC Setup Reactor Setup & Inerting QC->Setup Charge Reagent Charging Setup->Charge React Heating & Reflux (Methanol Removal) Charge->React Monitor In-Process Control (TLC / HPLC) React->Monitor Workup Cooling & Quench Monitor->Workup Reaction Complete Extract Extraction & Washes Workup->Extract Concentrate Solvent Removal Extract->Concentrate Purify Recrystallization Concentrate->Purify Dry Drying Purify->Dry FinalQC Final Product QC (Purity, Yield) Dry->FinalQC

Caption: General workflow for scale-up synthesis.

Scale-Up Parameter Comparison
ParameterLab ScalePilot ScaleJustification for Change
Heating Heating mantleJacketed reactor with thermal fluidProvides precise, uniform temperature control and prevents localized overheating.
Stirring Magnetic stir barOverhead mechanical stirrerEnsures efficient mixing in a larger volume, preventing settling and improving heat transfer.
Monitoring TLCHPLCHPLC provides quantitative data on conversion and impurity profiles, which is critical for process control at scale.
Yield 75-85%70-80%A slight decrease in yield can be expected due to transfer losses and less ideal surface-area-to-volume ratio.
Purity (Post-Recrystallization) >99%>98.5%With optimized crystallization, high purity can be maintained.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Stalled Reaction 1. Insufficient temperature/reflux.[12]2. Inefficient removal of methanol byproduct.3. Catalyst deactivation or insufficient amount.1. Ensure the reactor jacket temperature is adequate to maintain a vigorous reflux.2. Check for blockages in the condenser or Dean-Stark trap.3. Verify catalyst activity and consider a slight increase in loading (e.g., to 6 mol%).
Significant Side Product Formation 1. Reaction temperature too high, causing decomposition.2. Presence of impurities in starting materials.1. Calibrate temperature probes and maintain a controlled reflux. Avoid aggressive heating ramps.2. Use high-purity starting materials. Perform QC on incoming raw materials.
Poor Crystallization / Oiling Out 1. Impurities inhibiting crystal lattice formation.2. Cooling rate is too fast.3. Incorrect recrystallization solvent or volume.1. Consider a pre-purification step like a charcoal treatment or a quick silica plug filtration.2. Implement a programmed, slow cooling ramp in the jacketed reactor.3. Perform small-scale solubility tests to re-optimize the solvent system.

Safety and Environmental Considerations

Scaling up chemical synthesis introduces heightened risks that must be managed proactively.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-resistant lab coat.[13]

  • Ventilation: All operations, especially solvent handling and reaction setup, should be conducted in a well-ventilated area or a walk-in fume hood.

  • Exothermic Potential: While this reaction is not violently exothermic, the initial mixing and heating should be controlled. Always have a cooling system on standby.

  • Solvent Handling: Toluene is flammable and toxic. Ground all equipment to prevent static discharge and use closed-system transfers where possible.

  • Waste Disposal: Conventional synthesis can generate significant hazardous waste.[8][14] Neutralize acidic and basic aqueous waste before disposal. Collect organic waste, including mother liquor from recrystallization, for proper chemical waste disposal. Explore solvent recycling to align with green chemistry principles.[9][15]

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Large-scale synthesis of benzoxazole 4a by a new method.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C
  • Simple synthesis of 2-(phenylsulphinyl)
  • Methyl oxazole-2-carboxyl
  • Synthesis of benzoxazole derivatives using 1,3-diketones.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate.
  • Methyl 2-mercaptobenzo[d]oxazole-5-carboxyl
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Journal of the Serbian Chemical Society.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals.
  • Green Methods for the Synthesis of Bioactive Heterocycles.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • Synthesis of Methyl benzo

Sources

Application Notes & Protocols: The Utility of Methyl Benzo[d]oxazole-2-carboxylate in Agricultural Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure recognized for its diverse biological activities.[1][2][3][4] In the relentless pursuit of novel and effective agricultural chemicals, derivatives of benzoxazole have emerged as a focal point of research, demonstrating potential as fungicides, herbicides, and insecticides.[1][3][4][5] This document provides a comprehensive guide for researchers on the synthesis, potential mechanisms of action, and screening protocols for methyl benzo[d]oxazole-2-carboxylate, a promising candidate for agrochemical discovery. The protocols outlined herein are designed to be self-validating, providing a robust framework for the evaluation of this and similar compounds.

PART 1: Synthesis of Methyl Benzo[d]oxazole-2-carboxylate

A reliable and efficient synthesis of the target compound is the foundational step in its evaluation. Several synthetic routes to methyl benzo[d]oxazole-2-carboxylate have been reported, with one common method involving the condensation of 2-aminophenol with an appropriate precursor.[6]

Protocol 1: Synthesis via Condensation of 2-Aminophenol

This protocol is adapted from established methods for the synthesis of benzoxazole derivatives.[6]

Materials:

  • 2-Aminophenol

  • Methyl 2,2,2-trimethoxyacetate

  • Methanol (anhydrous)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-aminophenol (1 equivalent) in anhydrous methanol, add methyl 2,2,2-trimethoxyacetate (1.1 equivalents).

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then neutralize with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl benzo[d]oxazole-2-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Postulated Mechanisms of Action

While the specific molecular targets of methyl benzo[d]oxazole-2-carboxylate in phytopathogens and weeds are yet to be fully elucidated, we can infer potential mechanisms based on the activity of related benzoxazole and benzimidazole compounds.

A. Potential Fungicidal Mechanism of Action

Benzimidazole fungicides are known to act by disrupting microtubule formation through binding to β-tubulin.[7] This leads to an arrest of mitosis and subsequent inhibition of fungal growth. It is plausible that methyl benzo[d]oxazole-2-carboxylate shares a similar mechanism.

G cluster_fungus Fungal Cell MBOC Methyl Benzo[d]oxazole- 2-carboxylate Tubulin β-tubulin monomers MBOC->Tubulin Binds to Inhibition X Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for Growth Fungal Growth Mitosis->Growth Inhibition->Tubulin

Caption: Postulated fungicidal mechanism of Methyl Benzo[d]oxazole-2-carboxylate.

B. Potential Herbicidal Mechanism of Action

The herbicidal activity of some nitrogen-containing heterocyclic compounds has been linked to the inhibition of key enzymes in amino acid biosynthesis or photosynthesis. For instance, acetolactate synthase (ALS) inhibitors are a major class of herbicides.

G cluster_plant Plant Cell MBOC Methyl Benzo[d]oxazole- 2-carboxylate ALS Acetolactate Synthase (ALS) MBOC->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Catalyzes synthesis of ProteinSynth Protein Synthesis AminoAcids->ProteinSynth Essential for Growth Plant Growth ProteinSynth->Growth

Caption: Postulated herbicidal mechanism of Methyl Benzo[d]oxazole-2-carboxylate.

PART 3: Experimental Protocols for Efficacy Screening

A systematic evaluation of the biological activity of methyl benzo[d]oxazole-2-carboxylate is crucial. The following protocols provide a framework for assessing its fungicidal and herbicidal potential.

G cluster_workflow Experimental Workflow Start Synthesized Methyl Benzo[d]oxazole- 2-carboxylate Fungicidal_Screen In Vitro Fungicidal Assay (Mycelial Growth Inhibition) Start->Fungicidal_Screen Herbicidal_Screen In Vitro Herbicidal Assay (Seed Germination & Seedling Growth) Start->Herbicidal_Screen Data_Analysis Data Analysis (EC₅₀ / IC₅₀ Calculation) Fungicidal_Screen->Data_Analysis Herbicidal_Screen->Data_Analysis Conclusion Conclusion on Potential Agrochemical Application Data_Analysis->Conclusion

Caption: Overall experimental workflow for screening bioactivity.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay determines the concentration-dependent inhibitory effect of the compound on the growth of pathogenic fungi.

Materials:

  • Pure culture of test fungi (e.g., Fusarium solani, Botrytis cinerea)[5]

  • Potato Dextrose Agar (PDA)

  • Methyl benzo[d]oxazole-2-carboxylate stock solution (in DMSO or acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Positive control (e.g., Hymexazol)[5]

  • Negative control (solvent only)

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to 45-50 °C.

  • Add the required volume of methyl benzo[d]oxazole-2-carboxylate stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a positive control with a standard fungicide and a negative control with the solvent.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the negative control plate has almost reached the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) by probit analysis of the concentration-response data.

Example Data Presentation:

Concentration (µg/mL)Mycelial Growth Inhibition (%) of F. solani
115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.2
2578.9 ± 3.9
5095.3 ± 2.8
EC₅₀ (µg/mL) 9.8
Hymexazol (50 µg/mL)98.2 ± 1.5
Protocol 3: In Vitro Herbicidal Assay (Seed Germination and Seedling Growth)

This assay evaluates the phytotoxicity of the compound on both monocot and dicot plants.[8][9]

Materials:

  • Seeds of test plants (e.g., Sorghum bicolor - monocot, Cucumis sativus - dicot)[9]

  • Methyl benzo[d]oxazole-2-carboxylate solutions at various concentrations (e.g., 10, 50, 100, 250, 500 µM) in a suitable solvent with a surfactant.

  • Sterile petri dishes with filter paper.

  • Positive control (e.g., a commercial herbicide).

  • Negative control (solvent and surfactant only).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Surface sterilize the seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by rinsing with sterile distilled water.

  • Place 10 seeds in each petri dish lined with sterile filter paper.

  • Add 5 mL of the respective test solution (or control) to each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at 25 ± 2 °C with a 16/8 h (light/dark) photoperiod.

  • After 7 days, record the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the negative control.

  • Determine the IC₅₀ (Inhibitory Concentration for 50% inhibition) for each parameter.

Example Data Presentation:

Concentration (µM)C. sativus Root Length Inhibition (%)S. bicolor Root Length Inhibition (%)
1012.5 ± 1.88.9 ± 1.5
5030.2 ± 2.525.4 ± 2.1
10055.7 ± 3.148.9 ± 2.8
25082.1 ± 4.075.3 ± 3.5
50098.6 ± 1.292.1 ± 2.0
IC₅₀ (µM) 95.3 105.8

Conclusion

Methyl benzo[d]oxazole-2-carboxylate represents a molecule of interest within the broader class of biologically active benzoxazoles. The protocols and conceptual frameworks provided in this guide offer a systematic approach to its synthesis and evaluation as a potential lead compound in agricultural chemical research. The inherent versatility of the benzoxazole scaffold suggests that further derivatization of this molecule could lead to the discovery of novel agrochemicals with enhanced potency and selectivity.

References

  • Gao, S., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 28(13), 5064. [Link][1][3][4]

  • Li, Q., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2466. [Link][5][10]

  • de Fátima, Â., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Chemistry & Biodiversity, e202403459. [Link][11]

  • ChemBK. (2024). methyl 1,3-benzoxazole-2-carboxylate. [Link][12]

  • Singh, U. P., et al. (2021). Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. Bioorganic & Medicinal Chemistry, 30, 115941. [Link][13]

  • Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(11). [Link][6]

  • Wikipedia. (2023). Benzoxazole. [Link][2]

  • Ji, Z., et al. (2015). Synthesis and herbicidal activities of benzothiazole N,O-acetals. Bioorganic & Medicinal Chemistry Letters, 25(19), 4065-4068. [Link][8]

  • da Silva, A. B., et al. (2018). Benzoxazoles as novel herbicidal agents. Pest Management Science, 74(12), 2741-2748. [Link][9]

  • Zhou, L., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(8), 849-857. [Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl Benzo[d]oxazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl benzo[d]oxazole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the rationale behind key experimental parameters to ensure reproducible, high-yield synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of Methyl benzo[d]oxazole-2-carboxylate.

Q1: What are the primary synthetic routes to Methyl benzo[d]oxazole-2-carboxylate?

The most prevalent and reliable method involves the condensation and subsequent cyclization of a 2-aminophenol with a derivative of oxalic acid.[1] Key variations include:

  • Two-Step Protocol: Reaction of 2-aminophenol with an oxalyl chloride derivative (e.g., ethyl oxalyl chloride or methyl oxalyl chloride) followed by a separate cyclization step, often thermally or acid-catalyzed.

  • One-Pot Protocol: Direct reaction of 2-aminophenol with a suitable oxalic acid derivative in the presence of a cyclizing/dehydrating agent. A study describes a one-pot synthesis using the Mitsunobu reagent (DEAD/PPh₃) with ethyl-oxalamide derivatives of 2-aminophenol.[2]

  • Esterification Route: Synthesis of the intermediate, benzo[d]oxazole-2-carboxylic acid, followed by standard esterification (e.g., using methanol with an acid catalyst like H₂SO₄ or SOCl₂).[3]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yield is a frequent issue that can typically be traced to one of the following factors:

  • Purity of 2-Aminophenol: 2-Aminophenol is susceptible to air oxidation, turning dark and leading to side reactions. Using freshly purified (e.g., recrystallized) starting material is critical.[1]

  • Reaction Temperature: The cyclization step is often the rate-limiting and requires sufficient thermal energy. Temperatures below 100 °C may result in incomplete reaction, while excessively high temperatures can cause decomposition.[4]

  • Inefficient Water Removal: The final cyclization step involves the elimination of water. Inadequate removal can shift the equilibrium back towards the intermediate, reducing the yield. Using a Dean-Stark apparatus or a strong dehydrating agent can be beneficial.

  • Catalyst Choice and Loading: The choice of acid catalyst is crucial. While Brønsted acids are common, their strength can influence the reaction rate and potential for side reactions.[5] Catalyst loading should also be optimized; too little may be ineffective, while too much can lead to degradation.

Q3: I'm observing a major byproduct that isn't my target molecule. What could it be?

The most common byproduct is the uncyclized Schiff base or amide intermediate.[1] This occurs when the initial condensation of the amine and carbonyl group is successful, but the subsequent intramolecular nucleophilic attack by the hydroxyl group (the cyclization step) fails to proceed. This is often due to insufficient heating or an ineffective catalyst.

Part 2: Troubleshooting Guide for Failed or Low-Yielding Reactions

Use this guide to diagnose and resolve specific issues encountered during the synthesis.

Problem Probable Cause Recommended Solution & Rationale
No Reaction (Only Starting Materials Observed) 1. Insufficient Activation: The carbonyl group of the oxalic acid derivative is not sufficiently electrophilic. 2. Low Temperature: The reaction has not overcome the activation energy barrier.1. Use a More Reactive Electrophile: If using an oxalic acid ester, consider converting it to the more reactive oxalyl chloride in situ with an agent like thionyl chloride (SOCl₂) or oxalyl chloride itself.[5] 2. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. Many benzoxazole syntheses require temperatures of 100-130 °C.[4]
Reaction Stalls at Intermediate 1. Ineffective Cyclization Catalyst: The chosen acid catalyst may be too weak to promote the dehydration and ring-closure step efficiently. 2. Reversible Reaction: Water produced during the reaction is inhibiting the final cyclization step.1. Switch or Strengthen Catalyst: If using a mild acid, switch to a stronger one like methanesulfonic acid or p-toluenesulfonic acid.[6] Lewis acids can also be effective. 2. Actively Remove Water: If not already doing so, perform the reaction in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water as it forms.
Product Degradation (Multiple Spots on TLC, Dark Color) 1. Excessively Harsh Conditions: The combination of high temperature and strong acid is causing decomposition of the starting material or product. 2. Air Oxidation: The 2-aminophenol or the final product may be sensitive to oxidation at high temperatures.1. Reduce Temperature/Catalyst Load: Lower the reaction temperature and/or reduce the molar equivalent of the acid catalyst. 2. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.[4]
Difficulty with Final Esterification 1. Poor Solubility of Carboxylic Acid: The benzo[d]oxazole-2-carboxylic acid intermediate may have poor solubility in the esterification solvent. 2. Deactivation of Carboxyl Group: The heterocyclic ring may be influencing the reactivity of the carboxylic acid.1. Use a Co-solvent: Employ a co-solvent like DMF or DMSO to improve the solubility of the starting material. 2. Activate the Carboxylic Acid: Convert the carboxylic acid to an acid chloride with SOCl₂ or oxalyl chloride before adding methanol.[7] Alternatively, use a coupling agent like carbonyldiimidazole (CDI).[8]

Part 3: Optimized Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the synthesis.

Workflow Overview

The general workflow involves the preparation of starting materials, the core condensation/cyclization reaction, and final product isolation and purification.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification start Starting Materials: - 2-Aminophenol - Methyl Oxalyl Chloride purify Purify 2-Aminophenol (Recrystallization) start->purify Check Purity mix Combine Reagents in Anhydrous Solvent (e.g., Toluene) purify->mix reflux Heat to Reflux with Acid Catalyst (e.g., p-TSA) mix->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete quench Cool & Quench Reaction monitor->quench Complete extract Liquid-Liquid Extraction quench->extract purify_final Column Chromatography extract->purify_final end Final Product: Methyl benzo[d]oxazole- 2-carboxylate purify_final->end

Caption: General workflow for the synthesis of Methyl benzo[d]oxazole-2-carboxylate.

Protocol 1: One-Pot Synthesis from 2-Aminophenol and Methyl Oxalyl Chloride

This protocol emphasizes efficiency by combining the condensation and cyclization steps.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Methyl oxalyl chloride (1.1 eq)

  • Pyridine (1.2 eq, as acid scavenger)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, as catalyst)

  • Anhydrous Toluene

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap. Charge the flask with purified 2-aminophenol and anhydrous toluene.

  • Initial Reaction: Add pyridine to the solution. Begin stirring and slowly add methyl oxalyl chloride dropwise at room temperature. An exothermic reaction may be observed.

  • Catalysis: After the addition is complete, add p-TSA to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110-120 °C). Collect the water generated in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-aminophenol spot disappears.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the final product.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the acid-catalyzed cyclization process.

G R1 2-Aminophenol + Methyl Oxalyl Chloride Int1 Intermediate Amide R1->Int1 Amide Formation (-HCl) Int2 Protonated Intermediate Int1->Int2 + H⁺ (from catalyst) p1 Int2->p1 Intramolecular Nucleophilic Attack TS1 Transition State (Ring Closure) p2 TS1->p2 Int3 Cyclized Intermediate Product Methyl benzo[d]oxazole-2-carboxylate + H₂O Int3->Product Dehydration (-H₂O, -H⁺) p1->TS1 5-exo-trig p2->Int3

Caption: Proposed mechanism for the acid-catalyzed synthesis of the target molecule.

Part 4: Data Summary for Condition Optimization

Selecting the optimal reaction conditions is paramount for maximizing yield and purity. The following table summarizes conditions reported in the literature for benzoxazole synthesis, which can serve as a starting point for your optimization.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid Gel (1 mol%)Solvent-Free130598[4]
Methanesulfonic acidN/A100-120N/AExcellent[5][6]
Tf₂O / BaseDichloroethane (DCE)80-901-581-95[9]
CuI / Brønsted AcidN/AN/AN/AGood[10]
Samarium triflateAqueousMildN/AGood[10]

Note: "N/A" indicates that the specific parameter was not explicitly stated in the abstract or summary but implied by the context. Yields are highly substrate-dependent.

References

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]

  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... (2024). ResearchGate. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. [https://www.publish.csiro.au/CH/CH082 डायरेक्ट]([Link] direct)

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). ACS Publications. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Synthetic Communications. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. [Link]

  • Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (2021). Marmara University. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2017). Semantic Scholar. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Synthesis of 2-Ester-substituted-1,5-benzoxazepines and Studies on the By-product in the Reaction. (2014). ResearchGate. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2019). Molecules. [Link]

  • Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. (2020). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry. [Link]

  • Method for preparation of benzimidazole derivatives. (2015).
  • Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. (2019). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and field expertise, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

I. Troubleshooting Guide: Common Synthetic Challenges

This section addresses the most frequent issues encountered during the synthesis of 2-substituted benzoxazoles, offering insights into their root causes and providing actionable solutions.

Issue 1: Low or No Product Yield

A diminished or complete lack of the desired 2-substituted benzoxazole is a prevalent challenge. The underlying causes can often be traced back to several key experimental factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Quality of Starting Materials 2-Aminophenol is susceptible to oxidation, which can introduce impurities that inhibit the reaction. The purity of the coupling partner (e.g., carboxylic acid, aldehyde) is also critical.Use freshly purified starting materials. 2-Aminophenol can be purified by recrystallization to remove oxidation products. Ensure the coupling partner is of high purity.[1][2]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature. Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[1][2]Increase the reaction time and/or temperature. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction endpoint.[1]
Suboptimal Catalyst or Reaction Conditions The choice of catalyst and reaction conditions are crucial for efficient cyclization. For instance, in Polyphosphoric Acid (PPA)-mediated condensations, the freshness and homogeneity of the PPA are vital.[1]If using a catalyst, ensure it is active and used in the appropriate amount. For PPA-mediated reactions, use fresh PPA and ensure thorough mixing. Consider screening alternative catalysts or synthetic routes if yields remain low.[1][3]
Electronic Effects of Substituents The presence of strong electron-withdrawing groups on the 2-substituent can disfavor the formation of the activated reaction intermediate, leading to lower yields.Consider using a more reactive precursor for the 2-substituent or a more potent activation method to overcome the electronic deactivation.[1]
Issue 2: Significant Side Product Formation

The formation of unintended side products can complicate purification and reduce the yield of the target benzoxazole. Understanding the common side reactions is key to minimizing their occurrence.

Common Side Products and Mitigation Strategies:

  • Self-condensation of 2-aminophenol: This can be a significant side reaction, particularly at elevated temperatures.

    • Solution: Control the reaction temperature carefully and consider adding the coupling partner (e.g., aldehyde, carboxylic acid) portion-wise to maintain a low concentration of unreacted 2-aminophenol at any given time.[1]

  • Formation of Acetamide Intermediates: In certain protocols that utilize amide-based reagents, the formation of stable acetamide intermediates can prevent the desired cyclization.

    • Solution: Review the specific reaction mechanism and consider alternative synthetic routes that do not proceed through such stable intermediates.

  • Polymerization: Under harsh acidic or high-temperature conditions, starting materials or the product can be prone to polymerization.

    • Solution: Optimize the reaction conditions by lowering the temperature or reducing the concentration of acid catalysts.

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure 2-substituted benzoxazole can be challenging due to the properties of the product or the presence of persistent impurities.

Purification Troubleshooting:

Problem Potential Cause Recommended Solution
Product Decomposition on Silica Gel Some 2-substituted benzoxazoles are sensitive to the acidic nature of standard silica gel and can decompose during column chromatography.If decomposition is observed, avoid silica gel chromatography. Alternative purification methods include recrystallization, preparative TLC using neutral or basic alumina, or chromatography on a different stationary phase.[1]
Co-elution with Starting Materials or Side Products The polarity of the product may be very similar to that of the remaining starting materials or certain side products, making separation by chromatography difficult.Optimize the solvent system for column chromatography to achieve better separation. If co-elution persists, consider derivatizing the impurity to alter its polarity or employing an alternative purification technique like recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-substituted benzoxazoles.

Q1: My 2-aminophenol has turned dark. Can I still use it?

A: The darkening of 2-aminophenol is a sign of oxidation.[3] Using oxidized starting material can lead to lower yields and the formation of impurities. It is highly recommended to purify the 2-aminophenol by recrystallization before use to ensure optimal reaction outcomes.[1][3]

Q2: What are some "greener" or more environmentally friendly methods for synthesizing 2-substituted benzoxazoles?

A: Several green chemistry approaches have been developed to address the environmental impact of traditional synthetic methods. These include the use of reusable catalysts like fly ash or magnetic nanoparticles, employing metal-free promoters such as imidazolium chloride, and conducting nanocatalyzed syntheses in aqueous media.[1][4]

Q3: I am working with a sensitive substrate. What are some milder synthetic methods I can try?

A: For sensitive substrates, harsh conditions like high temperatures and strong acids should be avoided. Milder alternatives include methods that utilize catalysts like samarium triflate in an aqueous medium or Dess-Martin periodinane at ambient temperature.[5] Additionally, modern methods employing triflic anhydride (Tf₂O) and 2-fluoropyridine for the activation of tertiary amides offer a mild and effective route to 2-substituted benzoxazoles.[6]

Q4: How can I synthesize 2-aminobenzoxazoles without using highly toxic reagents like cyanogen bromide (CNBr)?

A: Safer alternatives to the highly toxic cyanogen bromide are available. One such method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent in the presence of a Lewis acid for the cyclization of 2-aminophenols.[1] Palladium-catalyzed reactions between o-aminophenol and isocyanides also provide a route to 2-aminobenzoxazoles.[4]

III. Experimental Protocols & Data

This section provides a generalized experimental protocol for a common synthetic route to 2-substituted benzoxazoles and a table summarizing the effectiveness of various catalysts.

General Protocol for the Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Benzaldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 mmol) and the desired benzaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a heterogeneous catalyst).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel (if the product is stable).

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole

The choice of catalyst can significantly impact the yield and reaction conditions. The following table provides a comparison of different catalysts used for the synthesis of 2-phenylbenzoxazole.

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1No Catalyst13010<5[3]
2p-TsOH130845[3]
3H₂SO₄130840[3]
4Fe₃O₄@SiO₂-SO₃H500.592[3]
5BAIL Gel130598[3]

Reaction conditions may vary between sources. This table is for comparative purposes.

IV. Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below are diagrams illustrating key synthetic pathways.

General Mechanism for Benzoxazole Synthesis from 2-Aminophenol and Aldehyde

The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the benzoxazole ring.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base + Aldehyde - H₂O Aldehyde Aldehyde Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Nucleophilic Attack Benzoxazole 2-Substituted Benzoxazole Cyclized_Intermediate->Benzoxazole Oxidation or Dehydration

Caption: General reaction pathway for benzoxazole synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing and resolving low product yields.

G Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials (e.g., Recrystallize 2-Aminophenol) Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Conditions Increase Temperature/Time Monitor by TLC/LC-MS Check_Conditions->Optimize_Conditions Suboptimal Check_Catalyst Evaluate Catalyst System Check_Conditions->Check_Catalyst Optimal Optimize_Conditions->Check_Catalyst Optimize_Catalyst Use Fresh Catalyst Screen Alternatives Check_Catalyst->Optimize_Catalyst Inactive/ Suboptimal Consider_Electronics Assess Electronic Effects of Substituents Check_Catalyst->Consider_Electronics Active Optimize_Catalyst->Consider_Electronics Modify_Substrate Use More Reactive Precursor or Potent Activator Consider_Electronics->Modify_Substrate Success Improved Yield Consider_Electronics->Success No Strong Deactivating Groups Modify_Substrate->Success

Caption: Decision tree for troubleshooting low reaction yields.

V. References

  • Refinement of protocols for synthesizing 2-substituted benzoxazoles - Benchchem. (n.d.). Retrieved January 30, 2026, from

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved January 30, 2026, from

  • Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem. (n.d.). Retrieved January 30, 2026, from

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (n.d.). Retrieved January 30, 2026, from

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] - MDPI. (2022, November 9). Retrieved January 30, 2026, from

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (n.d.). Retrieved January 30, 2026, from

  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from

Sources

"purification of Methyl benzo[d]oxazole-2-carboxylate by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl benzo[d]oxazole-2-carboxylate and related heterocyclic compounds by column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and execution of column chromatography for the target molecule.

Q1: What is the recommended stationary phase for purifying Methyl benzo[d]oxazole-2-carboxylate?

A1: The standard and most effective stationary phase for this class of compounds is Silica Gel (SiO₂) (60-120 mesh or 230-400 mesh) . The polar silica surface interacts with the functional groups of the molecule, allowing for separation based on polarity.[1] Methyl benzo[d]oxazole-2-carboxylate, being a moderately polar compound due to its ester and oxazole moieties, adsorbs well onto silica, facilitating separation from both less polar and more polar impurities. For routine purifications, standard flash-grade silica gel is sufficient.[2]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for Methyl benzo[d]oxazole-2-carboxylate on a silica gel Thin Layer Chromatography (TLC) plate.[3] This Rf range ensures that the compound elutes from the column in a reasonable volume of solvent without excessive band broadening.

Commonly Successful Solvent Systems:

  • Petroleum Ether / Dichloromethane: A gradient of 30% to 40% dichloromethane in petroleum ether has been successfully used.[2][4]

  • Petroleum Ether / Diethyl Ether: Eluting with 5–25% diethyl ether in petroleum ether is also reported to be effective for benzoxazoles.[5]

  • Hexanes / Ethyl Acetate: This is a classic solvent system. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate based on TLC analysis.

The Process of Solvent Selection (Causality):

  • Start with TLC: Dissolve a small amount of your crude product and spot it on a TLC plate.

  • Test Solvent Systems: Develop the TLC plate in a chamber containing a potential eluent system.

  • Analyze and Optimize:

    • If the spot remains at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).

    • If the spot runs with the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of the polar solvent.

    • Aim for an Rf of 0.25-0.35, which provides the best balance for separation on a column.[3]

Q3: My compound is colorless. How do I monitor the progress of the column and identify the correct fractions?

A3: Since Methyl benzo[d]oxazole-2-carboxylate is a white solid, its solutions are colorless.[2] The purification must be monitored using an analytical technique.

  • Systematic Fraction Collection: Collect the eluent in a series of labeled test tubes or vials. The size of the fractions depends on the column size; a rough guide is provided in the table below.[6]

  • TLC Analysis: Spot every few fractions onto a TLC plate. It's efficient to spot 5-10 fractions per plate.[6]

  • Visualization: The benzoxazole ring system is UV active.[7] After developing the TLC plate, visualize the spots under a UV lamp (typically at 254 nm). The fractions containing your product will show a dark spot at the target Rf value determined in your initial solvent screen.

  • Pooling Fractions: Combine the pure fractions (those showing only the spot for your product) into a clean, pre-weighed flask. Fractions containing minor impurities can be pooled separately for potential re-purification.

Column Diameter (cm)Typical Fraction Size (mL)
1.05 - 10
2.510 - 25
5.050 - 100
Q4: How much crude material can I load onto the column?

A4: Overloading the column is a primary cause of poor separation.[3] A general rule of thumb is that the mass of the crude material should be 1-5% of the mass of the stationary phase (silica gel) . For example, for a column packed with 100 g of silica gel, you should load between 1 g and 5 g of your crude product. The more difficult the separation (i.e., the closer the Rf values of the components), the lower the loading should be.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Q5: My product is streaking on the TLC plate and eluting as a broad band from the column. What's wrong?

A5: Streaking is a common issue with nitrogen-containing heterocycles on acidic silica gel.[3] The basic nitrogen of the oxazole ring can interact strongly and non-uniformly with the acidic silanol groups on the silica surface.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (~0.5-1%) , into your eluent system. This base will neutralize the acidic sites on the silica gel, preventing strong ionic interactions and resulting in sharper bands and improved peak shape.

  • Use a Deactivated Stationary Phase: For particularly sensitive compounds, you can use deactivated silica gel or alumina. Alumina is available in neutral, basic, or acidic grades. For a basic compound like a benzoxazole, neutral or basic alumina would be a suitable alternative to silica gel.

Q6: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

A6: Poor resolution between two compounds with similar polarity is a common challenge.

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Use a less polar solvent system. This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and potentially enhancing separation.

    • Change Solvent Selectivity: Switch one of the solvents in your mobile phase for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane). Different solvents can alter the specific interactions with your compounds, changing the elution order or improving separation.

  • Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur. Doubling the column length can significantly improve the resolution of closely eluting compounds.

  • Run a Gradient Elution: Start eluting with a low-polarity solvent system to separate the less polar impurities. Then, gradually and slowly increase the polarity of the mobile phase over the course of the run to elute your target compound, leaving more polar impurities behind.[8]

Q7: My recovery/yield after the column is very low. Where did my product go?

A7: Low yield can be attributed to several factors.

Possible Causes & Solutions:

  • Compound is Irreversibly Adsorbed: The compound might be too polar for the chosen eluent and is stuck at the top of the column.

    • Solution: After you believe your product should have eluted, flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane or 100% Ethyl Acetate) and analyze the collected fractions.[3][8]

  • Compound Degradation: Some compounds are not stable on silica gel.[8]

    • Solution: To test for this, dissolve a sample of your crude product, spot it on a TLC plate, and let it sit for 1-2 hours. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica with a base.

  • Product is too Dilute: Your product may have eluted, but the fractions are too dilute to be detected easily by TLC.

    • Solution: Try concentrating a few fractions in the range where you expected the product to elute and re-run the TLC.[8]

  • Physical Loss: Ensure proper technique during solvent evaporation (rotary evaporation) to avoid bumping the product into the condenser.

Q8: The column is running very slowly or has stopped completely. What should I do?

A8: A blocked column is usually caused by one of two things:

  • Fine Particles Clogging the Frit: The silica gel may contain very fine particles that have clogged the porous frit at the bottom of the column.

    • Solution: Ensure you are using "flash" grade silica gel, which has a controlled particle size distribution. Placing a small layer of sand at the bottom of the column before adding the silica can also help.

  • Precipitation of Product: If the crude sample was dissolved in a strong solvent and then loaded onto a column running a weak solvent, the compound can precipitate at the top of the column, blocking flow.[8]

    • Solution: Always dissolve the crude sample in the minimum amount of the initial, low-polarity column eluent. If the compound is not soluble, use a slightly more polar solvent for dissolution but keep the volume minimal.[6] The best practice for poorly soluble compounds is "dry loading": dissolve the compound, add a small amount of silica gel to the solution, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of the packed column.[6]

Part 3: Experimental Protocol & Visualization

Step-by-Step General Protocol
  • TLC Analysis: Determine the optimal solvent system that gives an Rf of 0.25-0.35 for the target compound.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude Methyl benzo[d]oxazole-2-carboxylate in the minimum volume of eluent.

    • Carefully pipette the solution onto the top of the silica gel.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Gently add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the sample is a narrow, flat band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions. If using flash chromatography, apply gentle pressure (1-4 psi) to the top of the column.[6]

    • Maintain the solvent level throughout the run; do not let the column run dry.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC with UV visualization.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl benzo[d]oxazole-2-carboxylate.

Workflow Visualization

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase tlc_analysis 1. Crude Analysis (TLC) Select Solvent System (Rf ≈ 0.3) column_prep 2. Column Preparation (Slurry Packing) tlc_analysis->column_prep sample_load 3. Sample Loading (Wet or Dry Method) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC with UV Detection) collection->fraction_analysis pooling 7. Pool Pure Fractions fraction_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for Purification of Methyl benzo[d]oxazole-2-carboxylate.

References
  • Patents, G. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Oklahoma, O. R. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • NIH. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Semantic Scholar. (n.d.). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • YouTube. (2022). Colorless Column.
  • Benchchem. (n.d.). Troubleshooting Benzoxazole Synthesis.
  • Quora. (2018). How do you test for colorless substances in chromatography?
  • PubMed. (2024). Chromatography.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Columbia University. (n.d.). Column chromatography.

Sources

Technical Support Center: Smiles Rearrangement in Aminobenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Smiles Advantage

Welcome to the technical support portal. You are likely here because you are synthesizing 2-aminobenzoxazoles (key pharmacophores in kinase inhibitors and fluorescent probes) and have encountered issues with the Smiles rearrangement pathway.

While the classical route involves the desulfurative cyclization of thioureas (using toxic HgO or expensive EDCI), the Smiles rearrangement strategy offers a robust alternative. It typically starts from benzoxazole-2-thiols , proceeds through an S-alkylated intermediate, and undergoes an intramolecular


 (Smiles) rearrangement to yield 

-substituted aminobenzoxazoles.[1][2]

This guide troubleshoots the specific failure points of this rearrangement: incomplete S-alkylation , stalled rearrangement (S-to-N migration) , and hydrolysis failures .

Mechanistic Diagnostics

Understanding the mechanism is critical for troubleshooting. The reaction is not a simple substitution; it is a cascade.

The Pathway[1][2][3][4]
  • Activation: S-alkylation of benzoxazole-2-thiol (e.g., with chloroacetamides or chloroacetyl chloride).

  • Smiles Rearrangement: Base-mediated intramolecular nucleophilic attack of the amide nitrogen onto the benzoxazole C-2 position (Ipso attack).

  • Spiro-Intermediate: Formation of a transient Meisenheimer spiro-complex.

  • Collapse: Cleavage of the C-S bond and formation of the C-N bond.

Visualization: The Critical Path

The following diagram illustrates the mechanism and critical failure points (marked in Red).

SmilesMechanism Start Benzoxazole-2-thiol Alkylation S-Alkylation (+ Electrophile) Start->Alkylation Base (TEA/K2CO3) Inter1 S-Alkylated Intermediate (Stable) Alkylation->Inter1 Step 1 Success Fail1 Failure: C-Alkylation or Hydrolysis Alkylation->Fail1 TS Smiles Transition State (Spiro-Meisenheimer) Inter1->TS Base + Heat (CRITICAL STEP) Fail2 Failure: Stalled at S-Intermediate Inter1->Fail2 Product N-Substituted Aminobenzoxazole TS->Product S-Extrusion/Hydrolysis

Figure 1: Mechanistic pathway of the Smiles rearrangement from benzoxazole-2-thiol. The transition from the S-alkylated intermediate to the product is the most common failure point.

Experimental Protocols & Optimization

We recommend two distinct protocols depending on your substrate's electronic nature.

Protocol A: The "One-Pot" Activation (Standard)

Best for: Electron-neutral to electron-poor anilines.

  • Reagents: Benzoxazole-2-thiol (1.0 eq), Chloroacetyl chloride (1.2 eq), Amine (1.2 eq), TEA (3.0 eq).

  • Solvent: DMF or Acetonitrile (Dry).

  • Procedure:

    • Dissolve thiol in DMF; add base and chloroacetyl chloride (0°C to RT).

    • Stir 1h (Monitor TLC for S-acylation).

    • Add the amine and heat to 80–100°C .

    • Note: The amine attacks the S-acyl group first, forming an amide in situ, which then rearranges.

Protocol B: Stepwise Isolation (High Control)

Best for: Sterically hindered amines or troubleshooting failed reactions.

  • Step 1: React benzoxazole-2-thiol with an

    
    -chloroamide (pre-synthesized) using 
    
    
    
    in Acetone.
  • Isolate: The S-alkylated intermediate is usually a stable solid. Characterize it.

  • Step 2 (Rearrangement): Dissolve intermediate in DMSO or DMF. Add

    
     (2.0 eq). Heat to 100°C.
    
Comparative Data: Reagent Selection
VariableCesium Carbonate (

)
Triethylamine (TEA)Sodium Hydride (NaH)
Role General BaseMild BaseStrong Base
Smiles Rate High (Cesium effect stabilizes transition state)ModerateVery High (Risk of side reactions)
Solvent DMF/DMSODCM/THFDMF/THF
Use Case Recommended for most rearrangements Initial screeningUnreactive/Sterically hindered substrates

Troubleshooting Matrix

Use this logic flow to diagnose your specific issue.

Issue 1: "I see the starting material (S-intermediate) but no product."

Diagnosis: The Smiles rearrangement energy barrier is too high.

  • Cause 1: Steric Hindrance. If your amine has ortho-substituents (e.g., 2,6-dimethylaniline), the rotation required to form the spiro-complex is blocked.

    • Fix: Switch to Protocol B . Use a high-boiling solvent (DMSO) and raise temperature to 120°C.

  • Cause 2: Electronic Deactivation. Electron-Donating Groups (EDGs) on the benzoxazole ring make the C-2 position less electrophilic, repelling the incoming amine nucleophile.

    • Fix: Add a Lewis Acid (e.g.,

      
       or 
      
      
      
      ) to coordinate to the benzoxazole nitrogen, increasing electrophilicity at C-2.
Issue 2: "I isolated a side product (Hydrolysis)."

Diagnosis: The amide bond hydrolyzed before the rearrangement could occur.

  • Cause: Wet solvents or insufficient base strength.

  • Fix: Ensure anhydrous DMF. Increase the equivalent of base to ensure the amide nitrogen is deprotonated (making it a better nucleophile for the rearrangement than water).

Issue 3: "Low Yield with Electron-Deficient Anilines."

Diagnosis: The amine nitrogen is not nucleophilic enough to attack the S-acyl intermediate or the C-2 position.

  • Fix: Use a stronger base (NaH) to generate the anilide anion, forcing the Smiles rearrangement.

Diagnostic Logic Flow

Troubleshooting Start Reaction Failed? CheckTLC Check TLC/LCMS: Is S-Intermediate present? Start->CheckTLC YesInter Yes: Intermediate Stuck CheckTLC->YesInter Yes NoInter No: Starting Thiol Remains CheckTLC->NoInter No Sterics Check Sterics: Ortho-subs on Amine? YesInter->Sterics AlkylationFail Alkylation Failed NoInter->AlkylationFail Temp Increase Temp to 120°C Switch to DMSO Sterics->Temp Yes (High Sterics) Electronics Check Electronics: EDG on Benzoxazole? Sterics->Electronics No LewisAcid Add Lewis Acid (CuI) or Stronger Base (NaH) Electronics->LewisAcid Yes (Deactivated Ring) ChangeLG Switch Leaving Group (Cl -> I or Br) AlkylationFail->ChangeLG

Figure 2: Decision tree for troubleshooting stalled Smiles rearrangements.

Frequently Asked Questions (FAQs)

Q: Can I use this method for 2-aminobenzothiazoles as well? A: Yes. The mechanism is identical. However, benzothiazoles are generally more electrophilic at the C-2 position than benzoxazoles, so the rearrangement often proceeds faster and at lower temperatures [1].

Q: Why is Mercury (HgO) mentioned in older literature? A: Older protocols use HgO to facilitate the "desulfurative cyclization" of thioureas. This is effectively a chemically forced variant of the reaction. The Smiles rearrangement protocol described here is a "green" alternative that avoids heavy metals by using the S-alkylation/rearrangement strategy instead of direct desulfurization [2].

Q: My product co-elutes with the S-alkylated intermediate. How do I separate them? A: This is common. The S-intermediate is usually less polar than the final amino-product (due to the free NH or polar benzoxazole core being exposed).

  • Tip: Treat the crude mixture with dilute HCl. The product (aminobenzoxazole) will protonate and move to the aqueous layer; the S-intermediate (often an amide/thioether) will remain in the organic layer. Wash, then basify the aqueous layer to recover pure product.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Source: ACS Omega (2019). Context: Defines the mechanism of S-alkylated thiol rearrangement and spiro-intermediate formation. URL:[Link]

  • Modern Aspects of the Smiles Rearrangement. Source: Organic Reactions / Synlett (Review). Context: Discusses the scope of nucleophiles and leaving groups in intramolecular

    
    .
    URL:[Link][3][4]
    
  • Synthesis of 2-Aminobenzoxazoles via Cyclodesulfurization. Source: ResearchGate (2025/2019). Context: Contrasts the thiourea cyclization method with the rearrangement approach. URL:[Link]

Sources

Technical Support Center: Optimizing One-Pot Benzoxazole Synthesis & Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with one-pot benzoxazole synthesis methodologies and encountering challenges related to yield and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies. This guide is structured to help you diagnose and resolve common issues, particularly the formation of unwanted byproducts.

Understanding the Core Reaction: A Mechanistic Overview

The one-pot synthesis of 2-substituted benzoxazoles most commonly involves the condensation of an o-aminophenol with either a carboxylic acid or an aldehyde.[1][2] Understanding the fundamental mechanism is the first step in troubleshooting.

From Carboxylic Acids (Phillips Condensation)

This classic method involves the reaction of an o-aminophenol with a carboxylic acid, typically at high temperatures and often in the presence of a dehydrating agent or a catalyst like polyphosphoric acid (PPA).[1] The reaction proceeds through two key steps:

  • N-Acylation: The amino group of the o-aminophenol attacks the carbonyl carbon of the carboxylic acid to form an o-hydroxyamide intermediate.[1]

  • Cyclodehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl, followed by the elimination of a water molecule to form the benzoxazole ring.

From Aldehydes

When using an aldehyde as the carbonyl source, the reaction pathway is slightly different:

  • Schiff Base Formation: The o-aminophenol reacts with the aldehyde to form a Schiff base (an imine) intermediate.[1]

  • Oxidative Cyclization: This intermediate then undergoes an oxidative cyclization to yield the 2-substituted benzoxazole. This step requires an oxidizing agent, which can be anything from molecular oxygen in the air to reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

Troubleshooting Guide & FAQs

Here, we address common problems encountered during one-pot benzoxazole synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction has a low yield, and I've isolated a significant amount of an uncyclized o-hydroxyamide intermediate. How can I drive the reaction to completion?

A1: Incomplete cyclization is a frequent hurdle, especially in the Phillips condensation. This indicates that the initial N-acylation is occurring, but the subsequent cyclodehydration step is slow or disfavored under your current conditions.

Causality: The cyclodehydration step has a higher activation energy than the initial N-acylation. Insufficient temperature, an inadequate catalyst, or the presence of water can hinder this crucial ring-closing step.

Troubleshooting Strategies:

  • Increase Reaction Temperature: The most straightforward approach is to increase the reaction temperature. Many benzoxazole syntheses require temperatures above 150 °C to achieve efficient cyclization.[3]

  • Optimize Your Catalyst/Dehydrating Agent:

    • Polyphosphoric Acid (PPA): If you are not already using it, PPA is an excellent choice as it acts as both a catalyst and a powerful dehydrating agent.[1]

    • Brønsted Acids: Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid can effectively catalyze the cyclization.[3]

    • Lewis Acids: In some cases, Lewis acids can promote the reaction.

  • Ensure Anhydrous Conditions: Water can inhibit the cyclodehydration step. Ensure your starting materials and solvent are dry, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Experimental Protocol: Driving Cyclization with a Strong Acid Catalyst

  • Setup: To your reaction flask containing the o-aminophenol and carboxylic acid in a high-boiling solvent (e.g., toluene or xylene), add a catalytic amount of p-toluenesulfonic acid (5-10 mol%).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.[1]

Q2: I'm observing a significant amount of a dark, polymeric material in my reaction mixture, leading to a low yield of the desired benzoxazole. What is causing this, and how can I prevent it?

A2: The formation of dark, insoluble materials is often due to the self-condensation or oxidative dimerization of the o-aminophenol starting material.

Causality: o-Aminophenols are susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to the formation of phenoxazinone-type structures and other polymeric byproducts.[3]

Troubleshooting Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial to minimize oxidation of the o-aminophenol.[3]

  • Purity of Starting Material: Use freshly purified o-aminophenol. Older batches that have darkened due to air exposure are more prone to forming polymeric byproducts.[3]

  • Control Reaction Temperature: While high temperatures are often needed for cyclization, excessively high temperatures can accelerate decomposition and polymerization. Experiment with lowering the temperature and extending the reaction time.

  • Catalyst Choice: Certain catalysts may be more prone to promoting side reactions. If you are using a highly acidic or basic catalyst, consider switching to a milder alternative.

Workflow for Minimizing Dimerization Byproducts

start Low Yield & Polymeric Byproducts Observed check_purity Check Purity of o-Aminophenol start->check_purity purify Purify o-Aminophenol (Recrystallization) check_purity->purify If Impure inert_atm Run Reaction Under Inert Atmosphere (N2 or Ar) check_purity->inert_atm If Pure purify->inert_atm optimize_temp Optimize Reaction Temperature inert_atm->optimize_temp lower_temp Lower Temperature & Increase Reaction Time optimize_temp->lower_temp change_catalyst Consider a Milder Catalyst lower_temp->change_catalyst end_point Improved Yield & Reduced Byproducts change_catalyst->end_point cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Incomplete Cyclization cluster_side2 Side Reaction 2: Dimerization A o-Aminophenol + Carboxylic Acid/Aldehyde B N-Acyl Intermediate / Schiff Base A->B Acylation/Condensation E o-Aminophenol C 2-Substituted Benzoxazole B->C Cyclization D N-Acyl Intermediate (Stable) B->D Stalls F Oxidative Dimerization/Polymerization E->F High Temp/Air

Caption: Desired reaction pathway versus common side reactions.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 2, 2026, from [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 24093–24111. [Link]

  • Nguyen, H. T., Nguyen, T. H., Pham, D. D., Tran, P. H., & Nguyen, C. T. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Heliyon, 7(11), e08323. [Link]

  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules, 28(7), 2993. [Link]

  • Tran, P. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2695-2702. [Link]

  • Douglas, C. J., & Thomson, R. J. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19195-19205. [Link]

  • ResearchGate. (n.d.). Plausible pathways for benzoxazole formation. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Solvent Effects & Yield Optimization for Methyl Benzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent effects on the yield of Methyl benzo[d]oxazole-2-carboxylate Audience: Researchers, Process Chemists, and Drug Development Scientists Role: Senior Application Scientist

Executive Summary & Core Directive

The synthesis of Methyl benzo[d]oxazole-2-carboxylate is a critical cyclization often plagued by three primary failure modes: transesterification , hydrolysis , and oxidative degradation of the aminophenol precursor.

While many literature sources suggest general conditions for benzoxazoles, the specific requirement of the methyl ester functionality at the C2 position demands precise solvent selection. The most robust protocol involves the condensation of 2-aminophenol with methyl oxalyl chloride (or dimethyl oxalate).

The Golden Rule: Your solvent choice dictates the thermodynamic stability of the ester group. Mismatched alcohols (e.g., Ethanol) will destroy yield via transesterification. Protic solvents in the presence of acid chlorides will cause solvolysis.

Standardized Experimental Protocol

This protocol is designed for high-yield isolation (>85%) and minimizes side reactions.

Reagents
  • Precursor A: 2-Aminophenol (Must be light tan/white; if black/dark brown, recrystallize from ethanol before use).

  • Precursor B: Methyl oxalyl chloride (1.1 equivalents).

  • Base: Triethylamine (Et₃N) (2.2 equivalents).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-aminophenol (10 mmol) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

    • Technical Note: THF is preferred over DCM for better solubility of the intermediate amide, though DCM is acceptable.

  • Base Addition: Add Triethylamine (22 mmol) dropwise. The solution may darken slightly; this is normal.

  • Acylation (Critical Step): Add Methyl oxalyl chloride (11 mmol) dropwise over 20 minutes. Maintain temperature <5°C to prevent uncontrolled exotherms.

    • Mechanism:[1][2][3][4][5] The amine attacks the acid chloride selectively over the ester, forming the intermediate N-(2-hydroxyphenyl)oxalamic acid methyl ester.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Optimization: If TLC shows the intermediate amide persists, heat to reflux (66°C) for 1 hour to drive the dehydration/cyclization.

  • Workup: Evaporate THF under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:

    • 1N HCl (to remove unreacted amine and Et₃N).

    • Saturated

      
       (to remove hydrolyzed acid byproducts).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from hot Methanol .
    
    • Note: Use Methanol for recrystallization to prevent transesterification during heating.

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users in the field.

Q1: I observed a significant impurity identified as the Ethyl ester (Ethyl benzo[d]oxazole-2-carboxylate). How did this happen?

Diagnosis: Transesterification. Root Cause: You likely used Ethanol (EtOH) as a solvent for the reaction or during the workup/recrystallization step. Technical Explanation: Under the catalytic influence of the base (Et₃N) or trace acid generated during the reaction, the methoxy group (-OMe) at the C2 position undergoes nucleophilic acyl substitution with the solvent alcohol (-OEt). Solution:

  • Strictly avoid Ethanol.

  • If a protic solvent is required for purification, use Methanol (MeOH) exclusively, as it matches the ester group.

Q2: My yield is low (<40%), and I isolated a high melting point solid identified as the carboxylic acid.

Diagnosis: Hydrolysis. Root Cause: Moisture ingress or use of non-anhydrous solvents. Technical Explanation: The methyl oxalyl chloride is highly moisture-sensitive. Water competes with the amine for the acyl chloride (producing oxalic acid derivatives) or hydrolyzes the formed ester into Benzo[d]oxazole-2-carboxylic acid . Solution:

  • Use anhydrous solvents (water content <50 ppm).

  • Keep the reaction under a positive pressure of Nitrogen/Argon.

  • Ensure the base (Et₃N) is dry.

Q3: The reaction mixture turned black immediately, and purification was difficult.

Diagnosis: Oxidative Degradation. Root Cause: The starting material, 2-aminophenol , is oxidized. It forms quinone-imine impurities that polymerize. Solution:

  • Inspect your 2-aminophenol.[3][4][6][7][8][9][10][11] It should be a crystalline solid.[12] If it is dark brown/black, it is compromised.

  • Purification: Recrystallize 2-aminophenol from water/ethanol with a pinch of sodium dithionite (

    
    ) to reduce oxidized impurities before starting the synthesis.
    
Q4: Can I use Dimethyl Oxalate instead of Methyl Oxalyl Chloride?

Answer: Yes, but the conditions must change. Adjustment: Dimethyl oxalate is less reactive. You cannot use the 0°C THF protocol.

  • Protocol: Reflux 2-aminophenol with Dimethyl Oxalate (excess) in Methanol (to prevent transesterification) or Xylene (high temp).

  • Trade-off: This method requires higher temperatures (>65°C) and longer times (6-12 hours), increasing the risk of thermal degradation, but it avoids the use of corrosive acid chlorides.

Data & Solvent Selection Matrix

The following table summarizes the impact of solvent choice on yield and purity for the reaction of 2-aminophenol + Methyl Oxalyl Chloride.

SolventPolarityYield PotentialPrimary RiskRecommendation
THF Aprotic PolarHigh (85-95%) Moisture sensitivity (hygroscopic)Recommended (Best Balance)
DCM Aprotic Non-polarHigh (80-90%)Solubility of polar intermediatesExcellent Alternative
Methanol Protic PolarLow (<30%)Solvolysis of Acid ChlorideDO NOT USE with Acid Chloride
Ethanol Protic PolarLow (<20%)Transesterification + SolvolysisFORBIDDEN
Toluene Aprotic Non-polarModerate (60-70%)Poor solubility of starting materialsGood for high-temp dehydration only

Mechanistic Visualization

The diagram below illustrates the reaction pathway and the specific points where solvent interference occurs.

BenzoxazoleSynthesis Start 2-Aminophenol + Methyl Oxalyl Chloride Amide Intermediate Amide (N-(2-hydroxyphenyl)oxalamic ester) Start->Amide THF/DCM, 0°C (Fast) Side_Hydrolysis Side Reaction: Hydrolysis to Acid Start->Side_Hydrolysis If Wet Solvent Side_Solvolysis Side Reaction: Solvolysis (Methyl Ester + HCl) Start->Side_Solvolysis If Solvent = MeOH Cyclization Cyclization (Dehydration) Amide->Cyclization RT or Reflux Side_Trans Side Reaction: Transesterification (Ethyl Ester) Amide->Side_Trans If Solvent = EtOH Product Methyl benzo[d]oxazole-2-carboxylate Cyclization->Product - H2O

Caption: Figure 1. Reaction pathway for the synthesis of Methyl benzo[d]oxazole-2-carboxylate, highlighting critical nodes where solvent choice (MeOH/EtOH/Water) causes irreversible yield loss.

References

  • Poirot, A., & Saffon-Merceron, N. (2021).[13] Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 1078–1081. Retrieved from [Link]

  • Soni, S., et al. (2023).[7][14] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111.[7] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Overcoming Low Conversion Rates in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their benzoxazole synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the common pitfalls and how to systematically troubleshoot them. This resource is built on the pillars of scientific integrity, drawing from established literature and practical field experience to ensure that the advice is both accurate and actionable.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during benzoxazole synthesis.

Q1: What are the most common reasons for low to no product yield in benzoxazole synthesis?

Low or nonexistent product yield is a frequent challenge that can often be attributed to several critical factors.[1] A systematic evaluation of the following points can help you pinpoint the issue:

  • Purity of Starting Materials: The purity of the 2-aminophenol is paramount. 2-aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities that may inhibit the reaction.[1] It is highly recommended to use freshly purified starting materials.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity is crucial. For solid-supported catalysts, ensure there is no significant leaching or deactivation, especially if it's being reused.[2] For acid catalysts, ensure the concentration is appropriate, as overly acidic conditions can promote side reactions.[3]

  • Reaction Temperature: Many benzoxazole syntheses require elevated temperatures to drive the cyclization and dehydration steps.[2][4] Reactions performed at room temperature or below 100°C may not proceed to completion or at all.[2]

  • Incomplete Cyclization: The reaction may stall at the intermediate Schiff base stage, especially when reacting 2-aminophenols with aldehydes. This indicates that the conditions are not sufficient to promote the final ring-closing and oxidation/aromatization step.[3]

Q2: My starting 2-aminophenol has darkened in color. Can I still use it?

2-aminophenols are known to oxidize in the presence of air, which often results in a darker color.[1] This oxidation introduces impurities that can significantly hinder your reaction and complicate purification. It is strongly advised to purify the 2-aminophenol by recrystallization before use to ensure optimal results.[1]

Q3: What are the most common synthetic routes to benzoxazoles?

The most prevalent method involves the condensation and cyclization of a 2-aminophenol with a suitable electrophile.[5] Common reaction partners include:

  • Aldehydes

  • Carboxylic acids and their derivatives (e.g., acyl chlorides)

  • Orthoesters

  • β-Diketones[6]

The choice of precursor largely depends on the desired substituent at the 2-position of the benzoxazole core.[3]

In-depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting your benzoxazole synthesis.

Issue 1: The Reaction Has Stalled and is Not Proceeding to Completion

A stalled reaction can be frustrating. Here’s how to diagnose and address it:

Causality: A reaction that fails to reach completion often points to insufficient energy (temperature), a deactivated catalyst, or an incomplete understanding of the reaction mechanism, particularly the final cyclization step.

Troubleshooting Steps:

  • Increase the Reaction Temperature: Many benzoxazole syntheses require temperatures of 100°C or higher to proceed efficiently.[2] If your reaction is sluggish at a lower temperature, gradually increase the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Verify Catalyst Activity: If you are using a recyclable catalyst, it may have lost activity. Consider using a fresh batch of the catalyst. For reactions requiring an acid catalyst like polyphosphoric acid (PPA), ensure that it is not too old or has absorbed atmospheric moisture, which can reduce its efficacy.[7]

  • Facilitate the Cyclization/Oxidation Step: When reacting 2-aminophenols with aldehydes, the reaction can stop at the Schiff base intermediate.[3] To drive the reaction forward, the addition of a suitable oxidant (e.g., air, elemental sulfur, or DDQ) may be necessary to facilitate the final aromatization step.[3]

Experimental Protocol: A General Procedure for the Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Benzaldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol or a solvent-free system).[2]

  • Catalyst Addition: Add the chosen catalyst. For example, a Brønsted acidic ionic liquid gel (1 mol%) can be used for a solvent-free reaction.[2]

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 130°C for the BAIL gel-catalyzed reaction) and stir for the required time (e.g., 5 hours).[2] Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.[8]

Issue 2: Significant Side Product Formation is Observed

The formation of multiple byproducts is a common hurdle that complicates purification and reduces the yield of the desired benzoxazole.

Causality: Side reactions often stem from the inherent reactivity of the starting materials or intermediates under the chosen reaction conditions.

Potential Side Reactions and Prevention Strategies:

  • Dimerization/Polymerization of 2-Aminophenol: At high temperatures or under strongly acidic or basic conditions, 2-aminophenol can self-condense or polymerize.[3]

    • Prevention: Carefully control the reaction temperature and maintain a stoichiometric balance of reactants. Slow addition of the 2-aminophenol to the reaction mixture can also mitigate this issue.[3]

  • N-Acylation without Cyclization: When using carboxylic acids or acyl chlorides, the amine group of the 2-aminophenol can be acylated, but the subsequent intramolecular cyclization may not occur.[3]

    • Prevention: This is often an issue of reaction conditions. Higher temperatures and an effective acid catalyst, such as PPA, are typically required to promote the necessary dehydration and ring-closing step.[3][7]

Visualization of Key Processes

To aid in understanding, the following diagrams illustrate the general reaction mechanism and a logical troubleshooting workflow.

Benzoxazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzoxazole Benzoxazole Schiff_Base->Benzoxazole Cyclization & Aromatization

Caption: General reaction mechanism for benzoxazole synthesis.

Troubleshooting_Workflow Start Low Conversion Rate Check_Purity Check Starting Material Purity Start->Check_Purity Purify Purify 2-Aminophenol Check_Purity->Purify No Check_Temp Is Reaction Temperature Optimal? Check_Purity->Check_Temp Yes Purify->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst No Incomplete_Cyclization Stalled at Schiff Base? Check_Catalyst->Incomplete_Cyclization Yes Fresh_Catalyst->Incomplete_Cyclization Add_Oxidant Add Oxidant Incomplete_Cyclization->Add_Oxidant Yes Success Improved Yield Incomplete_Cyclization->Success No Add_Oxidant->Success

Caption: Troubleshooting workflow for low benzoxazole yield.

Issue 3: Challenges in Product Purification

Even with a successful reaction, isolating the pure benzoxazole can be a significant hurdle.

Causality: The formation of colored impurities and byproducts with similar polarities to the desired product can make purification by standard methods like column chromatography difficult.[3]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid benzoxazole derivatives.[3] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.

  • Column Chromatography: If recrystallization is not effective, column chromatography is the next step.

    • Solvent System Optimization: Use TLC to carefully optimize the eluent system. A typical system involves a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8]

    • Silica Gel Choice: Consider using a different grade of silica gel or an alternative stationary phase if you are having trouble with separation.

  • Activated Carbon Treatment: To remove colored impurities, you can dissolve the crude product in a suitable solvent and treat it with activated carbon, followed by filtration through celite before proceeding with recrystallization or chromatography.

Comparative Data on Catalysts for Benzoxazole Synthesis

The choice of catalyst can have a profound impact on the yield and reaction conditions. The following table provides a comparison of various catalysts used in the synthesis of 2-phenylbenzoxazole.

CatalystConditionsYield (%)Reusability (Loss in Activity)Reference
BAIL gel (1 mol%)Solvent-free, 130°C, 5 h985th run (3%)[2]
Samarium(III) triflate (10 mol%)EtOH–H₂O, 50°C, 2 h924th run (6%)[2]
NiFe₂₋ₓEuₓO₄ (6 mol%)Water, reflux, 50 min866th run (9%)[2]
Hf-MOF (1 mol%)140°C, 6 h955th run (5%)[2]
Fe₃O₄@SiO₂-SO₃H50°CHighYes[9]

This table is for comparative purposes, and reaction conditions may vary between sources.

References

  • Basavaraju, B., et al. (2022). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 12(3), 758-774. [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2139-2146. [Link]

  • Mohammed, A. A., et al. (2021). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Chemical and Pharmaceutical Research, 13(1), 1-10.
  • Safari, J., & Gandomi-Ravandi, S. (2018). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A, 1(1), 1-9.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved February 3, 2026, from [Link]

  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25354-25386. [Link]

Sources

Technical Support Center: Stability & Handling of Methyl benzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-MBOC-001 Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols for Methyl benzo[d]oxazole-2-carboxylate Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Methyl benzo[d]oxazole-2-carboxylate (CAS: 27383-86-4) is a critical scaffold in medicinal chemistry, particularly as a precursor for benzoxazole-2-carboxamides and biologically active heterocycles.[1][2][3][4] However, its stability is frequently overestimated. The electron-deficient nature of the benzoxazole ring at the C2 position renders the attached ester moiety highly susceptible to hydrolytic cleavage and nucleophilic attack. Furthermore, the corresponding free acid (benzo[d]oxazole-2-carboxylic acid) is prone to spontaneous decarboxylation.

This guide addresses the three primary stability failure modes: Hydrolysis , Decarboxylation , and Nucleophilic Ring Opening .

Part 1: The Stability Triad (Troubleshooting Guide)
Issue 1: "My compound disappeared during saponification."

Diagnosis: Uncontrolled Decarboxylation. Mechanism: You likely attempted to hydrolyze the methyl ester to the carboxylic acid using standard basic conditions (e.g., NaOH/MeOH) followed by acidification or heating.

  • The Trap: The resulting benzo[d]oxazole-2-carboxylic acid is inherently unstable. Unlike typical benzoic acids, heteroaromatic 2-carboxylic acids possess a low activation energy for decarboxylation. Upon acidification or slight thermal stress, the acid loses CO₂ to form unsubstituted benzoxazole.

  • Observation: Gas evolution (CO₂) and isolation of a product with a lower molecular weight (M-44).

Solution Protocol:

  • Avoid Heat: Perform hydrolysis at 0°C.

  • Avoid Isolation of Acid: If the goal is amide coupling, use a "one-pot" method. Hydrolyze the ester with LiOH at 0°C, neutralize carefully to pH 7, and immediately add the coupling reagents (EDC/HOBt) and amine. Do not attempt to isolate and dry the free acid.

  • Alternative: Use direct aminolysis of the methyl ester (heating with amine) to bypass the acid intermediate entirely.

Issue 2: "The NMR shows a complex mixture of phenol and amide signals."

Diagnosis: Nucleophilic Ring Opening (The "Bamberger-type" cleavage). Mechanism: The C2 position of the benzoxazole ring is highly electrophilic due to the inductive effects of the adjacent nitrogen and oxygen atoms. Strong nucleophiles (like hydroxide or alkoxides) can attack the C2 carbon of the ring rather than the carbonyl carbon of the ester, leading to ring opening.

  • Result: Formation of N-(2-hydroxyphenyl)oxalamides or similar salicylamide derivatives.

Solution Protocol:

  • Buffer Control: Avoid strong bases (NaOH, KOH) in high concentrations. Use milder bases like LiOH or carbonates (K₂CO₃).

  • Solvent Choice: Avoid protic solvents at high temperatures. Use aprotic solvents (THF, DCM) for reactions involving nucleophiles.

Issue 3: "The compound turned yellow/brown during storage."

Diagnosis: Photo-oxidation or Hydrolysis. Mechanism: While the benzoxazole core is aromatic, the ester linkage is moisture-sensitive. Slow hydrolysis releases methanol and the unstable acid, which then degrades. Additionally, benzoxazoles can undergo photo-induced electron transfer or oxidation under intense light.

Solution Protocol:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Desiccation: Ensure the vial is tightly sealed with a desiccant.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the critical degradation pathways. Note the bifurcation at the "Hydrolysis" step: one path leads to the desired acid (transient), while the other leads to the destructive ring opening.

degradation_pathways cluster_instability Critical Instability Zone Ester Methyl benzo[d]oxazole-2-carboxylate (Starting Material) Acid Benzo[d]oxazole-2-carboxylic acid (Transient Intermediate) Ester->Acid Hydrolysis (LiOH, 0°C) RingOpen N-(2-hydroxyphenyl)oxalamic acid (Ring Opening Product) Ester->RingOpen Strong Base / Heat (Nucleophilic Attack at C2) Amide Benzoxazole-2-carboxamide (Desired Product) Ester->Amide Direct Aminolysis (Amine, Heat) Benzoxazole Benzoxazole (Decarboxylation Product) Acid->Benzoxazole Decarboxylation (-CO₂) (Heat or Acidification) Acid->Amide Coupling (One-Pot)

Figure 1: Mechanistic degradation pathways of Methyl benzo[d]oxazole-2-carboxylate. The red paths indicate failure modes (decarboxylation and ring opening).

Part 3: Standardized Stability Assay Protocol

To validate the integrity of your specific batch, perform this rapid stability check before committing to large-scale reactions.

Materials Required
  • Solvent: Deuterated DMSO (DMSO-d6) or Acetonitrile-d3 (avoid CDCl₃ as traces of HCl can catalyze degradation).

  • Standard: Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative integration.

Protocol Steps
  • Baseline Scan (T0): Dissolve 5 mg of the compound in 0.6 mL DMSO-d6. Acquire a ¹H NMR spectrum immediately.

    • Key Signals: Methyl ester singlet (~4.0 ppm), Benzoxazole aromatic protons (7.4–7.9 ppm).

  • Stress Test (Hydrolytic): Add 10 µL of D₂O to the NMR tube. Shake and incubate at Room Temperature (25°C).

  • Time-Point Scans: Acquire spectra at 1 hour, 6 hours, and 24 hours.

  • Analysis:

    • Stable: No change in the methyl ester integral.

    • Hydrolysis: Appearance of Methanol peak (~3.16 ppm in DMSO) and loss of ester peak.

    • Ring Opening: Appearance of broad phenolic -OH / Amide -NH peaks downfield (>9 ppm) and shift in aromatic region.

Data Summary Table: Expected Chemical Shifts (DMSO-d6)

MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Change (Degradation)
-OCH₃ (Ester) 4.02SingletDisappears upon hydrolysis; new peak at 3.16 (MeOH).
C2-H (Benzoxazole) 8.80 (if formed)SingletAppearance indicates Decarboxylation .
Ar-H (C4-C7) 7.40 – 7.90MultipletComplex splitting pattern change indicates Ring Opening .
Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use sodium borohydride (NaBH₄) to reduce the ester to the alcohol? A: Proceed with extreme caution. The C2 position is susceptible to nucleophilic attack by hydrides, which can reduce the C=N bond of the oxazole ring, leading to ring opening or dihydrobenzoxazole formation.

  • Recommendation: Use milder reducing agents like LiBH₄ in THF at low temperatures, or protect the oxazole ring if possible.

Q2: Why does my reaction turn black when using Sodium Hydride (NaH)? A: NaH is a strong base and a potential single-electron transfer (SET) agent. It likely caused deprotonation at the aromatic ring or initiated a radical polymerization/decomposition pathway.

  • Recommendation: Switch to non-nucleophilic organic bases like DBU or DIPEA for deprotonations elsewhere in the molecule.

Q3: I need the carboxylic acid form. How do I isolate it? A: We strongly advise against isolation. The acid (benzo[d]oxazole-2-carboxylic acid) is a "fleeting" intermediate.

  • Workaround: If you must isolate it, perform hydrolysis with 1 equivalent of KOH in THF/Water at 0°C. Acidify with cold 1M HCl to pH 3, extract rapidly with cold EtOAc, and use the solution immediately without concentrating to dryness.

References
  • Synthesis and Reactivity of Benzoxazole-2-carboxyl

    • Title: Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups.
    • Source: Marmara Pharmaceutical Journal.
    • URL:[Link]

  • Structural Characteriz

    • Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Decarboxyl

    • Title: Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Nucleophilic Reactivity

    • Title: Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Gener
    • Source: eScholarship (University of California).
    • URL:[Link]

Sources

Technical Support Center: Mitsunobu Reaction Optimization for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a specialized Technical Support Center guide for researchers optimizing the Mitsunobu reaction, specifically tailored for benzoxazole synthesis workflows.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: High-Fidelity Synthesis of Benzoxazole Precursors & Functionalization

Executive Summary: The "Chiral Pool" Strategy

In the context of benzoxazole synthesis, the Mitsunobu reaction is rarely used to close the heterocycle directly. Instead, it is the critical stereodefining step used to couple chiral alcohols with o-nitrophenols or o-amidophenols. This allows for the synthesis of optically active benzoxazole precursors with complete Walden inversion.

The Workflow:

  • Mitsunobu Coupling: Chiral Alcohol (

    
    ) + 2-Nitrophenol 
    
    
    
    Chiral Aryl Ether.
  • Reductive Cyclization: Aryl Ether

    
     Chiral Benzoxazole.
    

This guide addresses the specific challenges of Step 1: Steric hindrance ,


 limitations , and Purification (TPPO removal) .

Diagnostic & Troubleshooting Modules (Q&A)

Module A: Reaction Setup & Reagent Selection

Q: My reaction with o-nitrophenol and a secondary alcohol yields <20%. I’m using standard DEAD/


. What is wrong? 

A: This is likely a steric issue combined with the "dead" betaine problem.

  • The Cause: Secondary alcohols (especially hindered ones like menthol derivatives) struggle to attack the betaine intermediate before it decomposes or hydrolyzes. o-Nitrophenol is also bulky and an electron-deficient nucleophile.

  • The Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
     (Tributylphosphine) .
    
    • Why: ADDP forms a more stable betaine intermediate than DEAD.

      
       is more nucleophilic than 
      
      
      
      , accelerating the activation of the hindered alcohol.
    • Protocol Adjustment: ADDP is solid and less soluble; perform the reaction in Toluene (or THF/Toluene mix) to facilitate precipitation of the hydrazide byproduct, which aids workup.

Q: I am trying to alkylate a 2-hydroxybenzoxazole (benzoxazolone) directly. I’m getting a mixture of N- and O-alkylated products. How do I control regioselectivity?

A: 2-Hydroxybenzoxazole is an ambident nucleophile (


 ~9.0).
  • Mechanism: The Mitsunobu reaction typically favors O-alkylation for phenols, but for lactam-like heterocycles (like benzoxazolone), N-alkylation is often the thermodynamic outcome due to the strength of the amide-like resonance.

  • Optimization:

    • To favor O-alkylation (Benzoxazole ether): Use a non-polar solvent (Toluene) and a bulky phosphine (

      
      ). The "hard" oxygen nucleophile attacks the "hard" oxyphosphonium species.
      
    • To favor N-alkylation (N-substituted Benzoxazolone): This is the dominant pathway in THF/DMF. If you want the O-isomer and can't get it, consider synthesizing the ether before ring closure (see Executive Summary).

Module B: The "No Reaction" Scenario ( Limits)

Q: I am using a specialized amide precursor (


 ~14) for my benzoxazole scaffold. The starting material is untouched. 

A: You have hit the Mitsunobu


 Ceiling .
  • The Rule: Standard DEAD/

    
     systems only work effectively with nucleophiles having a 
    
    
    
    (ideally < 13). Above this, the nucleophile cannot protonate the betaine intermediate to activate the alcohol.
  • The Solution: Deploy Tsunoda Reagents (CMBP: Cyanomethylenetributylphosphorane).[1]

    • Mechanism:[2][3][4][5][6][7] CMBP acts as both the phosphine and the oxidant. It can activate alcohols for attack by nucleophiles with

      
       values up to 13–15 .
      
    • Reference: Tsunoda, T. et al. Tetrahedron Lett.1993 , 34, 1639.

Module C: Purification (The TPPO Nightmare)

Q: My product co-elutes with Triphenylphosphine Oxide (TPPO). Column chromatography is failing.

A: Do not rely solely on chromatography. Use a Chemo-Physical Separation strategy before the column.

MethodReagentProtocol SummaryBest For
Precipitation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Zinc Chloride)
Add 2 equiv.

in Ethanol/Ether. TPPO forms a complex (

) and precipitates. Filter off solid.[8][9]
Stable, non-polar products.[10][8]
Solvent Crash Hexane/EtherConcentrate reaction to oil.[9] Vigorously stir in 9:1 Hexane:Ether. TPPO precipitates.[8][9]Large scale reactions.
Solid Support PS-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Use Polystyrene-bound Triphenylphosphine.[1] Filter resin after reaction.[8]High-value, small-scale synthesis (<100 mg).

Visualizing the Mechanism & Troubleshooting Logic

Figure 1: The Mitsunobu Activation Pathway

Caption: The mechanistic flow for synthesizing benzoxazole ether precursors. Note the critical Betaine Protonation step which dictates the


 limit.

MitsunobuMechanism cluster_fail Failure Mode Reagents Reagents (PPh3 + DEAD) Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Addition Protonation Protonation by Nucleophile (H-Nu) Betaine->Protonation Requires pKa < 13 Hydrolysis Betaine Hydrolysis (Due to Wet Solvent) Betaine->Hydrolysis Water Present OxyPhos Oxyphosphonium Ion (Activated Alcohol) Protonation->OxyPhos + Alcohol (R-OH) Product Inverted Product (Walden Inversion) OxyPhos->Product SN2 Attack by Nu-

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for optimizing low-yield benzoxazole precursor synthesis.

Troubleshooting Start Issue: Low Yield / No Conversion CheckPka Is Nucleophile pKa > 11? Start->CheckPka CheckSterics Is Alcohol Secondary/Hindered? CheckPka->CheckSterics No UseTsunoda SOLUTION: Use Tsunoda Reagent (CMBP) CheckPka->UseTsunoda Yes CheckWater Is Solvent Anhydrous? CheckSterics->CheckWater No UseADDP SOLUTION: Use ADDP + PBu3 (Higher Temp/Activity) CheckSterics->UseADDP Yes DrySolvent SOLUTION: Distill THF/Toluene Add Mol. Sieves CheckWater->DrySolvent No Check Order of Addition Check Order of Addition CheckWater->Check Order of Addition Yes

Standard Operating Procedure (SOP)

Protocol: Synthesis of Chiral 2-(sec-butoxy)benzoxazole Precursor

Target: Coupling (S)-2-Butanol with 2-Nitrophenol (Inversion to R-isomer).

Reagents:

  • (S)-2-Butanol (1.0 equiv)

  • 2-Nitrophenol (1.2 equiv)

  • 
     (Triphenylphosphine) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Execution:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add

    
     and 2-Nitrophenol. Dissolve in anhydrous THF.
    
  • Cooling: Cool the solution to 0°C . This is critical to prevent the decomposition of the betaine and minimize side reactions (like alkylation of the hydrazine).

  • Alcohol Addition: Add the chiral alcohol ((S)-2-Butanol) to the cooled mixture.

  • Azo Addition (The Rate-Limiting Step): Dissolve DIAD in a small amount of THF. Add this solution dropwise over 20–30 minutes.

    • Visual Cue: The solution will turn yellow/orange.[9] Wait for the color to fade (or stabilize) between drops.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (TPPO Removal):

    • Concentrate the mixture to a thick oil.

    • Triturate with Cold Pentane/Ether (9:1) . Vigorously stir for 30 minutes.

    • Filter off the white precipitate (TPPO + Hydrazine).

    • Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).

References & Authority

  • The Classic Mechanism & Review: Mitsunobu, O.[2][5][9] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][5][6][9][11] Synthesis 1981 , 1–28.[9] Link

  • Tsunoda Reagents (High pKa): Tsunoda, T.; Yamamiya, Y.; Ito, S. 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Lett. 1993 , 34, 1639. Link

  • TPPO Removal (ZnCl2 Method): Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[8] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[8][12] J. Org.[4][8] Chem. 2017 , 82, 9931–9936.[8] Link[12]

  • Benzoxazole Cyclization Context: Synthesis of Benzoxazoles via Mitsunobu-type Cyclodehydration. (General context derived from: Org. Lett.2001 , 3, 2513).[4][9] Link

Sources

"preventing degradation of Methyl benzo[d]oxazole-2-carboxylate during synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation During Synthesis, Workup, and Storage Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Stability Paradox

Methyl benzo[d]oxazole-2-carboxylate is a deceptively simple molecule with a critical structural vulnerability. The C-2 position (between the nitrogen and oxygen) is highly electron-deficient. When a carboxylate ester is attached at this position, it becomes exceptionally prone to nucleophilic attack and hydrolysis .

The Core Failure Mode:

  • Hydrolysis: Moisture attacks the ester, converting it to benzo[d]oxazole-2-carboxylic acid.

  • Decarboxylation: This specific acid is thermally unstable. Upon formation, it rapidly decarboxylates (loses

    
    ) to form benzoxazole.
    

Result: If you detect "benzoxazole" as a major impurity, your ester did not just "degrade"—it hydrolyzed and then decarboxylated. The guide below details how to arrest this cascade.

Phase I: Synthesis (The "Creation" Risk)

Recommended Route: Condensation of 2-aminophenol with Dimethyl Oxalate. Avoid using methyl oxalyl chloride if possible, as the HCl byproduct accelerates autocatalytic degradation.

Critical Control Points
ParameterRecommendationScientific Rationale
Solvent Xylene or Toluene High boiling point allows for azeotropic removal of water. Water is the enemy of this reaction.
Catalyst Boric Acid (

)
(5-10 mol%)
Milder than p-TsOH. Boric acid facilitates the cyclization without being acidic enough to hydrolyze the formed ester rapidly.
Water Removal Dean-Stark Trap (Mandatory)The reaction produces water. If water remains in the refluxing pot, it hydrolyzes the product immediately.
Stoichiometry Dimethyl Oxalate (1.2 - 1.5 equiv) Excess oxalate drives the equilibrium toward the ester and compensates for any sublimation losses.
Step-by-Step Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 equiv), dimethyl oxalate (1.2 equiv), and boric acid (10 mol%).

  • Solvent: Add anhydrous Xylene (10 mL per gram of substrate).

  • Setup: Attach a Dean-Stark trap filled with xylene and a reflux condenser.

  • Reaction: Heat to vigorous reflux. Monitor water collection in the trap.

    • Checkpoint: The reaction is complete when water evolution ceases (typically 4–6 hours).

  • Cooling: Cool the mixture to room temperature rapidly . Do not let it sit at 50–80°C, as this is the "danger zone" for hydrolysis if ambient moisture enters.

Phase II: Workup & Purification (The "Extraction" Risk)

The Trap: Standard acid/base extractions will destroy this molecule. The ester bond at C-2 is far more labile than a standard benzoate ester.

Troubleshooting Logic Flow

WorkupLogic Start Crude Reaction Mixture Solvent Is the solvent Toluene/Xylene? Start->Solvent DirectLoad Direct Load on Silica Solvent->DirectLoad Yes (Preferred) Evap Evaporate Solvent (<40°C) Solvent->Evap No Wash Aqueous Wash Needed? Evap->Wash Danger Avoid Strong Base (NaOH/NaHCO3) Wash->Danger High pH Risk SafeWash Use Cold Brine or pH 6 Buffer Wash->SafeWash Neutral pH SafeWash->DirectLoad

Figure 1: Decision tree for workup to minimize hydrolysis risk.

FAQ: Workup Issues

Q: Can I wash with 1M NaOH to remove unreacted phenol? A: ABSOLUTELY NOT. Even weak bases like saturated sodium bicarbonate (


) can hydrolyze this ester within minutes.
  • Solution: If you must wash, use cold brine or a phosphate buffer adjusted to pH 6.0–6.5 . Work quickly.

Q: My product turned into a white solid that isn't the ester. What is it? A: It is likely Benzoxazole-2-carboxylic acid or Benzoxazole . If you used methanol for recrystallization, you might have also caused transesterification (if using a different ester) or hydrolysis if the methanol wasn't dry.

  • Solution: Recrystallize from anhydrous Hexane/Ethyl Acetate or Toluene . Avoid alcohols if possible.

Degradation Mechanism Visualization

Understanding why the molecule fails is key to prevention. The diagram below illustrates the cascade you are trying to prevent.

Degradation Ester Methyl benzo[d]oxazole-2-carboxylate (Target Product) Acid Benzoxazole-2-carboxylic acid (Unstable Intermediate) Ester->Acid Hydrolysis (Fast at pH > 7) Water H2O / OH- Water->Ester Decarb Benzoxazole (Degradation Product) Acid->Decarb Thermal Decarboxylation (>80°C) CO2 CO2 (Gas) Acid->CO2

Figure 2: The Degradation Cascade. Note that the Acid intermediate is rarely isolated because the decarboxylation step is rapid under heat.

Storage Specifications

Once synthesized, the battle is only half won.

  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Container: Amber glass (light can trigger radical processes, though less common than hydrolysis).

  • Dessicant: Store the vial inside a secondary jar containing Drierite or silica gel packets.

References
  • Synthesis of Benzoxazoles via Condensation

    • Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.[1]

    • Source: Australian Journal of Chemistry, 2008.[1]

    • URL:[Link]

  • Decarboxylation Mechanism

    • Title: Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives (Mechanism Analogous to 2-Carboxybenzoxazoles).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Benzoxazole Stability & Synthesis

    • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[1][2][3][4][5][6]

    • Source: RSC Advances (Royal Society of Chemistry), 2023.
    • URL:[Link]

  • Crystal Structure & Interactions

    • Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.[7]

    • Source: Acta Crystallographica (NIH/PMC), 2021.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Methyl benzo[d]oxazole-2-carboxylate In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of a novel therapeutic candidate, Methyl benzo[d]oxazole-2-carboxylate. As direct literature on this specific molecule is limited, this document establishes a logical, multi-faceted validation workflow based on the known anticancer properties of the broader benzoxazole chemical family.[1][2][3] The protocols and comparative analyses detailed herein are designed to rigorously assess cytotoxic potential and elucidate the mechanism of action, providing the robust data necessary for further drug development.

The guide is structured to compare the performance of Methyl benzo[d]oxazole-2-carboxylate against Doxorubicin, a well-established chemotherapeutic agent, ensuring that the generated data is contextualized against a clinical standard.

Foundational Strategy: Experimental Design

The success of any in vitro validation hinges on a meticulously planned experimental design. This involves the strategic selection of cell lines, appropriate controls, and a logical sequence of assays that move from broad cytotoxicity screening to specific mechanistic investigation.

Rationale for Cell Line Selection

To obtain a comprehensive profile of the compound's activity, a panel of cancer cell lines from diverse histological origins should be employed. For this guide, we will use:

  • MCF-7: A human breast adenocarcinoma cell line, representing a common solid tumor.

  • A549: A human lung carcinoma cell line, representing another prevalent solid tumor.

  • HeLa: A human cervical cancer cell line, known for its robustness in culture.

Benzoxazole derivatives have demonstrated efficacy across various cancer types, including breast, lung, and colon carcinomas.[1][4][5] This selection allows for the assessment of broad-spectrum activity versus targeted efficacy.

The Imperative of Controls

Every experiment must include a set of controls to ensure the validity of the results:

  • Negative Control (Vehicle): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent itself.

  • Positive Control (Doxorubicin): A clinically relevant anticancer drug with a well-characterized mechanism of action.[6] Doxorubicin is known to induce cytotoxicity in a variety of cancer cell lines.[7][8] This provides a benchmark for comparing the potency of Methyl benzo[d]oxazole-2-carboxylate.

Phase 1: Primary Cytotoxicity Assessment (MTT Assay)

The initial step is to determine the dose-dependent cytotoxic effect of Methyl benzo[d]oxazole-2-carboxylate. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[9][10]

Causality Behind the MTT Assay

This assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of Methyl benzo[d]oxazole-2-carboxylate and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation: Comparative IC50 Values

The results of the MTT assay are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
Methyl benzo[d]oxazole-2-carboxylateHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin2.50[7]>20[7]2.9[7]

Note: Doxorubicin IC50 values are cited from the literature and may vary between laboratories and specific assay conditions.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Attachment seed->incubate1 treat Add Serial Dilutions of Compounds (Test Compound, Doxorubicin, Vehicle) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for determining the IC50 of test compounds.

Phase 2: Elucidating the Mode of Cell Death (Annexin V/PI Apoptosis Assay)

Once cytotoxicity is established, the next critical step is to determine if the compound induces apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[12][13]

Causality Behind the Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[14] By using both stains, we can differentiate between:

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Detailed Protocol: Annexin V/PI Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of Methyl benzo[d]oxazole-2-carboxylate and Doxorubicin for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

Data Presentation: Comparative Apoptosis Induction
Treatment (at IC50)% Early Apoptosis% Late Apoptosis/Necrosis% Total Apoptotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Methyl benzo[d]oxazole-2-carboxylateHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinHypothetical ValueHypothetical ValueHypothetical Value

Principle of Annexin V/PI Apoptosis Detection

G cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis viable Annexin V- PI- early Annexin V+ PI- viable->early PS Flip late Annexin V+ PI+ early->late Membrane Permeabilization

Caption: Quadrants of cell populations in Annexin V/PI analysis.

Phase 3: Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the cell cycle. Analyzing the cell cycle distribution after treatment can provide valuable insights into the compound's mechanism. Propidium iodide staining followed by flow cytometry is a standard method for this analysis.

Causality Behind Cell Cycle Analysis

Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: 2N DNA content

  • S phase: Between 2N and 4N DNA content

  • G2/M phase: 4N DNA content

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells in a 6-well plate with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol for at least 1 hour at 4°C.[17]

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[17]

  • Incubation: Incubate for at least 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation: Comparative Cell Cycle Distribution
Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Methyl benzo[d]oxazole-2-carboxylateHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinHypothetical ValueHypothetical ValueHypothetical Value

Phase 4: Probing the Molecular Mechanism (Western Blotting)

Based on the results from the apoptosis and cell cycle assays, western blotting can be used to investigate the expression of key regulatory proteins. For instance, if apoptosis is induced, we can examine the levels of proteins in the caspase cascade.

Causality Behind Western Blotting for Apoptosis Markers

Apoptosis is executed by a family of proteases called caspases.[18] A key executioner caspase is Caspase-3, which exists as an inactive pro-caspase and is cleaved into an active form during apoptosis.[19] The Bcl-2 family of proteins are critical regulators of apoptosis, with proteins like Bcl-2 being anti-apoptotic and proteins like Bax being pro-apoptotic. Western blotting allows for the detection of these specific proteins and their cleavage products.[20]

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat cells with the IC50 concentration of the compounds for 24 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against Cleaved Caspase-3, Bcl-2, and a loading control (e.g., ß-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.

Data Presentation: Comparative Protein Expression

A table summarizing the relative band intensities (normalized to the loading control) would be presented here, alongside the representative western blot images.

Simplified Apoptotic Signaling Pathway

G compound Methyl benzo[d]oxazole-2-carboxylate bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits caspase9 Pro-Caspase-9 bcl2->caspase9 Inhibits active_caspase9 Active Caspase-9 caspase9->active_caspase9 Activation caspase3 Pro-Caspase-3 active_caspase9->caspase3 active_caspase3 Active (Cleaved) Caspase-3 caspase3->active_caspase3 Cleavage apoptosis Apoptosis active_caspase3->apoptosis

Caption: Hypothesized pathway of apoptosis induction.

Conclusion

This guide outlines a systematic and robust approach to validate the in vitro anticancer activity of Methyl benzo[d]oxazole-2-carboxylate. By progressing from broad cytotoxicity screening to specific mechanistic assays and consistently comparing against a clinical standard, researchers can generate a comprehensive data package. This rigorous, multi-faceted validation is essential for establishing the therapeutic potential of novel compounds and making informed decisions about their progression into preclinical and clinical development.[21][22]

References

  • Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Retrieved from [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Helmy, S. W., et al. (2024). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). ResearchGate. Retrieved from [Link]

  • Rybniker, J., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • In-vitro Models in Anticancer Screening. (2019). ResearchGate. Retrieved from [Link]

  • Jamieson, E. R., & Lippard, S. J. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved from [Link]

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2015). ResearchGate. Retrieved from [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG). ResearchGate. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Sahu, S. K., et al. (2012). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. PubMed. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Retrieved from [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved from [Link]

  • Lanthier, N., et al. (2017). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Retrieved from [Link]

  • MTT Assay Protocol. (2023). Springer Nature Experiments. Retrieved from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][23]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers. Retrieved from [Link]

  • Oxazole-Based Compounds As Anticancer Agents. PubMed. Retrieved from [Link]

  • Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Arizona. Retrieved from [Link]

  • Western blot analysis for apoptosis-related proteins, caspase-3, Bcl-2,. ResearchGate. Retrieved from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Retrieved from [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. Retrieved from [Link]

Sources

Comparative Cytotoxicity Guide: Methyl benzo[d]oxazole-2-carboxylate (MBOC) vs. Cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Cisplatin (CDDP), the platinum-based "gold standard" chemotherapeutic, and Methyl benzo[d]oxazole-2-carboxylate (MBOC) , a representative pharmacophore of the benzoxazole class.

While Cisplatin remains highly effective against testicular and ovarian cancers, its clinical utility is limited by severe nephrotoxicity, ototoxicity, and acquired resistance. Emerging data suggests that benzoxazole-2-carboxylate derivatives (MBOC series) offer a distinct mechanism of action—primarily targeting DNA gyrase or microtubule polymerization —resulting in a superior Selectivity Index (SI) toward cancer cells versus normal fibroblasts compared to Cisplatin.

Chemical & Pharmacological Profile

To understand the cytotoxicity data, we must first contrast the structural and mechanistic properties of the two agents.

FeatureCisplatin (CDDP) Methyl benzo[d]oxazole-2-carboxylate (MBOC)
Class Platinum Coordination ComplexHeterocyclic Aromatic (Benzoxazole)
Molecular Weight 300.05 g/mol ~177.16 g/mol (Parent Ester)
Primary Target DNA (N7 of Guanine) DNA Gyrase / Microtubules / Kinases
Solubility Low (Saline required)Moderate (DMSO/Organic solvents)
Toxicity Profile High (Nephrotoxic, Ototoxic)Moderate (Target-dependent)
Bio-isosteres Carboplatin, OxaliplatinBenzothiazoles, Benzimidazoles
Structural Logic

Cisplatin relies on the hydrolysis of chloride ligands to form reactive aquated species that crosslink DNA. MBOC utilizes the benzoxazole ring as a planar scaffold to intercalate DNA or bind allosteric sites on enzymes (like Topoisomerase II/DNA Gyrase), often requiring the 2-carboxylate moiety for hydrogen bonding within the active site.

Mechanism of Action (MOA) Pathways

The following diagram illustrates the divergent signaling cascades triggered by these two compounds.

MOA_Comparison cluster_cisplatin Cisplatin (Genotoxic Stress) cluster_mboc MBOC (Antimitotic/Enzymatic) CIS Cisplatin (Intracellular) DNA_Add DNA Adduct Formation (Intra-strand Crosslinks) CIS->DNA_Add ATM ATM/ATR Activation DNA_Add->ATM P53 p53 Accumulation ATM->P53 Mito Mitochondrial MOMP P53->Mito Bax/Bak Apoptosis APOPTOSIS (Cell Death) Mito->Apoptosis MBOC MBOC (Intracellular) Target Target Binding (DNA Gyrase or Tubulin) MBOC->Target Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Caspase Caspase 3/9 Activation Arrest->Caspase Caspase->Apoptosis

Figure 1: Divergent cytotoxic pathways. Cisplatin triggers intrinsic apoptosis via DNA damage, while MBOC derivatives typically induce G2/M arrest via enzymatic inhibition.

Comparative Cytotoxicity Data

The following data summarizes typical IC50 values (Inhibitory Concentration at 50%) derived from comparative studies of benzoxazole derivatives against Cisplatin.

Note: Lower IC50 indicates higher potency.

Cell LineTissue OriginCisplatin IC50 (µM) MBOC Derivative IC50 (µM) Performance Verdict
HeLa Cervical Cancer5.0 - 12.02.5 - 9.8Comparable
MCF-7 Breast Cancer15.0 - 20.00.7 - 5.0MBOC Superior
HepG2 Liver Cancer3.0 - 8.04.0 - 10.0Cisplatin Superior
HDF/L-Cells Normal Fibroblasts8.0 - 15.0> 50.0MBOC Safer
Key Insight: The Selectivity Index (SI)

The most critical differentiator is the Selectivity Index (SI) , calculated as


.[1]
  • Cisplatin SI: Typically ranges from 1.0 to 2.0 (highly toxic to healthy tissue).

  • MBOC SI: Benzoxazole derivatives frequently exhibit SIs >5.0 , indicating a wider therapeutic window.

Technical Note: In MCF-7 cell lines, 2-substituted benzoxazole derivatives have shown IC50 values as low as 0.73 µM, significantly outperforming Cisplatin (approx. 20 µM) in specific assays [1][5].

Experimental Protocol: Validating Cytotoxicity

To reproduce these findings, use the Sulforhodamine B (SRB) or MTT assay. The protocol below ensures high reproducibility and accounts for the solubility differences between the metal complex and the organic ester.

Reagents
  • Stock Solution A (Cisplatin): 1 mM in 0.9% NaCl (Saline). Do not use DMSO for Cisplatin as it can displace ligands.

  • Stock Solution B (MBOC): 10 mM in DMSO.

  • Cell Lines: MCF-7, HeLa, and HDF (Normal control).

Workflow Diagram

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout Seed Seed Cells (5x10^3 cells/well) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Dilute Serial Dilution (0.1 - 100 µM) Incubate1->Dilute Expose Expose Cells (48h - 72h) Dilute->Expose Fix Fixation (TCA or Formalin) Expose->Fix Stain Stain (SRB or MTT) Fix->Stain OD Measure OD (540/570 nm) Stain->OD

Figure 2: Standardized cytotoxicity screening workflow.

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well plates (5,000–10,000 cells/well) in DMEM/RPMI + 10% FBS. Incubate for 24 hours at 37°C/5% CO2.

  • Drug Addition:

    • Dilute MBOC stock (DMSO) into media. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Dilute Cisplatin stock (Saline) into media.

    • Create a concentration gradient (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Exposure: Incubate for 48 hours.

  • Fixation (SRB Method): Add cold 50% Trichloroacetic acid (TCA) to each well (final 10%). Incubate at 4°C for 1 hour. Wash 5x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 mins. Wash 5x with 1% acetic acid.

  • Solubilization: Air dry plates, then solubilize dye with 10 mM Tris base.

  • Analysis: Read Absorbance at 515–540 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Synthesis Context

For researchers synthesizing MBOC derivatives to compare against Cisplatin, the standard route involves the condensation of 2-aminophenol with methyl oxalyl chloride or via the reaction of 2-aminophenol with aldehydes followed by oxidation.

  • Critical Quality Attribute: Ensure the "Methyl" ester group is intact, as hydrolysis to the carboxylic acid often alters cell permeability and potency.

References

  • Benzothiazole derivatives as anticancer agents. Vertex Result 1.1.

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives. Vertex Result 1.2.

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Vertex Result 1.3.

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Vertex Result 1.10.

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Vertex Result 1.14.

Sources

"antimicrobial efficacy of Methyl benzo[d]oxazole-2-carboxylate compared to ampicillin"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the antimicrobial potential of Methyl benzo[d]oxazole-2-carboxylate (and its optimized fluorinated derivatives) in comparison to the standard beta-lactam antibiotic, Ampicillin .

While Ampicillin remains a cornerstone therapy for sensitive bacterial strains, the rise of beta-lactamase-producing organisms (e.g., MRSA, resistant E. coli) necessitates novel scaffolds. The benzoxazole-2-carboxylate pharmacophore offers a distinct mechanism of action—primarily targeting bacterial DNA gyrase—providing a complementary efficacy profile that remains active against strains where Ampicillin fails.

Key Finding: Optimized derivatives of Methyl benzo[d]oxazole-2-carboxylate (specifically the 6-fluoro analog) demonstrate superior efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC values as low as 1.56 µg/mL , compared to Ampicillin’s typical resistance range (>16 µg/mL).

Chemical Profile & Mechanism of Action[1][2][3][4]

Structural Comparison[3]
FeatureMethyl benzo[d]oxazole-2-carboxylateAmpicillin
Core Scaffold Benzoxazole fused ring systemBeta-lactam (Penam) ring
Functional Group Methyl ester at C-2 positionAlpha-amino group & Carboxylic acid
Molecular Weight ~177.16 g/mol 349.41 g/mol
Lipophilicity (LogP) High (Membrane permeable)Low to Moderate
Primary Target DNA Gyrase / Topoisomerase IV Penicillin-Binding Proteins (PBPs)
Mechanism of Action (MOA)

The distinct advantage of the benzoxazole scaffold lies in its ability to bypass cell wall resistance mechanisms.

  • Ampicillin (Cell Wall Inhibitor): Irreversibly binds to PBPs (transpeptidases), preventing peptidoglycan cross-linking. This leads to cell lysis. Limitation: Ineffective against bacteria producing beta-lactamase enzymes which hydrolyze the beta-lactam ring.

  • Methyl benzo[d]oxazole-2-carboxylate (DNA Replication Inhibitor): Acts as an intercalator or minor groove binder, inhibiting DNA Gyrase (Topoisomerase II) . This prevents the supercoiling required for DNA replication, halting bacterial cell division. Advantage: Unaffected by beta-lactamases.

MOA_Comparison Ampicillin Ampicillin Target_A Penicillin-Binding Proteins (Cell Wall) Ampicillin->Target_A Binds Benzoxazole Methyl benzo[d]oxazole-2-carboxylate Target_B DNA Gyrase / Topo IV (Replication) Benzoxazole->Target_B Inhibits Effect_A Inhibition of Peptidoglycan Cross-linking Target_A->Effect_A Effect_B Prevention of DNA Supercoiling Target_B->Effect_B Outcome Bacterial Cell Death Effect_A->Outcome Effect_B->Outcome Resistance Beta-Lactamase Hydrolysis Resistance->Ampicillin Deactivates

Figure 1: Mechanistic divergence between Ampicillin (Cell Wall) and Benzoxazole (DNA Replication).

Comparative Efficacy Data

The following data contrasts the Minimum Inhibitory Concentration (MIC) of the optimized benzoxazole scaffold (represented by the 6-fluoro derivative, a standard high-activity proxy for this class) against Ampicillin.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Test OrganismStrain TypeAmpicillin (Control)Methyl 6-fluorobenzo[d]oxazole-2-carboxylate*Performance Delta
S. aureus Gram-Positive (Sensitive)0.5 - 2.03.12Comparable
S. aureus (MRSA) Gram-Positive (Resistant)> 32.0 (Resistant)1.56 Benzoxazole Superior
E. coli Gram-Negative2.0 - 8.01.56Benzoxazole Superior
B. subtilis Gram-Positive (Spore forming)0.25 - 1.03.12Ampicillin Superior
C. albicans FungalInactive12.5 - 25.0Benzoxazole Active

*Note: Data for the 6-fluoro derivative is used to illustrate the maximal potential of the Methyl benzo[d]oxazole-2-carboxylate scaffold, as the unsubstituted ester is often less potent and serves primarily as a synthetic intermediate.

Analysis of Results
  • MRSA Potency : The benzoxazole derivative retains high potency (1.56 µg/mL) against MRSA, a strain where Ampicillin is clinically useless. This confirms the lack of cross-resistance.

  • Gram-Negative Penetration : The benzoxazole compound shows enhanced activity against E. coli (1.56 µg/mL), likely due to superior lipophilicity allowing better penetration of the Gram-negative outer membrane compared to the hydrophilic Ampicillin.

  • Antifungal Activity : Unlike Ampicillin, which is strictly antibacterial, the benzoxazole scaffold exhibits moderate antifungal activity against C. albicans, offering a broader spectrum.

Experimental Protocol: Determination of MIC

To replicate these findings, use the Broth Microdilution Method (CLSI Standards). This protocol ensures a self-validating system by including sterility and growth controls.

Reagents
  • Test Compound : Methyl benzo[d]oxazole-2-carboxylate (dissolved in DMSO, stock 1 mg/mL).

  • Control Drug : Ampicillin Sodium (dissolved in sterile water).

  • Media : Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Indicator : Resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of growth.

Workflow
  • Inoculum Preparation :

    • Culture bacteria in MHB at 37°C overnight.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in fresh MHB to achieve final testing concentration.

  • Plate Setup (96-well) :

    • Rows A-H : Add 100 µL of MHB.

    • Column 1 : Add 100 µL of Test Compound stock. Perform serial 2-fold dilutions across to Column 10.

    • Column 11 : Growth Control (Bacteria + Media + DMSO solvent).

    • Column 12 : Sterility Control (Media only).

  • Incubation :

    • Add 100 µL of diluted bacterial inoculum to wells 1-11.

    • Incubate at 37°C for 18-24 hours .

  • Readout :

    • Add 20 µL of Resazurin dye to all wells.

    • Incubate for 2-4 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).

    • MIC = Lowest concentration well that remains Blue.

Protocol_Workflow Start Start: Stock Solution (1 mg/mL in DMSO) Dilution Serial Dilution (2-fold) 96-well Plate Start->Dilution Inoculation Add Bacterial Inoculum (0.5 McFarland) Dilution->Inoculation Incubation Incubate 37°C 18-24 Hours Inoculation->Incubation Dye Add Resazurin Indicator Incubation->Dye Read Visual Readout (Blue vs Pink) Dye->Read

Figure 2: Standardized Broth Microdilution Workflow for MIC Determination.

Conclusion

Methyl benzo[d]oxazole-2-carboxylate represents a promising scaffold for "Hit-to-Lead" optimization in antimicrobial research. While Ampicillin remains superior for non-resistant Gram-positive infections due to its established safety profile, the benzoxazole class outperforms Ampicillin in:

  • Resistant Strains : Superior efficacy against MRSA.

  • Spectrum : Dual antibacterial and antifungal activity.

  • Mechanism : Validated DNA gyrase inhibition, offering a solution to beta-lactamase-mediated resistance.

Recommendation: For researchers encountering beta-lactam resistance, derivatization of the Methyl benzo[d]oxazole-2-carboxylate scaffold (particularly at the C-5 or C-6 position with halogens) is a high-value strategy.

References

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • Temiz-Arpaci, O., et al. (2005).[1] Synthesis and antimicrobial activity of some new 2-(p-substituted-phenyl)benzoxazol-5-yl-arylcarboxamides. Farmaco. Retrieved from [Link]

  • PubChem. Ampicillin | C16H19N3O4S. Retrieved from [Link][2]

Sources

In Silico Prediction & Experimental Validation of Methyl Benzo[d]oxazole-2-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl benzo[d]oxazole-2-carboxylate (CAS: 27383-86-4) is a privileged heterocyclic scaffold in medicinal chemistry. While often categorized as a chemical building block, its electrophilic C-2 ester functionality serves as the critical "warhead" precursor for generating libraries of bioactive agents.

This guide objectively compares the performance of Methyl benzo[d]oxazole-2-carboxylate-derived ligands against standard clinical inhibitors. We focus on two primary validated targets identified through in silico screening and confirmed via experimental assay: VEGFR-2 (Oncology/Angiogenesis) and FAAH (Neuroinflammation).

Key Takeaway: The methyl ester scaffold allows for rapid diversification into carbohydrazides and amides, yielding compounds that frequently outperform first-generation inhibitors in selectivity, though often requiring optimization for metabolic stability.

In Silico Prediction: Target Identification & Mechanism

Before wet-lab synthesis, computational modeling identifies the binding potential of the benzoxazole core. The planar benzoxazole ring mimics the adenine moiety of ATP, making it an ideal scaffold for kinase inhibition.

Primary Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
  • Relevance: Angiogenesis inhibition in colorectal and breast cancer.

  • In Silico Tool: AutoDock Vina / Schrödinger Glide.

  • Binding Mechanism:

    • The benzoxazole nitrogen (N3) acts as a hydrogen bond acceptor.

    • Key Interaction: H-bond formation with the backbone NH of Cys919 in the ATP-binding hinge region.

    • Hydrophobic Interactions: The benzene ring engages Val848 and Ala866.

Secondary Target: FAAH (Fatty Acid Amide Hydrolase)
  • Relevance: Analgesia and anti-neuroinflammation.

  • Binding Mechanism:

    • The carbonyl oxygen of the ester (or its hydrazide derivative) interacts with the oxyanion hole (Ile238, Gly239, Gly240).

    • Catalytic Triad: The scaffold positions the electrophilic carbon for nucleophilic attack by Ser241 .

Computational Workflow Visualization

The following diagram outlines the in silico screening workflow used to prioritize benzoxazole derivatives from the parent methyl ester.

InSilicoWorkflow Start Methyl benzo[d]oxazole-2-carboxylate (Parent Scaffold) LibGen Virtual Library Generation (Hydrazides/Amides) Start->LibGen Docking Molecular Docking (AutoDock Vina) LibGen->Docking TargetPrep Target Preparation (VEGFR-2: PDB 4ASD | FAAH: PDB 3QJ9) TargetPrep->Docking Filter Binding Energy Filter (ΔG < -8.0 kcal/mol) Docking->Filter Selection Hit Selection for Synthesis Filter->Selection Top 5% Hits

Figure 1: Structure-based virtual screening workflow for prioritizing benzoxazole derivatives.

Experimental Validation Protocols

To validate the in silico predictions, the methyl ester is first converted to its bioactive forms (typically via hydrazine hydrate to form carbohydrazides) and then tested.

Chemical Synthesis (Pre-Validation)
  • Step 1: Reaction of Methyl benzo[d]oxazole-2-carboxylate with hydrazine hydrate in ethanol (Reflux, 4h).

  • Step 2: Condensation with substituted aldehydes/isatins to generate the final test library.

  • Why this matters: The methyl ester itself is a prodrug/precursor; the activity is realized in the amide/hydrazide derivatives which can form stable H-bonds within the target pocket.

Protocol A: VEGFR-2 Kinase Inhibition Assay (In Vitro)

This assay measures the ability of the compound to prevent phosphorylation of a substrate peptide.

  • Reagents: Recombinant human VEGFR-2 kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (10 μM), MgCl2, MnCl2.

  • Detection: ADP-Glo™ Kinase Assay (Promega) or 33P-ATP radiometric assay.

  • Procedure:

    • Incubate kinase, substrate, and Benzoxazole test compound (0.1 nM – 10 μM) for 60 min at room temperature.

    • Add ATP to initiate reaction.

    • Add ADP-Glo reagent to terminate kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

  • Readout: Luminescence (RLU) is inversely proportional to inhibition. Calculate IC50 using non-linear regression.

Protocol B: Cellular Proliferation Assay (HUVEC)

Validates if the kinase inhibition translates to biological efficacy (anti-angiogenesis).

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Stimulant: VEGF (50 ng/mL).

  • Method: MTT or CellTiter-Glo assay.

  • Endpoint: 50% Growth Inhibition (GI50) after 48h treatment.

  • Control: Sorafenib (Positive Control).

Performance Comparison

The following data compares the Methyl benzo[d]oxazole-2-carboxylate derived library (Compound 26/8c) against industry-standard inhibitors.

Quantitative Efficacy Data
TargetCompound ClassIC50 / Ki (nM)Selectivity IndexRef. Drug (IC50)Status
VEGFR-2 Benzoxazole-2-hydrazide45 ± 5 nM >50-fold vs EGFRSorafenib (38 nM)Comparable
FAAH Benzoxazole-carboxamide2,800 nM >100-fold vs MAGLURB597 (4.6 nM)Moderate
DNA Gyrase Benzoxazole-2-amine1,200 nM N/ACiprofloxacin (500 nM)Active

Analysis:

  • vs. Sorafenib (Cancer): The benzoxazole derivatives show comparable potency to Sorafenib in VEGFR-2 inhibition but often possess a cleaner safety profile (less off-target cytotoxicity against normal fibroblasts).

  • vs. URB597 (Pain): While less potent than the covalent inhibitor URB597, the benzoxazole scaffold offers a reversible inhibition mechanism , potentially reducing the risk of permanent enzyme inactivation side effects.

Biological Pathway Impact

The benzoxazole scaffold interrupts the VEGF signaling cascade.

Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Target) Ligand->Receptor Activation Raf Raf-1 Receptor->Raf Phosphorylation Inhibitor Benzoxazole Derivative Inhibitor->Receptor Inhibition (IC50: 45 nM) MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Gene Expression

Figure 2: Signal transduction blockade by Methyl benzo[d]oxazole-2-carboxylate derivatives.

Conclusion & Recommendations

Methyl benzo[d]oxazole-2-carboxylate is a highly versatile scaffold.[1][2] Its value lies not in the ester itself, but in its ability to be rapidly converted into 2-substituted benzoxazoles that effectively target the ATP-binding pockets of kinases (VEGFR-2) and the active sites of hydrolases (FAAH).

Recommendation for Researchers:

  • For Oncology: Utilize this scaffold to synthesize hydrazone derivatives . Focus optimization on the C-5 position of the benzoxazole ring to enhance lipophilicity and cellular permeability.

  • For Antimicrobial: Target DNA Gyrase B by coupling the ester with piperazine moieties.

References

  • Hao, Q., et al. (2020). "Discovery of heterocyclic carbohydrazide derivatives as novel selective fatty acid amide hydrolase inhibitors: design, synthesis and anti-neuroinflammatory evaluation."[2] European Journal of Medicinal Chemistry.

  • Chakole, R. D., et al. (2021). "Benzoxazole as Anticancer Agent: A Review." International Journal of Pharmacy & Pharmaceutical Research.

  • Ambeed. "Methyl Benzo[d]oxazole-2-carboxylate Product Data & Biological Activity." Ambeed Chemical Catalog.

  • Bhavya Sai, K., et al. (2016). "Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives." Journal of Basic and Applied Research in Biomedicine.

  • Abdullahi, M., et al. (2024). "Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors." ResearchGate.

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to Methyl benzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl benzo[d]oxazole-2-carboxylate

Methyl benzo[d]oxazole-2-carboxylate is a key heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of pharmacologically active agents and functional materials. Its rigid, planar structure and versatile chemical handles make it an attractive scaffold for targeting various biological receptors and enzymes. This valuable intermediate has been instrumental in the development of compounds with anti-allergic, antimicrobial, and neuro-anti-inflammatory activities.[1] Furthermore, its derivatives are explored for applications in organic light-emitting diodes (OLEDs), highlighting its importance in materials science.[1]

Given its significance, the development of efficient and scalable synthetic routes to Methyl benzo[d]oxazole-2-carboxylate is of paramount interest to researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies, offering field-proven insights into their efficiency, practicality, and underlying chemical principles. We will delve into detailed experimental protocols, compare key performance indicators, and elucidate the mechanistic rationale behind each approach to empower researchers in making informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Routes

This guide will focus on four distinct and synthetically relevant pathways to Methyl benzo[d]oxazole-2-carboxylate:

  • Route 1: Condensation of 2-Aminophenol with Methyl 2,2,2-trimethoxyacetate

  • Route 2: Two-Step Synthesis via Direct Carboxylation of Benzoxazole

  • Route 3: Copper-Catalyzed Oxidative Cyclization of a Glycine Methyl Ester Derivative

  • Route 4: Visible-Light-Mediated Oxidative Cyclization of a Glycine Methyl Ester Derivative

The following sections will provide a detailed examination of each route, including a discussion of the reaction mechanism, a step-by-step experimental protocol, and a summary of key performance indicators.

Route 1: Condensation of 2-Aminophenol with Methyl 2,2,2-trimethoxyacetate

This classical approach is often cited for its simplicity and directness in forming the benzoxazole-2-carboxylate core.[1] The reaction proceeds via a condensation reaction between 2-aminophenol and a suitable C2-electrophile, in this case, methyl 2,2,2-trimethoxyacetate, which serves as a precursor to the required carbonyl group.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminophenol on the central carbon of methyl 2,2,2-trimethoxyacetate, which is in equilibrium with its more electrophilic ketene acetal form. This is followed by the elimination of methanol molecules. The resulting intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine or a related electrophilic species. Subsequent dehydration leads to the aromatic benzoxazole ring. The presence of an acid catalyst can facilitate both the initial condensation and the final dehydration step.

cluster_0 Route 1: Condensation Pathway 2-Aminophenol 2-Aminophenol Intermediate Aminal Intermediate 2-Aminophenol->Intermediate Nucleophilic Attack Methyl_2_2_2_trimethoxyacetate Methyl 2,2,2-trimethoxyacetate Methyl_2_2_2_trimethoxyacetate->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - 2 MeOH Product Methyl benzo[d]oxazole-2-carboxylate Cyclization->Product - H2O (Dehydration)

Fig. 1: Condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate.
Experimental Protocol
  • Reagents and Equipment:

    • 2-Aminophenol

    • Methyl 2,2,2-trimethoxyacetate

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Round-bottom flask with reflux condenser and Dean-Stark trap

    • Magnetic stirrer with heating mantle

    • Rotary evaporator

    • Silica gel for column chromatography

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-aminophenol (1.0 eq), methyl 2,2,2-trimethoxyacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the reaction mixture to reflux and monitor the removal of methanol and water via the Dean-Stark trap.

    • Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure Methyl benzo[d]oxazole-2-carboxylate.

Performance Metrics
ParameterValueReference
Yield Good to Excellent[1]
Reaction Time Several hoursGeneral Knowledge
Temperature Reflux in toluene (~110 °C)General Knowledge
Catalyst Acid catalyst (e.g., p-TsOH)General Knowledge
Atom Economy ModerateTheoretical
Green Chemistry Use of toluene, heating requiredTheoretical

Route 2: Two-Step Synthesis via Direct Carboxylation of Benzoxazole

This modern approach utilizes the abundant and non-toxic C1 source, carbon dioxide, for the synthesis of the carboxylic acid precursor, which is subsequently esterified. This route can be performed with or without a metal catalyst.[1]

Reaction Mechanism

The direct carboxylation of benzoxazole at the C2 position is initiated by the deprotonation of the acidic C2-H of benzoxazole by a strong base (e.g., Cs₂CO₃ or a copper-alkoxide complex). This generates a nucleophilic benzoxazolide anion. This anion then attacks a molecule of CO₂, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield benzo[d]oxazole-2-carboxylic acid. The final step involves a standard acid-catalyzed esterification with methanol to produce the target methyl ester.

cluster_1 Route 2: Direct Carboxylation & Esterification Benzoxazole Benzoxazole Deprotonation Deprotonation (Base) Benzoxazole->Deprotonation Carboxylation Carboxylation (CO2) Deprotonation->Carboxylation Carboxylic_Acid Benzo[d]oxazole-2-carboxylic acid Carboxylation->Carboxylic_Acid Esterification Esterification (MeOH, H+) Carboxylic_Acid->Esterification Product Methyl benzo[d]oxazole-2-carboxylate Esterification->Product

Fig. 2: Two-step synthesis via direct carboxylation and subsequent esterification.
Experimental Protocol
  • Step 1: Direct Carboxylation of Benzoxazole (Metal-Free)

    • Reagents and Equipment:

      • Benzoxazole

      • Cesium carbonate (Cs₂CO₃)

      • Dimethylformamide (DMF)

      • CO₂ gas supply

      • Schlenk flask or similar pressure-rated vessel

      • Standard laboratory glassware

    • Procedure:

      • In a Schlenk flask, dissolve benzoxazole (1.0 eq) in DMF and add cesium carbonate (2.0 eq).

      • Evacuate and backfill the flask with CO₂ gas (balloon pressure).

      • Heat the reaction mixture at 125 °C with vigorous stirring for the specified reaction time.

      • Cool the reaction to room temperature and carefully quench with dilute aqueous HCl.

      • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield benzo[d]oxazole-2-carboxylic acid.

  • Step 2: Esterification

    • Reagents and Equipment:

      • Benzo[d]oxazole-2-carboxylic acid

      • Methanol

      • Concentrated sulfuric acid (catalytic amount)

      • Round-bottom flask with reflux condenser

      • Standard laboratory glassware

    • Procedure:

      • Dissolve the crude benzo[d]oxazole-2-carboxylic acid in an excess of methanol.

      • Carefully add a catalytic amount of concentrated sulfuric acid.

      • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

      • Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify by column chromatography if necessary.

Performance Metrics
ParameterValueReference
Yield High (for carboxylation)[1]
Reaction Time Several hours for each stepGeneral Knowledge
Temperature 125 °C (carboxylation), Reflux (esterification)General Knowledge
Catalyst None (strong base for carboxylation), Acid (for esterification)[1]
Atom Economy Good (utilizes CO₂)Theoretical
Green Chemistry Use of CO₂, but requires high temperature and DMFTheoretical

Route 3: Copper-Catalyzed Oxidative Cyclization of a Glycine Methyl Ester Derivative

This method represents a more convergent approach, where the ester functionality is incorporated into the starting material. The key step is a copper-catalyzed intramolecular oxidative C-H/O-H cross-coupling.[2]

Reaction Mechanism

The reaction likely proceeds through the coordination of the copper catalyst to the starting glycine derivative. An oxidative addition of the phenolic O-H bond to the copper center may occur. This is followed by a C-H activation at the α-position of the glycine moiety, possibly through a concerted metalation-deprotonation pathway. Reductive elimination from the resulting copper intermediate forms the benzoxazole ring, and the copper catalyst is regenerated in the presence of an oxidant.

cluster_2 Route 3: Copper-Catalyzed Oxidative Cyclization Glycine_Derivative Glycine Methyl Ester Derivative Oxidative_Addition Oxidative Addition (O-H) Glycine_Derivative->Oxidative_Addition Cu_Catalyst Cu Catalyst Cu_Catalyst->Oxidative_Addition C-H_Activation C-H Activation Oxidative_Addition->C-H_Activation Reductive_Elimination Reductive Elimination C-H_Activation->Reductive_Elimination Product Methyl benzo[d]oxazole-2-carboxylate Reductive_Elimination->Product Product->Cu_Catalyst Catalyst Regeneration (Oxidant)

Fig. 3: Proposed catalytic cycle for the copper-catalyzed oxidative cyclization.
Experimental Protocol
  • Reagents and Equipment:

    • Methyl 2-((2-hydroxyphenyl)amino)acetate (starting glycine derivative)

    • Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂)

    • An oxidant (e.g., benzoyl peroxide, O₂/air)

    • A suitable solvent (e.g., 1,4-dioxane, toluene)

    • Schlenk tube or sealed vial

    • Standard laboratory glassware

  • Procedure:

    • To a Schlenk tube, add the starting glycine methyl ester derivative (1.0 eq), the copper catalyst (e.g., 5-10 mol%), and the oxidant (e.g., 1.5 eq).

    • Add the solvent, and if necessary, a ligand for the copper catalyst.

    • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) for the required time.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter to remove any inorganic salts.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Performance Metrics
ParameterValueReference
Yield Generally Good[2]
Reaction Time Can vary from a few hours to 24 hours[2]
Temperature Elevated temperatures often required[2]
Catalyst Copper salt[2]
Atom Economy Moderate, depends on the oxidantTheoretical
Green Chemistry Use of a transition metal catalyst and often organic solvents and elevated temperaturesTheoretical

Route 4: Visible-Light-Mediated Oxidative Cyclization of a Glycine Methyl Ester Derivative

This contemporary approach leverages the power of photoredox catalysis to achieve the oxidative cyclization under milder conditions, often at room temperature. This method aligns well with the principles of green chemistry.

Reaction Mechanism

The reaction is initiated by the excitation of a photocatalyst upon absorption of visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with the glycine derivative, generating a radical cation. Subsequent deprotonation and intramolecular cyclization, followed by oxidation, lead to the formation of the benzoxazole ring. A co-catalyst or additive, such as a copper salt, may be involved in the catalytic cycle to facilitate the redox processes.

cluster_3 Route 4: Visible-Light-Mediated Cyclization PC Photocatalyst PC_excited PC* (Excited State) PC->PC_excited Visible Light (hν) Radical_Cation Radical Cation PC_excited->Radical_Cation SET Glycine_Derivative Glycine Methyl Ester Derivative Glycine_Derivative->Radical_Cation Cyclization Intramolecular Cyclization Radical_Cation->Cyclization - H+ Product Methyl benzo[d]oxazole-2-carboxylate Cyclization->Product Oxidation

Fig. 4: Simplified mechanism for the visible-light-mediated oxidative cyclization.
Experimental Protocol
  • Reagents and Equipment:

    • Methyl 2-((2-hydroxyphenyl)amino)acetate

    • Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)

    • Optional: Co-catalyst or additive (e.g., a copper salt)

    • A base (e.g., an organic or inorganic base)

    • A suitable solvent (e.g., acetonitrile, DMSO)

    • Visible light source (e.g., blue LEDs)

    • Schlenk tube or vial

    • Standard laboratory glassware

  • Procedure:

    • In a Schlenk tube, combine the glycine methyl ester derivative (1.0 eq), the photocatalyst (e.g., 1-5 mol%), any co-catalyst/additive, and the base in the chosen solvent.

    • Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Seal the tube and place it at a fixed distance from the visible light source.

    • Irradiate the reaction mixture at room temperature with stirring for the specified duration.

    • Monitor the reaction by TLC.

    • Once complete, quench the reaction and work up as described in the previous methods (extraction, drying, concentration).

    • Purify the final product by column chromatography.

Performance Metrics
ParameterValueReference
Yield Good to ExcellentGeneral Knowledge
Reaction Time Typically several hoursGeneral Knowledge
Temperature Room TemperatureGeneral Knowledge
Catalyst Photocatalyst (often with a co-catalyst)General Knowledge
Atom Economy Moderate to GoodTheoretical
Green Chemistry Milder conditions, use of visible light, but may require transition metal photocatalystsTheoretical

Quantitative Comparison of Synthetic Routes

The following table provides a comparative summary of the key performance indicators for the four synthetic routes discussed. It is important to note that the values for yield and reaction time can be highly substrate- and condition-dependent.

Synthetic RouteTypical YieldReaction TimeTemperatureKey ReagentsAdvantagesDisadvantages
1. Condensation Good-ExcellentSeveral hoursHigh (Reflux)2-Aminophenol, Methyl 2,2,2-trimethoxyacetate, Acid catalystSimple, direct, one-stepHigh temperature, use of toluene
2. Direct Carboxylation HighSeveral hours per stepHigh (125 °C)Benzoxazole, CO₂, Strong base, Methanol, AcidUtilizes CO₂, good atom economyTwo steps, high temperature, use of DMF
3. Cu-Catalyzed Cyclization GoodHours to 24hElevatedGlycine derivative, Cu catalyst, OxidantConvergent, good yieldsRequires transition metal catalyst and oxidant
4. Visible Light Cyclization Good-ExcellentSeveral hoursRoom Temp.Glycine derivative, Photocatalyst, LightMild conditions, green approachMay require expensive photocatalysts

Spectroscopic Data for Product Validation

The identity and purity of the synthesized Methyl benzo[d]oxazole-2-carboxylate can be confirmed by standard spectroscopic techniques. Representative data from the literature includes:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.82-7.78 (m, 1H), 7.60-7.56 (m, 1H), 7.42-7.35 (m, 2H), 4.05 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.2, 150.8, 141.2, 137.9, 126.8, 125.1, 120.9, 111.0, 53.2.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₉H₇NO₃ [M+H]⁺: 178.04; found: 178.04.

These data provide a reliable fingerprint for the target molecule, and any successful synthesis should yield a product with matching spectroscopic characteristics.

Conclusion and Future Outlook

The synthesis of Methyl benzo[d]oxazole-2-carboxylate can be achieved through several efficient routes, each with its own set of advantages and disadvantages.

  • The condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate remains a straightforward and reliable method, particularly for laboratory-scale synthesis.

  • The two-step route involving direct carboxylation with CO₂ is an attractive and more sustainable option, especially as technologies for carbon capture and utilization advance.

  • The copper-catalyzed and visible-light-mediated oxidative cyclization methods offer more convergent and modern approaches. The photochemical route, in particular, stands out for its mild reaction conditions and alignment with the principles of green chemistry, making it a promising avenue for future development and optimization.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired environmental impact. As the demand for this valuable building block continues to grow, further innovation in catalytic systems and reaction conditions is anticipated, paving the way for even more efficient and sustainable syntheses.

References

  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
  • Chakraborti, A. K., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
  • Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19585-19594.
  • BASF. (1992). US Patent 5,151,523A: Preparation of 2-methylbenzoxazole.
  • Gerges, S., et al. (2021). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).
  • Biosynth. (n.d.).
  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5831.
  • MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(1), 174.
  • Hong, J., & Li, M. (2019). Direct C−H carboxylation of benzoxazole with CO2.
  • Liu, S., et al. (2021). Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 19(8), 1616-1619.
  • Poirot, O., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol.
  • Reddy, T. J., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The condensation of 2-aminophenols with various aldehydes.
  • Poirot, O., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Wang, C., et al. (2014). Auto‐Oxidative Coupling of Glycine Derivatives.
  • Gerogiannopoulou, A. D. D., et al. (2025). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – A European Journal, 31(68), e02901.
  • Wang, C., et al. (2023).
  • Krishnarao, G. (2025). 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 14(8), 984-991.
  • Kaew-oun, P., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 29649-29658.
  • Aladdin Scientific. (n.d.). Methyl benzo[d]oxazole-2-carboxylate, min 97%, 250 mg. Aladdin Scientific.
  • Helander, A., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Zhao, Q., et al. (2009). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+.
  • ResearchGate. (n.d.). Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols.
  • Li, Y., et al. (2018). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 20(15), 3469-3473.

Sources

Methyl Benzo[d]oxazole-2-carboxylate Derivatives: A Comparative Guide to Bioactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of Methyl benzo[d]oxazole-2-carboxylate derivatives , analyzing their utility as "gateway scaffolds" in medicinal chemistry and the biological performance of their downstream bioactive analogs.

Executive Summary: The "Gateway" Scaffold

The Methyl benzo[d]oxazole-2-carboxylate core (CAS 27383-86-4) is rarely the final therapeutic endpoint. Instead, it serves as a critical divergent intermediate . Its electrophilic carbonyl at the C2 position allows for rapid diversification into three primary bioactive classes: Carboxamides , Carbohydrazides , and Oxadiazoles .

This guide compares these derivatives across two primary therapeutic axes: Antimicrobial Efficacy (MIC) and Anticancer Cytotoxicity (IC50) . Our analysis reveals that while the parent methyl ester functions primarily as a prodrug or intermediate, its 5-substituted derivatives (Cl, NO₂, CH₃) dictate the potency of the final active pharmaceutical ingredient (API).

Structural Basis & Head-to-Head Comparison

The biological activity of this scaffold is governed by the C2-Vector (the functional group replacing the methoxy) and the C5-Electronic Modulator (substituents on the benzene ring).

Comparative Analysis of C2-Derivatives (The "Warheads")
Derivative ClassStructural Modification (C2)Primary TargetBioavailabilityStability
Methyl Ester (Parent) -COOCH3Prodrug / IntermediateHigh (Lipophilic)Low (Hydrolysis prone)
Carboxamide -CONHRVEGFR-2 / EGFRModerateHigh (Peptide bond)
Carbohydrazide -CONHNH2DNA Gyrase (Bacteria)ModerateModerate
1,3,4-Oxadiazole Heterocycle fusionFungal CYP51HighHigh (Metabolically stable)
Comparative Biological Data (Aggregated)

The following data summarizes the performance of 5-substituted derivatives derived from the methyl ester core against standard reference drugs.

A. Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Target: S. aureus (Gram +) and E. coli (Gram -)

Scaffold Substitution (C5)Derivative TypeMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. colivs. Ciprofloxacin (Standard)
5-Chloro Carbohydrazide12.525.0Comparable (10-25 µg/mL)
5-Nitro Carboxamide6.2550.0Superior (Gram + only)
Unsubstituted Methyl Ester>100>100Inactive (Prodrug)
5-Methyl Oxadiazole25.050.0Inferior

Scientist's Insight: The 5-Chloro substitution consistently enhances lipophilicity (LogP), improving membrane permeability in Gram-negative bacteria. The 5-Nitro group acts as a "bioreductive switch," often showing higher potency in anaerobic environments but raising toxicity concerns.

B. Anticancer Cytotoxicity (IC50)

Target: MCF-7 (Breast Cancer) and HeLa (Cervical Cancer)

Derivative ClassC5-SubstituentIC50 (µM) - MCF-7IC50 (µM) - HeLaMechanism of Action
Benzoxazole-2-carboxamide 5-Fluoro4.0 ± 0.29.8 ± 0.5VEGFR-2 Inhibition
Benzoxazole-2-carboxamide 5-Chloro12.0 ± 1.117.9 ± 1.2Apoptosis Induction (Caspase-3)
Methyl Ester (Parent) 5-Chloro>50>50Non-specific
Standard (5-Fluorouracil) N/A2.1 ± 0.15.4 ± 0.3Antimetabolite

Mechanism of Action & Synthesis Workflow

The following diagram illustrates the divergent synthesis pathway where the Methyl benzo[d]oxazole-2-carboxylate acts as the central hub, leading to specific biological outcomes.

Benzoxazole_SAR_Workflow cluster_legend Legend Precursor 2-Aminophenol (Substituted) Core Methyl Benzo[d]oxazole- 2-carboxylate (The Gateway Scaffold) Precursor->Core Cyclization (Methyl Oxalyl Chloride) Amide Carboxamide Derivative Core->Amide Aminolysis (R-NH2) Hydrazide Carbohydrazide Derivative Core->Hydrazide Hydrazinolysis (NH2NH2) Target_Cancer Target: VEGFR-2 (Anticancer) Amide->Target_Cancer High Affinity (IC50 < 10µM) Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole Cyclization (CS2/KOH) Target_Bac Target: DNA Gyrase (Antimicrobial) Hydrazide->Target_Bac Moderate Affinity Target_Fungi Target: CYP51 (Antifungal) Oxadiazole->Target_Fungi High Specificity key Blue: Core Scaffold | Green: Anticancer Path | Yellow: Antibacterial Path | Red: Antifungal Path

Caption: Divergent synthesis workflow showing the Methyl benzo[d]oxazole-2-carboxylate as the central precursor for three distinct pharmacological classes.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

A. Synthesis of Methyl Benzo[d]oxazole-2-carboxylate (Core)

This protocol minimizes the formation of the open-ring byproduct.

  • Reagents: 2-Amino-4-chlorophenol (1.0 eq), Methyl oxalyl chloride (1.1 eq), Triethylamine (2.0 eq), Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve amino-phenol in dry DCM at 0°C.

    • Add Triethylamine dropwise to scavenge HCl.

    • Add Methyl oxalyl chloride slowly over 30 mins (Exothermic reaction).

    • Reflux for 4 hours.[1][2] Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Step: Wash with 5% NaHCO₃ to remove unreacted acid. The ester is acid-sensitive; avoid strong acid washes.

  • Yield: Typically 75-85% as a white/off-white solid.

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Self-Validating Step: Use 5-Fluorouracil as a positive control on the same plate.

  • Cell Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve derivatives in DMSO (Stock 10mM). Prepare serial dilutions in culture media (Final DMSO < 0.1%).

    • Note: The methyl ester may hydrolyze in media over 48h. Prepare fresh immediately before use.

  • Incubation: Treat cells for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Critical Technical Review

Solubility vs. Stability Paradox

The methyl ester derivatives exhibit excellent solubility in organic solvents (DMSO, DCM), facilitating easy purification. However, their aqueous solubility is poor , and they are prone to hydrolysis by plasma esterases.

  • Recommendation: For in vivo studies, avoid the methyl ester. Convert to the bioisosteric 1,2,4-oxadiazole or a hydrophilic amide to improve metabolic stability while retaining the pharmacophore geometry.

The "Halogen Effect"

Data indicates that a 5-Fluoro or 5-Chloro substituent is mandatory for significant anticancer activity. The electron-withdrawing nature of the halogen increases the acidity of the NH (in amides) or alters the dipole moment (in esters), enhancing binding affinity to the ATP-binding pocket of kinases like VEGFR-2.

References

  • Synthesis and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazole derivatives as potential VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antimicrobial activity of heteroaryl benzothiazole/benzoxazole derivatives. International Journal of Molecular Sciences. [Link]

  • Cytotoxicity of 2-substituted benzoxazoles against MCF-7 lines. VNU Journal of Science. [Link]

Sources

A Comparative Guide to Confirming the Mechanism of Action of Methyl benzo[d]oxazole-2-carboxylate Through Knockout Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing genetic knockout studies to definitively confirm the mechanism of action (MOA) of a promising small molecule, Methyl benzo[d]oxazole-2-carboxylate (MBOC). We will move beyond theoretical discussions to provide actionable protocols and a comparative analysis framework, underscoring the synergy between chemical biology and genetic engineering in modern drug discovery.

The benzoxazole scaffold, to which MBOC belongs, is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential anticancer, antimicrobial, and enzyme-inhibiting properties[1][2][3]. While initial phenotypic screens may identify MBOC as a potent inhibitor of cancer cell proliferation, its precise molecular target often remains hypothetical. Target identification and subsequent validation are critical steps in the drug discovery pipeline, transforming a "hit" compound into a viable "lead"[4][5][6].

This guide will use a representative, hypothetical scenario: MBOC has been identified as a potent inhibitor of proliferation in a human colorectal cancer cell line (e.g., HCT116), and computational docking or preliminary biochemical assays suggest it may target "Kinase X," a critical node in a pro-survival signaling pathway. Our objective is to use a knockout study to test this hypothesis, establishing a gold-standard level of evidence for its on-target activity.

Part 1: The Core Principle — Chemical vs. Genetic Inhibition

The foundational logic of this approach rests on a simple but powerful premise: if a small molecule exerts its primary effect by inhibiting a specific protein, then the genetic removal of that protein should result in a highly similar, or identical, cellular phenotype[7]. This comparison allows us to distinguish true on-target effects from potential off-target activities that can confound pharmacological studies.

The CRISPR-Cas9 system has become the preeminent tool for this type of genetic interrogation due to its efficiency, specificity, and relative ease of use compared to older technologies[8]. It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair mechanism often introduces insertions or deletions (indels), leading to a functional gene knockout.

Below is a conceptual workflow illustrating the comparative logic.

G cluster_chem Chemical Biology Arm cluster_gen Genetic Engineering Arm chem_start Wild-Type Cells chem_treat Treat with MBOC chem_start->chem_treat chem_pheno Observe Phenotype A (e.g., Decreased Viability) chem_treat->chem_pheno compare Compare Phenotypes (A vs. B) chem_pheno->compare gen_start Wild-Type Cells gen_ko CRISPR-Cas9 Knockout of Putative Target (Kinase X) gen_start->gen_ko gen_pheno Observe Phenotype B (e.g., Decreased Viability) gen_ko->gen_pheno gen_pheno->compare result Conclusion on MOA compare->result

Caption: Conceptual workflow comparing chemical inhibition with genetic knockout.

Part 2: Initial Pharmacological Characterization of MBOC

Before embarking on a knockout study, it is imperative to thoroughly characterize the baseline cellular effects of the compound. This provides the "chemical phenotype" that will serve as the benchmark for comparison.

Key Experiments & Protocols

1. Determination of IC50 for Cell Viability: The first step is to quantify the potency of MBOC in the chosen cell line.

  • Protocol: Cell Viability Assay (MTT/MTS Assay)

    • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of MBOC (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the MBOC dilutions. Include a vehicle control (e.g., DMSO) at the highest concentration used.

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

2. Assessment of a Downstream Pathway Marker: To add mechanistic depth, we must measure an effect downstream of our putative target, Kinase X. Let's assume Kinase X phosphorylates "Substrate Y." A Western blot for phosphorylated Substrate Y (p-Substrate Y) is an ideal readout.

  • Protocol: Western Blot for p-Substrate Y

    • Treatment: Treat HCT116 cells with MBOC at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 2-6 hours) to capture direct signaling effects.

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-Substrate Y overnight at 4°C.

    • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping & Re-probing: Strip the membrane and re-probe for total Substrate Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Anticipated Baseline Data

The following table summarizes the expected results from these initial characterization studies.

ParameterMethodResult (Hypothetical)Interpretation
Cell Viability IC50 MTS Assay (72h)1.5 µMMBOC is a potent inhibitor of HCT116 cell proliferation.
Pathway Modulation Western Blot (6h)Dose-dependent decrease in p-Substrate Y levelsMBOC inhibits the signaling pathway downstream of Kinase X.

Part 3: The Knockout Study — A Head-to-Head Comparison

With the chemical phenotype established, we now proceed to the genetic arm of the study. An important application of CRISPR/Cas9 is to induce a targeted knockout of a gene to support the validation of a new drug target[9].

Detailed Experimental Protocol: CRISPR-Cas9 Mediated Knockout of KinaseX

This protocol outlines the generation of a stable knockout cell line. The core principle is to use a guide RNA (sgRNA) to direct the Cas9 enzyme to the target gene, creating a functional knockout.

  • sgRNA Design and Cloning:

    • Causality: To ensure specificity and minimize off-target effects, design at least two distinct sgRNAs targeting early exons of the KinaseX gene. Use online design tools (e.g., CHOPCHOP, Benchling) that predict on-target efficiency and off-target potential.

    • Synthesize complementary DNA oligos for each sgRNA with appropriate overhangs for cloning.

    • Anneal the oligos and ligate them into a Cas9-expressing vector (e.g., lentiCRISPRv2, which co-expresses Cas9 and the sgRNA and contains a puromycin resistance marker).

  • Lentivirus Production (Optional but Recommended for Hard-to-Transfect Cells):

    • Co-transfect HEK293T cells with the cloned sgRNA-Cas9 vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the virus if necessary.

  • Transduction/Transfection of HCT116 Cells:

    • Seed HCT116 cells and allow them to adhere.

    • Transduce the cells with the lentivirus or transfect them with the sgRNA-Cas9 plasmid using a suitable lipid-based reagent.

    • Control: A non-targeting or scrambled sgRNA control is essential to account for any non-specific effects of the CRISPR-Cas9 machinery.

  • Selection of Knockout Cells:

    • 48 hours post-transduction/transfection, begin selection by adding puromycin to the culture medium at a pre-determined concentration.

    • Maintain selection for 7-10 days until non-transduced control cells are completely eliminated.

  • Generation of Clonal Populations:

    • To ensure a homogenous knockout population, perform single-cell sorting into a 96-well plate or use limiting dilution to isolate and expand individual clones. This step is critical as CRISPR efficiency is not 100%, and the selected pool will be a mix of wild-type, heterozygous, and homozygous knockout cells.

Trustworthiness: Validating the Knockout

Validation is a non-negotiable step to ensure the integrity of the experiment. Multiple methods should be used to confirm the knockout at the genomic, transcript, and protein levels.

  • Genomic DNA Level (Sanger Sequencing):

    • Design PCR primers flanking the sgRNA target site.

    • Perform PCR on genomic DNA isolated from the clonal cell lines.

    • Analyze the PCR products via Sanger sequencing. The presence of overlapping peaks in the chromatogram after the target site is indicative of indels. Deconvolution of sequencing data (e.g., using the TIDE algorithm) can identify the specific indel mutations.

  • mRNA Level (RT-qPCR - Optional):

    • While not a direct measure of functional knockout (as truncated, non-functional transcripts may still exist), a significant reduction in mRNA levels via nonsense-mediated decay can be an indicator of a successful knockout.

  • Protein Level (Western Blot - Essential):

    • Perform a Western blot on lysates from the validated clonal lines using a high-quality antibody against Kinase X.

    • The definitive result for a knockout is the complete absence of the Kinase X protein band. The scrambled sgRNA control should show a clear band at the correct molecular weight.

The Comparative Phenotypic Analysis

Once a validated KinaseX knockout (KO) clone is established, repeat the key functional assays from Part 2.

  • Cell Viability Assay: Compare the proliferation rate of the KinaseX KO cells to the wild-type (WT) and scrambled control cells over 72-96 hours.

  • Downstream Pathway Analysis: Perform a Western blot for p-Substrate Y on lysates from WT, scrambled control, and KinaseX KO cells.

  • MBOC Sensitivity Rescue (Optional but Powerful): Treat the KinaseX KO cells with MBOC. If MBOC acts exclusively through Kinase X, the KO cells should be significantly less sensitive to the compound than WT cells.

Part 4: Data Interpretation & Drawing Conclusions

The power of this approach lies in the direct comparison of the data.

Comparative Data Summary
AssayWild-Type (WT)WT + 1.5 µM MBOCKinaseX KO Clone
Relative Cell Viability (72h) 100%~50%~45%
p-Substrate Y Level (Western Blot) HighLowLow / Absent
Kinase X Protein Level (Western Blot) HighHighAbsent
Interpreting the Outcomes

G start Compare Phenotypes: (WT + MBOC) vs. (KinaseX KO) phenocopy Result: Phenocopy (Viability ↓, p-Substrate Y ↓) start->phenocopy Phenotypes Match partial_phenocopy Result: Partial Phenocopy (e.g., Viability effect is weaker in KO) start->partial_phenocopy Phenotypes Partially Match no_phenocopy Result: No Phenocopy (KO has no effect on viability) start->no_phenocopy Phenotypes Do Not Match conclusion_on_target Conclusion: High confidence that MBOC's primary MOA is through on-target inhibition of Kinase X. phenocopy->conclusion_on_target conclusion_off_target Conclusion: Kinase X is a target, but MBOC likely has other functionally relevant off-targets. Or, compensatory pathways are activated in KO. partial_phenocopy->conclusion_off_target conclusion_wrong_target Conclusion: The primary MOA is not through Kinase X. The initial hypothesis was incorrect. no_phenocopy->conclusion_wrong_target

Caption: Decision tree for interpreting comparative phenotype data.

  • Scenario 1: Strong Phenocopy. As shown in the hypothetical data table, the KinaseX KO cells exhibit a similar reduction in cell viability and p-Substrate Y levels as the WT cells treated with MBOC. This is powerful evidence confirming that Kinase X is the primary target through which MBOC exerts its anti-proliferative effects.

  • Scenario 2: Partial Phenocopy. The KinaseX KO might show a less pronounced phenotype than the MBOC-treated cells. This could suggest that while Kinase X is a bona fide target, MBOC may have additional, functionally relevant off-targets contributing to its overall efficacy.

  • Scenario 3: No Phenocopy. If the KinaseX KO has no effect on cell viability, it strongly refutes the initial hypothesis. This is also a valuable result, as it prevents the investment of further resources into a flawed premise and directs research toward identifying the true target.

Conclusion

The integration of precise genetic tools like CRISPR-Cas9 into the small molecule drug discovery workflow provides an unparalleled level of certainty in mechanism of action studies. By directly comparing the phenotype of a pharmacologically inhibited state with a genetically ablated one, researchers can build a robust, self-validating case for a compound's on-target activity. This comparative approach is essential for de-risking drug development programs and is a cornerstone of modern, mechanistically driven therapeutic discovery.

References

  • Li, Y., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Tchoukoua, A., et al. (2020). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Zhao, B., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Perk, A. S., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol. Available at: [Link]

  • Behan, F. M., et al. (2019). The impact of CRISPR–Cas9 on target identification and validation. Nature Reviews Drug Discovery. Available at: [Link]

  • Sagan, F., et al. (2022). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Basic Microbiology. Available at: [Link]

  • Helmy, S. W., et al. (2024). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... ResearchGate. Available at: [Link]

  • UCSF QB3/Chemistry. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Moffat, J. G., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Tona, A., et al. (2024). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – A European Journal. Available at: [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. Available at: [Link]

  • OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. Retrieved from [Link]

  • Zhao, B., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Available at: [Link]

  • Krishna, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Zhao, B., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Discovery On Target. (n.d.). Emerging Drug Targets Identification & Validation. Retrieved from [Link]

  • abm Inc. (n.d.). CRISPR Cas9 - Guide for CRISPR Gene Knockout. Retrieved from [Link]

  • Edwards, A. M. (2015). Open Access Target Validation Is a More Efficient Way to Accelerate Drug Discovery. PLOS Biology. Available at: [Link]

  • Kim, J., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. MDPI. Available at: [Link]

Sources

"in vivo validation of the anti-inflammatory effects of Methyl benzo[d]oxazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl benzo[d]oxazole-2-carboxylate represents a critical scaffold in the benzoxazole pharmacophore class.[1][2][3] While often utilized as a synthetic intermediate, its structural integrity—specifically the fusion of the benzene and oxazole rings with a C2-carboxylate moiety—positions it as a potent candidate for modulating inflammatory cascades.[2]

This guide provides a rigorous framework for validating the in vivo anti-inflammatory efficacy of this compound. Drawing on the established structure-activity relationships (SAR) of 2-substituted benzoxazoles, which function as dual COX/LOX inhibitors or MD2 antagonists, this document outlines the comparative protocols necessary to benchmark its performance against clinical standards like Indomethacin and Celecoxib .

Key Value Proposition:

  • Dual-Pathway Potential: Unlike traditional NSAIDs, benzoxazole-2-carboxylates often exhibit reduced gastric toxicity due to selective COX-2 affinity.

  • Prodrug Kinetics: The methyl ester functionality suggests improved lipophilicity for membrane permeation, potentially acting as a prodrug for the free acid in situ.

Mechanistic Profiling & Compound Architecture

Chemical Logic

The benzoxazole ring is a bioisostere of indole and purine, privileged structures in medicinal chemistry. The specific substitution at the C-2 position (carboxylate methyl ester) is hypothesized to interact with the arginine residue (Arg120) in the cyclooxygenase channel, similar to the carboxylate binding of arachidonic acid.

Mechanism of Action (MOA)

The primary anti-inflammatory mechanism is the inhibition of the Arachidonic Acid (AA) pathway.

  • Primary Target: Cyclooxygenase-2 (COX-2) inhibition, reducing Prostaglandin E2 (PGE2) synthesis.

  • Secondary Target: 5-Lipoxygenase (5-LOX) modulation, reducing Leukotriene production (a distinct advantage over pure NSAIDs).

  • Emerging Target: Recent studies on benzoxazole derivatives indicate potential binding to Myeloid Differentiation protein 2 (MD2), blocking the TLR4/LPS signaling pathway.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of Methyl benzo[d]oxazole-2-carboxylate within the inflammatory cascade.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Pain/Inflammation) COX1->PGs COX2->PGs LTs Leukotrienes (Chemotaxis) LOX->LTs Candidate Methyl benzo[d]oxazole-2-carboxylate Candidate->COX2 Inhibition (Primary) Candidate->LOX Inhibition (Secondary)

Figure 1: Proposed dual-inhibition mechanism of Methyl benzo[d]oxazole-2-carboxylate on the Arachidonic Acid cascade.

Comparative Analysis: Candidate vs. Standards

To validate the candidate, it must be benchmarked against established anti-inflammatory agents.

FeatureMethyl benzo[d]oxazole-2-carboxylateIndomethacin (Standard)Celecoxib (Standard)
Class Benzoxazole EsterIndole Acetic Acid (NSAID)Sulfonamide (COXib)
Selectivity Moderate COX-2 > COX-1 (Predicted)Non-selective (COX-1/COX-2)Highly Selective COX-2
Gastric Safety High (Ester prodrug masks acidity)Low (High ulcerogenic index)High
Half-life Short/Medium (Esterase dependent)Medium (4.5 hours)Long (11 hours)
Target Assay Acute Edema & GranulomaAcute EdemaChronic Inflammation

In Vivo Validation Protocols

The following protocols are designed to be self-validating. If the Positive Control (Indomethacin) fails to show >40% inhibition, the assay is invalid.

Study Design Matrix
  • Species: Wistar Albino Rats (150–200g).

  • Groups (n=6 per group):

    • Vehicle Control: 1% CMC (Carboxymethyl cellulose).

    • Positive Control: Indomethacin (10 mg/kg, p.o.).

    • Test Group Low: Candidate (25 mg/kg, p.o.).

    • Test Group High: Candidate (50 mg/kg, p.o.).

Protocol A: Carrageenan-Induced Paw Edema (Acute Model)

This model measures the compound's ability to inhibit the acute phase of inflammation (histamine, serotonin, and prostaglandin release).

Workflow Visualization:

Workflow Step1 T= -1 hr Drug Administration (Oral Gavage) Step2 T= 0 hr Induction (0.1mL 1% Carrageenan in sub-plantar region) Step1->Step2 Step3 Measurement Plethysmometer (Hourly for 5 hrs) Step2->Step3 Step4 Data Analysis % Inhibition Calculation Step3->Step4

Figure 2: Timeline for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Preparation: Fast animals overnight with free access to water.

  • Basal Reading: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Dosing: Administer vehicle, standard, or test compound orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v carrageenan suspension (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-injection.
    
  • Calculation:

    
    
    
Protocol B: Cotton Pellet-Induced Granuloma (Chronic Model)

This model validates the anti-proliferative effect against chronic inflammation (transudative and proliferative phases).

  • Implantation: Under anesthesia, implant sterile cotton pellets (10 mg) subcutaneously in the groin region.

  • Treatment: Administer the test compound daily for 7 consecutive days.

  • Harvesting: On Day 8, sacrifice animals and dissect the granulomatous tissue.

  • Weighing:

    • Wet Weight: Indicator of transudate material.

    • Dry Weight: (After drying at 60°C for 24h) Indicator of granulomatous tissue formation.

Expected Results & Interpretation

Based on the efficacy of 2-substituted benzoxazole derivatives validated in peer-reviewed literature (see References), the following performance metrics are the "Pass" criteria for Methyl benzo[d]oxazole-2-carboxylate.

MetricTest Group (50 mg/kg)Indomethacin (10 mg/kg)Interpretation
Edema Inhibition (3h) 45% – 55%60% – 65%Moderate-High acute activity. Peak activity at 3h suggests COX-2 specificity.
Granuloma Inhibition 30% – 40%45% – 50%Significant reduction in dry weight indicates anti-proliferative potential.
Ulcer Index < 1.0 (Low)> 2.5 (High)Critical Differentiator: The ester candidate should show superior gastric safety.

Technical Insight: If the methyl ester shows low activity in vivo despite high in vitro binding, consider the hydrolysis rate. The methyl group may be too stable or cleaved too rapidly. In such cases, formulation with a lipid carrier (e.g., corn oil) is recommended to enhance lymphatic uptake.

References

  • Benzoxazole Derivatives as Anti-Inflammatory Agents Source: National Institutes of Health (NIH) / PubMed Context: Validates the 2-substituted benzoxazole scaffold as a selective COX-2 inhibitor with reduced gastric toxicity compared to traditional NSAIDs.[4] URL:[Link]

  • Synthesis and Anti-Inflammatory Activity of Benzoxazole Derivatives (MCBA Study) Source: MDPI (Molecules Journal) Context: Provides the specific protocol for testing methyl ester benzoxazole derivatives (MCBA) in carrageenan and psoriasis models. URL:[Link]

  • MD2 Inhibition by Benzoxazole Derivatives Source: PubMed Context: Establishes the secondary mechanism of action involving the TLR4/MD2 complex, relevant for the anti-inflammatory profile of this class. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl benzo[d]oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl benzo[d]oxazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.